molecular formula C21H23NO3 B1677272 Olopatadine CAS No. 113806-05-6

Olopatadine

Numéro de catalogue: B1677272
Numéro CAS: 113806-05-6
Poids moléculaire: 337.4 g/mol
Clé InChI: JBIMVDZLSHOPLA-LSCVHKIXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Olopatadine, provided as this compound Hydrochloride (CAS 140462-76-6), is a well-characterized tricyclic compound serving as a potent, selective histamine H1 receptor antagonist . Its primary research value lies in its dual mechanism of action; in addition to competitively blocking the histamine H1 receptor, it also stabilizes mast cells, thereby inhibiting the immunologically-stimulated release of preformed mediators like histamine and tryptase, as well as the synthesis of prostaglandin D2 and TNF-alpha . This makes it a crucial tool for in vitro and in vivo studies aimed at understanding and modulating allergic and inflammatory pathways. A 2025 network meta-analysis ranked this compound highly for efficacy in models of seasonal and perennial allergic conjunctivitis, underscoring its relevance in ophthalmic and immunological research . Beyond ophthalmic applications, its pharmacological profile is also valuable for investigating allergic rhinitis mechanisms, often in combination with other agents like corticosteroids . The compound has a rapid onset of action and a prolonged duration of effect, which is advantageous for designing experimental models . This compound is highly specific for the H1 receptor with negligible activity on alpha-adrenergic, dopaminergic, and muscarinic receptors, which helps minimize off-target effects in research settings . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIMVDZLSHOPLA-LSCVHKIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

140462-76-6 (hydrochloride)
Record name Olopatadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023390
Record name Olopatadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.13e-02 g/L
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

113806-05-6
Record name Olopatadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113806-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olopatadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olopatadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00768
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olopatadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, (11Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLOPATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27V6190PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248 °C
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Olopatadine Hydrochloride: A Technical Guide to its Multifaceted Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Olopatadine hydrochloride is a cornerstone in the management of allergic conjunctivitis and rhinitis, recognized for its rapid onset and sustained efficacy.[1][2][3][4] Its clinical success is not predicated on a single mode of action but rather on a sophisticated, multi-pronged pharmacological profile. This technical guide provides an in-depth exploration of this compound's core mechanisms, moving beyond its classification as a simple "dual-action" agent. We will dissect its potent and selective histamine H1 receptor antagonism, its robust mast cell stabilizing properties, and its increasingly appreciated, broad-spectrum anti-inflammatory effects. This document is structured to provide not just a description of these actions but also the experimental causality and validation, offering a comprehensive resource for researchers in the field.

The Core Triad of this compound's Therapeutic Efficacy

The therapeutic prowess of this compound stems from its ability to intervene at multiple critical junctures in the allergic cascade. This is a departure from first-generation agents that often targeted a single pathway. This compound's efficacy is best understood as a triad of distinct yet synergistic mechanisms: selective H1 receptor antagonism for immediate symptom relief, mast cell stabilization for preventing mediator release, and targeted anti-inflammatory action for attenuating the late-phase reaction.[4][5][6]

High-Affinity, Selective Histamine H1 Receptor Antagonism

The immediate and most prominent symptoms of an ocular or nasal allergic reaction—pruritus (itching), vasodilation (redness), and increased vascular permeability (swelling)—are driven primarily by the binding of histamine to H1 receptors on nerve endings and endothelial cells.[7][8]

This compound acts as a potent and highly selective antagonist (or more accurately, an inverse agonist) at the histamine H1 receptor.[9][10][11] This selectivity is a critical attribute, as the molecule is notably devoid of significant effects on alpha-adrenergic, dopaminergic, and muscarinic receptors, which minimizes the potential for off-target side effects commonly associated with older antihistamines.[10][11][12][13] The binding affinity of this compound for the H1 receptor is robust, with reported Ki (inhibition constant) values in the nanomolar range (e.g., 31.6 nM), underscoring its high potency.[14] By competitively blocking the H1 receptor, this compound effectively prevents histamine from initiating the signaling cascade that leads to the cardinal symptoms of an allergic reaction, providing rapid relief to the patient.[1][11]

cluster_0 Allergic Cascade: Early Phase Histamine Histamine H1_Receptor H1 Receptor (Nerve/Endothelial Cell) Histamine->H1_Receptor Binds Symptoms Itching (Pruritus) Redness (Vasodilation) Swelling (Permeability) H1_Receptor->Symptoms Activates This compound This compound This compound->H1_Receptor Blocks

Caption: this compound's selective blockade of the H1 receptor.

Mast Cell Stabilization: Pre-emptive Inhibition of Mediator Release

While H1 antagonism addresses the effects of already-released histamine, a key pillar of this compound's mechanism is its ability to prevent the release of these mediators in the first place.[2][9][15] Upon exposure to an allergen, immunoglobulin E (IgE) antibodies cross-link on the surface of mast cells, triggering a process called degranulation. This results in the explosive release of a payload of pre-formed and newly synthesized pro-inflammatory mediators, including histamine, tryptase, prostaglandins, and cytokines.[7][16]

This compound functions as a potent mast cell stabilizer.[17] It inhibits the degranulation of mast cells, thereby blocking the release of the full spectrum of inflammatory mediators.[5] This action is crucial for preventing not only the immediate (early-phase) reaction but also for dampening the subsequent late-phase response, which is driven by the recruitment of other inflammatory cells.[7] By stabilizing mast cells, this compound provides both immediate and long-term control over the allergic response.[1]

cluster_1 Mast Cell Degranulation Pathway Allergen Allergen IgE IgE Allergen->IgE Cross-links Mast_Cell Mast Cell IgE->Mast_Cell Triggers Mediators Histamine Tryptase Prostaglandins Cytokines Mast_Cell->Mediators Releases (Degranulation) This compound This compound This compound->Mast_Cell Stabilizes

Caption: this compound's stabilization of mast cells prevents mediator release.

Broad-Spectrum Anti-Inflammatory Effects

Beyond its two primary functions, this compound exerts a range of anti-inflammatory effects that are critical for suppressing the late-phase allergic reaction, a process characterized by the infiltration of inflammatory cells like eosinophils, neutrophils, and lymphocytes.[4][7][18]

  • Inhibition of Eosinophil Activity: Eosinophils are key players in allergic inflammation. This compound has been shown to inhibit antigen-induced eosinophil infiltration into tissues.[19][20] This effect is mediated, in part, by its ability to suppress the expression of crucial adhesion molecules on eosinophils, such as LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18), which are necessary for their migration from blood vessels into tissue.[19] A reduction in eosinophil count in the target tissue is a consistent finding in clinical studies.[21]

  • Suppression of Pro-inflammatory Cytokines: this compound can inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from human conjunctival mast cells.[22]

  • Downregulation of Adhesion Molecules: By preventing the release of mast cell mediators, this compound indirectly prevents the subsequent upregulation of intercellular adhesion molecule-1 (ICAM-1) on conjunctival epithelial cells.[18][22] ICAM-1 acts as a docking site for inflammatory cells, and its downregulation further impedes the cellular infiltration characteristic of the late-phase response.

  • Inhibition of Other Mediators: this compound has also demonstrated inhibitory effects on the release of other inflammatory lipid mediators, such as leukotrienes and thromboxane, from human polymorphonuclear leukocytes and eosinophils.[23]

cluster_2 Anti-Inflammatory Pathways This compound This compound Adhesion Adhesion Molecules (LFA-1, Mac-1) This compound->Adhesion Suppresses Expression ICAM1 ICAM-1 Expression This compound->ICAM1 Inhibits Upregulation Eosinophil Eosinophil Infiltration Tissue Infiltration (Late-Phase Reaction) Eosinophil->Infiltration Mediates Adhesion->Eosinophil on Epithelial_Cell Epithelial Cell Epithelial_Cell->Infiltration Facilitates ICAM1->Epithelial_Cell on

Caption: this compound's anti-inflammatory actions on eosinophils and epithelial cells.

Experimental Validation: Protocols and Rationale

The characterization of this compound's mechanisms relies on a suite of specific, validated assays. The choice of these protocols is driven by the need to quantitatively assess each facet of its activity.

Protocol: Competitive Radioligand Binding Assay for H1 Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

  • Rationale: This assay provides a quantitative measure of how tightly a drug binds to its target receptor, which is a direct correlate of its potency. A low Ki value indicates high affinity.

  • Methodology:

    • Preparation: A cell membrane preparation expressing a high density of human H1 receptors is utilized.

    • Radioligand: A known H1 receptor antagonist, such as [³H]-pyrilamine, is used as the radioligand.

    • Competition: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Protocol: Mast Cell Degranulation Assay (In Vitro)
  • Objective: To measure the ability of this compound to inhibit the release of histamine from immunologically stimulated mast cells.

  • Rationale: This functional assay provides direct evidence of mast cell stabilization by quantifying the primary mediator released during degranulation.

  • Methodology:

    • Cell Culture: Human conjunctival mast cells (or a suitable cell line like rat basophilic leukemia cells, RBL-2H3) are cultured and sensitized overnight with human IgE.

    • Pre-incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound hydrochloride or a vehicle control for 15-30 minutes.

    • Stimulation: Mast cell degranulation is triggered by adding an anti-IgE antibody, which cross-links the IgE receptors.

    • Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for mediator release.

    • Sample Collection: The reaction is stopped by placing the samples on ice. The cell supernatant is carefully collected.

    • Quantification: The concentration of histamine in the supernatant is measured using a sensitive method, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

    • Analysis: The percentage inhibition of histamine release by this compound is calculated relative to the vehicle control.

Protocol: Eosinophil Chemotaxis Assay (Boyden Chamber)
  • Objective: To assess the effect of this compound on the directed migration of eosinophils toward a chemoattractant.

  • Rationale: This assay models a key event in the late-phase allergic response—the recruitment of eosinophils to the site of inflammation.

  • Methodology:

    • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of allergic donors using density gradient centrifugation and negative selection techniques.

    • Chamber Setup: A Boyden chamber (or a modern multi-well migration plate) is used. It consists of two compartments separated by a microporous membrane.

    • Chemoattractant: A known eosinophil chemoattractant (e.g., eotaxin or PAF) is placed in the lower chamber.

    • Cell Treatment: The isolated eosinophils are pre-incubated with this compound or a vehicle control and then placed in the upper chamber.

    • Incubation: The chamber is incubated for 1-3 hours to allow the eosinophils to migrate through the membrane pores toward the chemoattractant.

    • Quantification: The number of cells that have migrated to the lower side of the membrane is counted using microscopy after staining.

    • Analysis: The inhibition of chemotaxis in the this compound-treated group is compared to the vehicle control.

Data Summary and Clinical Significance

The combination of these mechanisms translates directly into the clinical profile observed with this compound. The following table summarizes the link between its pharmacological actions and therapeutic outcomes.

Mechanism of ActionPharmacological EffectClinical Outcome & Significance
Selective H1 Receptor Antagonism Blocks histamine binding to H1 receptors on nerves and blood vessels.[10][11]Rapid Relief: Fast onset of action, reducing itching and redness within minutes of administration.[2]
Mast Cell Stabilization Prevents IgE-mediated degranulation and release of histamine, tryptase, and other mediators.[2][5]Sustained Control: Prevents the allergic cascade from starting, providing a longer duration of action and preventing symptom recurrence.[1]
Anti-inflammatory Effects Inhibits eosinophil infiltration and suppresses pro-inflammatory cytokine and adhesion molecule expression.[4][19][20]Late-Phase Inhibition: Attenuates the underlying inflammation, addressing the full scope of the allergic response beyond immediate symptoms.

The dual-action nature of this compound—combining potent antihistaminic and mast cell stabilizing properties—confers a significant clinical advantage over single-mechanism agents.[7][16][24] Pure antihistamines may not prevent the release of other inflammatory mediators, while pure mast cell stabilizers can have a slower onset of action. This compound's integrated approach provides both immediate relief and preventative control, making it a highly effective and reliable therapeutic option.[17]

Conclusion

This compound hydrochloride's mechanism of action is a paradigm of targeted, multi-level intervention in the allergic cascade. Its identity as a therapeutic agent is defined by the potent and selective antagonism of the H1 receptor, robust stabilization of mast cells, and a clinically relevant portfolio of anti-inflammatory activities. This triad of mechanisms, validated through rigorous in vitro and in vivo experimentation, explains its well-established clinical profile of rapid, potent, and sustained relief from the signs and symptoms of allergic disease. For drug development professionals, this compound serves as a benchmark for designing future anti-allergic therapies that address both the immediate symptoms and the underlying inflammatory pathology.

References

Olopatadine's Mast Cell Stabilizing Properties: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Olopatadine is a well-established therapeutic agent for allergic conjunctivitis, exhibiting a dual mechanism of action that includes potent histamine H1 receptor antagonism and significant mast cell stabilizing properties.[1][2][3] This technical guide provides an in-depth exploration of the mast cell stabilizing effects of this compound, intended for researchers, scientists, and professionals in drug development. The guide will delve into the molecular mechanisms, present key experimental evidence from both in vitro and in vivo models, and offer detailed protocols for foundational assays used to characterize mast cell stabilization.

Introduction: The Central Role of Mast Cells in Allergic Inflammation

Mast cells are critical effector cells in the allergic inflammatory cascade.[1][4] Upon activation, typically through the cross-linking of high-affinity IgE receptors (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators. These include histamine, proteases (like tryptase), cytokines (such as TNF-α), and lipid mediators (prostaglandins and leukotrienes).[4][5] This release of mediators is directly responsible for the clinical manifestations of allergic reactions, such as itching, redness, and swelling.[2][3] Consequently, stabilizing mast cells to prevent or reduce mediator release is a cornerstone of anti-allergic therapy.[1]

This compound distinguishes itself from other anti-allergic agents through its robust dual-action profile.[2][4] Beyond its direct antihistaminic effects, it effectively inhibits the degranulation of mast cells, thereby addressing the allergic response at its origin.[3][4]

Mechanism of Action: How this compound Stabilizes Mast Cells

This compound's mast cell stabilizing effects are multifaceted and not fully elucidated, but several key mechanisms have been proposed and supported by experimental evidence.

Inhibition of Mediator Release

In vitro studies have consistently demonstrated this compound's ability to inhibit the release of a wide array of inflammatory mediators from mast cells in a dose-dependent manner.[6] This includes:

  • Histamine: A primary mediator of allergic symptoms.[1][6][7]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in the late-phase allergic reaction.[1][5]

  • Tryptase and Prostaglandin D2 (PGD2): Other key mediators released during mast cell degranulation.[5][8]

Modulation of Intracellular Signaling

While the precise intracellular targets are still under investigation, evidence suggests that this compound may interfere with key signaling pathways that lead to mast cell degranulation. One proposed mechanism is the inhibition of phospholipase D , an enzyme involved in the signaling cascade that triggers histamine release.[3]

Another study has provided electrophysiological evidence that this compound counteracts membrane surface deformation in degranulating mast cells.[9] This suggests a biophysical mechanism where this compound may alter the plasma membrane properties, thereby inhibiting the exocytotic process of granule release.[9]

Diagrammatic Representation of this compound's Proposed Mechanism

Olopatadine_Mechanism cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Receptor (FcεRI) Allergen->IgE Cross-linking PLC Phospholipase D IgE->PLC Activation Membrane Plasma Membrane Deformation IgE->Membrane Activation Degranulation Degranulation PLC->Degranulation Signal Cascade Mediators Histamine, TNF-α, Tryptase, etc. Degranulation->Mediators Release Membrane->Degranulation This compound This compound This compound->PLC Inhibits This compound->Membrane Counteracts

Caption: Proposed mechanisms of this compound's mast cell stabilization.

Experimental Evidence of Mast Cell Stabilization

The mast cell stabilizing properties of this compound are supported by a substantial body of preclinical and clinical research.

In Vitro Studies

In vitro experiments using purified human conjunctival mast cells have shown that this compound significantly inhibits the release of histamine and TNF-α following challenge with anti-IgE antibodies.[1][5] One study reported a dose-dependent decrease in TNF-α release with an IC50 of 13.1 µM.[5][8]

In Vivo Studies and Clinical Data

The conjunctival allergen challenge (CAC) model in human subjects provides compelling in vivo evidence of this compound's mast cell stabilizing effects.[1][10] In these studies, this compound treatment prior to allergen challenge resulted in:

  • A significant reduction in tear histamine levels compared to placebo.[10][11]

  • A decrease in the number of inflammatory cells, including eosinophils and neutrophils, in the conjunctiva.[10][11]

  • Reduced expression of intercellular adhesion molecule-1 (ICAM-1) on conjunctival epithelial cells, an indicator of a dampened inflammatory response.[10][11]

These clinical findings directly correlate with the observed reductions in mast cell-derived mediators.[10][11]

Quantitative Data Summary
ParameterModelEffect of this compoundReference
TNF-α Release Purified Human Conjunctival Mast Cells (in vitro)Dose-dependent inhibition (IC50 = 13.1 µM)[5][8]
Histamine Release Human Conjunctival Mast Cells (in vitro)Dose-dependent inhibition[6]
Tear Histamine Levels Conjunctival Allergen Challenge (in vivo)Significantly lower compared to placebo (7±8 nM/L vs 22.4±12 nM/L)[10]
Eosinophil Infiltration Conjunctival Allergen Challenge (in vivo)Significantly reduced compared to placebo (p=0.0002)[10]
Neutrophil Infiltration Conjunctival Allergen Challenge (in vivo)Significantly reduced compared to placebo (p=0.003)[10]

Experimental Protocols for Assessing Mast Cell Stabilization

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the mast cell stabilizing properties of compounds like this compound.

Purification of Human Conjunctival Mast Cells

This protocol is adapted from methodologies described for the isolation of mast cells from human cadaveric tissues.[5]

Objective: To obtain a highly purified population of human conjunctival mast cells for in vitro studies.

Materials:

  • Human cadaveric conjunctival tissue

  • Enzymatic digestion solution (e.g., collagenase, hyaluronidase, DNase)

  • Percoll gradients

  • Cell culture medium (e.g., RPMI-1640 with supplements)

Procedure:

  • Tissue Digestion: Mince the conjunctival tissue and incubate with the enzymatic digestion solution to create a single-cell suspension.

  • Initial Separation: Apply the cell suspension to a Percoll gradient to separate the mast cells from other cell types.

  • Further Purification: Collect the mast cell-enriched fraction and subject it to a second, multi-step Percoll gradient for further purification.

  • Purity Assessment: Assess the purity of the isolated mast cells using techniques such as toluidine blue staining or flow cytometry for mast cell-specific markers (e.g., c-Kit/CD117). A purity of >95% is desirable.

  • Cell Culture: Culture the purified mast cells in an appropriate medium for subsequent experiments.

Rat Peritoneal Mast Cell Degranulation Assay

This is a classic and widely used in vitro model to screen for mast cell stabilizing compounds.

Objective: To assess the ability of a test compound to inhibit compound 48/80-induced degranulation of rat peritoneal mast cells.

Materials:

  • Male Wistar rats

  • Peritoneal lavage buffer (e.g., Tyrode's buffer)

  • Compound 48/80 (mast cell degranulating agent)

  • Test compound (e.g., this compound)

  • Toluidine blue stain

  • Microscope

Procedure:

  • Mast Cell Isolation: Euthanize a rat and perform a peritoneal lavage with cold buffer to collect peritoneal cells.

  • Cell Washing and Resuspension: Centrifuge the cell suspension, wash the pellet, and resuspend in fresh buffer.

  • Pre-incubation: Aliquot the cell suspension and pre-incubate with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add compound 48/80 to induce mast cell degranulation and incubate for a further period (e.g., 15 minutes) at 37°C.

  • Staining and Visualization: Stop the reaction by adding cold buffer. Prepare smears of the cell suspensions on glass slides, fix, and stain with toluidine blue.

  • Quantification: Under a microscope, count the number of degranulated and non-degranulated mast cells in multiple fields of view for each treatment group.

  • Data Analysis: Calculate the percentage of degranulation for each group and determine the inhibitory effect of the test compound.

Histamine Release Assay from Mast Cells

Objective: To quantify the amount of histamine released from mast cells following stimulation and to assess the inhibitory effect of a test compound.

Materials:

  • Purified mast cell suspension

  • Stimulating agent (e.g., anti-IgE, compound 48/80)

  • Test compound (e.g., this compound)

  • Lysis buffer (for total histamine determination)

  • Histamine ELISA kit or fluorometric assay components

Procedure:

  • Cell Preparation and Pre-incubation: Prepare and pre-incubate the mast cell suspension with the test compound as described in the degranulation assay.

  • Stimulation: Add the stimulating agent to induce histamine release. Include a negative control (buffer only) and a positive control (stimulant only).

  • Sample Collection: After incubation, centrifuge the cell suspensions to pellet the cells. Collect the supernatant for histamine measurement.

  • Total Histamine: Lyse an aliquot of untreated cells to determine the total histamine content.

  • Histamine Quantification: Measure the histamine concentration in the supernatants and the total histamine lysate using a commercially available ELISA kit or a fluorometric assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release for each sample relative to the total histamine content. Determine the inhibitory effect of the test compound.

Quantification of TNF-α Release by ELISA

Objective: To measure the amount of TNF-α released from mast cells and evaluate the inhibitory effect of a test compound.

Materials:

  • Purified mast cell suspension

  • Stimulating agent (e.g., anti-IgE)

  • Test compound (e.g., this compound)

  • Human TNF-α ELISA kit

Procedure:

  • Cell Culture and Treatment: Plate the purified mast cells and pre-incubate with the test compound.

  • Stimulation: Add the stimulating agent and incubate for a suitable period to allow for TNF-α synthesis and release (e.g., 4-24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the TNF-α ELISA on the supernatants according to the kit manufacturer's protocol. This typically involves incubating the samples in wells coated with a capture antibody, followed by the addition of a detection antibody and a substrate for color development.

  • Data Analysis: Measure the absorbance and calculate the concentration of TNF-α in each sample based on a standard curve. Determine the percentage of inhibition by the test compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model (Conjunctival Allergen Challenge) MC_Isolation Mast Cell Isolation (e.g., Peritoneal Lavage or Conjunctival Tissue Digestion) Preincubation Pre-incubation with This compound or Vehicle MC_Isolation->Preincubation Stimulation Stimulation with Degranulating Agent (e.g., Compound 48/80, anti-IgE) Preincubation->Stimulation Degranulation_Assay Degranulation Assay (Microscopy) Stimulation->Degranulation_Assay Histamine_Assay Histamine Release Assay (ELISA/Fluorometry) Stimulation->Histamine_Assay TNF_Assay TNF-α Release Assay (ELISA) Stimulation->TNF_Assay Subject_Recruitment Subject Recruitment (Allergic Conjunctivitis History) Treatment Topical Treatment (this compound vs. Placebo) Subject_Recruitment->Treatment Allergen_Challenge Conjunctival Allergen Challenge Treatment->Allergen_Challenge Clinical_Assessment Clinical Assessment (Itching, Redness) Allergen_Challenge->Clinical_Assessment Tear_Analysis Tear Sample Analysis (Histamine Levels) Allergen_Challenge->Tear_Analysis Cytology Impression Cytology (Inflammatory Cells, ICAM-1) Allergen_Challenge->Cytology

References

The Dual-Action Pharmacology of Olopatadine: A Technical Guide to its Histamine H1 Receptor Antagonism and Mast Cell Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the pharmacological properties of olopatadine, focusing on its potent histamine H1 receptor antagonist activity and its role as a mast cell stabilizer. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and the treatment of allergic conditions.

Introduction: A Dual-Pronged Approach to Allergic Response

This compound is a second-generation antihistamine distinguished by its dual mechanism of action: selective antagonism of the histamine H1 receptor and stabilization of mast cells.[1] This combination of activities makes it a highly effective therapeutic agent for managing the signs and symptoms of allergic conjunctivitis and other allergic disorders.[2][3][4] Unlike first-generation antihistamines, this compound exhibits a favorable safety profile with minimal sedative and anticholinergic effects due to its limited ability to cross the blood-brain barrier.[1][5]

This guide will delve into the molecular mechanisms underpinning this compound's efficacy, provide detailed protocols for its in vitro and in vivo characterization, and present key pharmacological data to offer a comprehensive resource for the scientific community.

Molecular Mechanism of Action

This compound's therapeutic efficacy stems from its multifaceted interaction with the allergic cascade.

Selective Histamine H1 Receptor Antagonism

The primary mechanism of action of this compound is its potent and selective antagonism of the histamine H1 receptor.[6] Histamine, a key mediator of allergic reactions, elicits its effects by binding to H1 receptors on various cell types, leading to symptoms such as itching, vasodilation, and increased vascular permeability.[7][8] this compound competitively binds to the H1 receptor, preventing histamine from activating its downstream signaling pathways.[2][7]

Studies have demonstrated this compound's high affinity for the H1 receptor, with a reported Ki value of approximately 31.6 nM to 41.1 nM.[6][9] Its selectivity for the H1 receptor is significantly greater than for H2 and H3 receptors, as well as other non-histamine receptors, which contributes to its clean side-effect profile.[6][9]

Mast Cell Stabilization

In addition to its H1 receptor antagonism, this compound exhibits mast cell-stabilizing properties, inhibiting the release of histamine and other pro-inflammatory mediators from mast cells.[3][10][11] This action prevents the initial burst of inflammatory mediators that trigger the allergic cascade. This compound has been shown to inhibit the release of histamine, tryptase, prostaglandin D2, and tumor necrosis factor-alpha (TNF-α) from human conjunctival mast cells in a concentration-dependent manner.[6][10]

The combination of H1 receptor blockade and mast cell stabilization provides a comprehensive approach to managing allergic responses, addressing both the immediate effects of histamine and the sustained release of inflammatory mediators.

Downstream Signaling Pathways Modulated by this compound

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, a signaling cascade is initiated, leading to the generation of second messengers and the activation of downstream effectors. This compound, by blocking the H1 receptor, effectively inhibits this entire cascade.

Histamine H1 Receptor Signaling Pathway and this compound's Point of Intervention

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq/11 Protein H1R->Gq Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Pro_Inflammatory Pro-inflammatory Gene Expression Ca_ER->Pro_Inflammatory Leads to PKC->Pro_Inflammatory Leads to

Caption: this compound blocks histamine binding to the H1 receptor, preventing the Gq/11-PLC signaling cascade.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized in numerous in vitro studies. The following table summarizes key quantitative data for this compound and provides a comparison with other common antihistamines.

CompoundTarget/AssayParameterValueReference(s)
This compound Human H1 ReceptorKi31.6 - 41.1 nM[6][9]
Human H2 ReceptorKi43.4 - 100 µM[6][9][12]
Human H3 ReceptorKi79.4 - 171.7 µM[6][9][12]
Histamine-induced Phosphoinositide Turnover (human conjunctival epithelial cells)IC509.5 - 10 nM[6][9]
Histamine Release (human conjunctival mast cells)IC50559 µM[6][13][14]
TNF-α Release (human conjunctival mast cells)IC5013.1 µM[10]
Cetirizine Human H1 ReceptorKi~6 nM[15][16]
Loratadine Human H1 ReceptorKiLower affinity than Cetirizine[15]
Fexofenadine Human H1 ReceptorKiLower affinity than Loratadine[15]
Ketotifen Human H1 ReceptorKiLower H1 selectivity than this compound[9]
Levocabastine Human H1 ReceptorKiLower H1 selectivity than this compound[9]

Experimental Protocols for Characterization

The characterization of H1 receptor antagonists like this compound relies on a combination of in vitro and in vivo assays to determine their binding affinity, functional potency, and therapeutic efficacy.

In Vitro Assays

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis A Prepare cell membranes expressing H1 receptors D Incubate membranes with radioligand and test compound A->D B Prepare radioligand (e.g., [³H]-pyrilamine) B->D C Prepare test compound (this compound) dilutions C->D E Separate bound from free radioligand via filtration D->E F Quantify bound radioactivity using scintillation counting E->F G Calculate IC50 and Ki values F->G

Caption: A typical workflow for determining the binding affinity of a compound to the H1 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Reagent Preparation:

    • Radioligand: Use a suitable radiolabeled H1 receptor antagonist, such as [³H]-pyrilamine, at a concentration near its Kd for the receptor.

    • Test Compound: Prepare a serial dilution of this compound.

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin) is used to determine non-specific binding.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control. Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

This cell-based assay measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular calcium, a key downstream event in H1 receptor signaling.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line stably expressing the human H1 receptor (e.g., CHO-H1) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.

  • Histamine Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) to all wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of cells treated with histamine alone.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

In Vivo Models

This model is used to evaluate the efficacy of topical antihistamines in preventing the signs and symptoms of allergic conjunctivitis.

Step-by-Step Methodology:

  • Sensitization: Actively sensitize guinea pigs to an allergen, such as ovalbumin, through systemic injections.

  • Drug Administration: Topically administer this compound ophthalmic solution or a vehicle control to the eyes of the sensitized animals.

  • Allergen Challenge: After a defined pretreatment period, challenge the eyes with a topical application of the allergen.

  • Symptom Evaluation: Observe and score the clinical signs of allergic conjunctivitis, such as conjunctival redness, chemosis (swelling), and eyelid edema, at various time points after the allergen challenge.

  • Data Analysis: Compare the symptom scores between the this compound-treated and vehicle-treated groups to determine the efficacy of the drug.

Conclusion

This compound's dual mechanism of action, combining potent and selective histamine H1 receptor antagonism with mast cell stabilization, provides a robust and comprehensive approach to the management of allergic conditions. Its favorable pharmacological profile, characterized by high H1 receptor affinity, excellent selectivity, and a lack of significant off-target effects, has established it as a cornerstone in the treatment of allergic conjunctivitis. The in vitro and in vivo methodologies detailed in this guide provide a framework for the continued investigation and development of novel anti-allergic therapies.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of (Z)-Olopatadine

Abstract

Olopatadine is a prominent antihistaminic and mast cell stabilizing agent widely prescribed for the treatment of allergic conjunctivitis and rhinitis.[1][2] Its therapeutic efficacy is almost exclusively attributed to the (Z)-isomer, necessitating highly stereoselective synthetic strategies to avoid challenging and costly purification of isomer mixtures.[3][4][5] This technical guide provides a comprehensive overview of the core methodologies developed for the stereoselective synthesis of (Z)-Olopatadine, with a focus on the underlying chemical principles, field-proven protocols, and comparative analysis of different routes. We delve into the classic Wittig olefination, explore advanced palladium-catalyzed cyclization strategies, and present detailed experimental frameworks for researchers and drug development professionals.

Introduction: The Stereochemical Imperative in this compound Synthesis

This compound's dual-action mechanism, combining H1-receptor antagonism with mast cell stabilization, makes it a highly effective therapeutic agent.[2] Structure-activity relationship studies have unequivocally demonstrated that the geometric configuration of the exocyclic double bond is critical for its pharmacological profile. While both the (Z)- and (E)-isomers exhibit similar H1 receptor affinities, the (Z)-isomer is the marketed drug, highlighting the importance of stereochemical control in its synthesis.[3][4][5]

The primary challenge in this compound synthesis lies in controlling the formation of the trisubstituted exocyclic double bond on the dibenz[b,e]oxepin core, which often yields mixtures of (Z)- and (E)-isomers.[3][6] Early synthetic routes frequently suffered from poor stereoselectivity, leading to low yields of the desired product and necessitating arduous purification steps.[6][7][8] Consequently, significant research has focused on developing robust, scalable, and highly stereoselective methods to produce the (Z)-isomer efficiently.

Core Synthetic Strategies and Mechanistic Insights

Several distinct strategies have been developed to address the challenge of stereoselectivity. The choice of method often involves a trade-off between reagent cost, operational complexity, stereochemical fidelity, and overall yield.

The Wittig Reaction: A Foundational but Flawed Approach

The Wittig reaction has been a cornerstone of this compound synthesis since its early development.[5][6] This method typically involves the reaction of the tricyclic ketone, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (commonly known as Isoxepac), with a phosphorus ylide generated from (3-dimethylaminopropyl)triphenylphosphonium bromide.[6][8]

The stereochemical outcome of the Wittig reaction is governed by the stability of the phosphorus ylide and the reaction conditions. For the synthesis of (Z)-alkenes, non-stabilized ylides under salt-free, aprotic conditions are generally preferred. The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a kinetically favored cis-oxaphosphetane intermediate, which then undergoes syn-elimination to yield the (Z)-alkene.[9][10]

However, in practice, achieving high Z-selectivity in the this compound synthesis via this route is notoriously difficult. Many reported procedures result in Z/E ratios ranging from 2:1 to 2.5:1, which is insufficient for industrial-scale production without extensive purification.[6][11] Furthermore, these protocols often require a large excess of the Wittig reagent and hazardous bases like n-butyl lithium or sodium hydride, posing significant safety and cost challenges.[3][8][11]

cluster_0 Ylide Formation cluster_1 Olefin Formation Phosphonium [(CH₂)₃NMe₂]PPh₃⁺ Br⁻ Base Strong Base (e.g., n-BuLi, NaH) Phosphonium->Base Deprotonation Ylide Ylide [(CH₂)₃NMe₂]PPh₃ Base->Ylide Isoxepac Isoxepac Ketone Ylide->Isoxepac Nucleophilic Attack Oxaphosphetane cis-Oxaphosphetane Intermediate Isoxepac->Oxaphosphetane Product (Z/E)-Olopatadine Mixture Oxaphosphetane->Product Triphenylphosphine_oxide Ph₃P=O Oxaphosphetane->Triphenylphosphine_oxide Elimination

Caption: Wittig reaction pathway for this compound synthesis.

Palladium-Catalyzed Cyclizations: A Paradigm of Stereoselectivity

To overcome the limitations of the traditional Wittig reaction, more sophisticated strategies employing palladium catalysis have been developed. These methods offer superior stereocontrol and are often more efficient.

A highly effective route involves a sequence of a trans-selective Wittig olefination followed by a stereospecific intramolecular Heck cyclization.[9][12] This approach cleverly circumvents the direct olefination of the sterically hindered tricyclic ketone.

Causality and Mechanistic Underpinnings: The key to this strategy is that the stereochemistry of the final product is dictated by the geometry of an acyclic alkene precursor. The intramolecular Heck reaction proceeds via a syn-addition of the arylpalladium intermediate to the double bond, followed by a subsequent syn-β-hydride elimination.[1][9] When starting with a trans-alkene precursor, this mechanistic sequence exclusively yields the (Z)-configured cyclized product. The initial Wittig reaction is performed on a simpler aromatic aldehyde, where achieving high trans-selectivity is more feasible.[9]

A Acyclic Aldehyde B Wittig Reaction (trans-selective) A->B C trans-Alkene Precursor B->C D Pd(0) Catalyst Intramolecular Heck Cyclization C->D E syn-Addition D->E Step 1 F syn-Elimination E->F Step 2 G (Z)-Olopatadine Ester F->G Product Formation H Hydrolysis G->H I Final (Z)-Olopatadine H->I

Caption: Stereoselective synthesis via Intramolecular Heck Reaction.

An even more direct and efficient palladium-catalyzed method involves the intramolecular cyclization of an alkyne intermediate.[5][13][14] This route, developed by researchers at Kyowa Hakko Kirin, provides the desired (Z)-isomer with high yield and stereospecificity.[13][14]

Causality and Mechanistic Underpinnings: The key step is the stereospecific intramolecular carbopalladation of an alkyne. The reaction is believed to proceed through the formation of an arylpalladium species that then adds across the alkyne. A subsequent reduction step, often using a hydride source like formic acid, delivers the final product. The reaction conditions, including the choice of phosphine ligand, base, and solvent, were optimized using a Design of Experiment (DoE) approach to maximize the yield of the (Z)-isomer.[5][13] This method elegantly constructs the seven-membered ring and sets the crucial stereochemistry in a single, highly controlled step.

A Aryl Halide & Alkyne Precursors B Sonogashira Coupling A->B C Linear Alkyne Intermediate B->C D Pd Catalyst + Hydride Source E Intramolecular Reductive Carbopalladation C->E F (Z)-Olopatadine Precursor E->F

Caption: Stereospecific synthesis via Reductive Carbopalladation.

Comparative Analysis and Data Summary

The choice of synthetic route depends critically on the desired scale, cost, and stereochemical purity. The following table summarizes the key aspects of the major strategies.

Synthetic Strategy Key Reaction Typical Z/E Ratio Reported Yield Advantages Disadvantages
Direct Wittig Olefination Wittig Reaction2:1 - 2.5:1[6][11]Low to Moderate (~24% overall)[6][7]Conceptually simple, well-establishedPoor stereoselectivity, hazardous reagents (n-BuLi, NaH), excess reagents needed[3][6][8]
Intramolecular Heck Cyclization Heck ReactionHighly Z-selective (>95:5)[1][9]Good (e.g., 60% for cyclization step)[1][9]Excellent stereocontrol, avoids direct olefination of complex ketoneMulti-step process, requires palladium catalyst[6][9]
Reductive Alkyne Carbopalladation CarbopalladationHighly Z-selective[5][13]Good (e.g., 71% for cyclization step)[13]High stereospecificity, convergent, optimized by DoE[13][14]Requires palladium catalyst and specific ligands, multi-step precursor synthesis[5][13]
Grignard Reaction Route Grignard Addition & DehydrationVariable, often poorModerateAvoids phosphorus reagentsStereocontrol issues during dehydration, use of hazardous Grignard reagents[5][6][15]

Experimental Protocols

The following protocols are synthesized from authoritative literature and represent the core transformations for achieving stereoselective synthesis.

Protocol 1: Intramolecular Heck Cyclization for (Z)-Olopatadine Methyl Ester

This protocol is based on the work of Bosch et al. in J. Org. Chem. 2012, 77, 6340–6344.[1][9]

  • Reaction Setup: To a solution of the trans-alkene precursor, methyl 2-(4-(2-iodobenzyl)phenyl)acetate, (1.25 mmol) in a 10:1 mixture of acetonitrile and water (24 mL), add potassium carbonate (K₂CO₃, 3.15 mmol) and tetrabutylammonium chloride (Bu₄NCl, 1.25 mmol).

  • Catalyst Addition: Stir the mixture at room temperature for 15 minutes. Add palladium(II) acetate (Pd(OAc)₂, 0.25 mmol) to the suspension.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup and Isolation: After completion, cool the mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the methyl ester of (Z)-Olopatadine. The reaction proceeds with complete stereoselectivity, affording a single dibenzoxepin derivative with a Z-configured double bond.[9]

Protocol 2: Reductive Carbopalladation for (Z)-Olopatadine Precursor

This protocol is based on the work of Nishimura et al. in Org. Process Res. Dev. 2012, 16, 225-231.[13][14]

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne intermediate (0.5 mmol) in dimethylformamide (DMF).

  • Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), tri(o-tolyl)phosphine ((2-Tol)₃P, 0.25 equiv), formic acid (HCO₂H, 1.1 equiv), and piperidine (7.0 equiv). The specific stoichiometry was determined by DoE for optimal results.[13]

  • Reaction Execution: Heat the reaction mixture to 92 °C and stir for 3 hours. The reaction should be monitored by HPLC to confirm the consumption of the starting material.

  • Workup and Isolation: Upon completion, cool the reaction mixture and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The resulting crude product, the (Z)-isomer precursor, can be purified by chromatography or crystallization to yield the desired product with high stereochemical purity.[13]

Conclusion and Future Directions

The synthesis of (Z)-Olopatadine has evolved from challenging, low-selectivity Wittig reactions to highly sophisticated and stereospecific palladium-catalyzed methodologies. The intramolecular Heck reaction and reductive carbopalladation of alkynes represent the state-of-the-art, providing excellent stereocontrol and good yields, making them suitable for large-scale pharmaceutical production.[9][13] These advanced methods underscore a broader trend in drug development towards processes that are not only efficient but also inherently safer and more sustainable by minimizing waste and avoiding hazardous reagents.

Future research will likely focus on further optimizing catalytic systems, potentially using more earth-abundant metals, and developing even more convergent and atom-economical synthetic routes. The ultimate goal remains the development of a process that is cost-effective, environmentally benign, and delivers the therapeutically vital (Z)-isomer of this compound with near-perfect stereoselectivity.

References

A-Z Guide to Olopatadine Synthesis: The Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Olopatadine hydrochloride, a selective histamine H1-receptor antagonist, is a cornerstone in the treatment of allergic conjunctivitis.[1][2] Its synthesis on an industrial scale hinges on the strategic formation of a crucial (Z)-configured exocyclic double bond. The Wittig reaction has emerged as a pivotal and widely adopted method for achieving this transformation.[3][4] This guide provides a comprehensive exploration of the Wittig reaction's central role in this compound synthesis. We will delve into the reaction's mechanistic underpinnings, the critical factors governing its stereoselectivity, a representative experimental protocol, and the challenges associated with process optimization and industrial scale-up. This document serves as a technical resource for researchers and professionals in drug development, offering insights into the practical application and nuances of this classic yet indispensable olefination reaction.

Introduction: The Strategic Significance of the Wittig Reaction in this compound Synthesis

This compound's therapeutic efficacy is intrinsically linked to its specific geometric isomer, the (Z)-isomer, which is the sole marketed form despite both Z and E isomers exhibiting similar H1 receptor affinities.[3] The core structure of this compound features a dibenz[b,e]oxepin ring system with a dimethylaminopropylidene side chain attached at the 11-position. The geometry of the double bond in this side chain is the defining stereochemical feature of the molecule.

The Wittig reaction offers a powerful and reliable method for the olefination of ketones, specifically for converting the ketone precursor, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (commonly known as Isoxepac), into the desired alkene structure of this compound.[5][6] Its strategic importance lies in its ability to form the carbon-carbon double bond at the precise location of the carbonyl group with a controllable degree of stereoselectivity, which is paramount for maximizing the yield of the desired (Z)-isomer.[7]

The Reaction Mechanism: A Step-by-Step Analysis

The Wittig reaction, discovered by Georg Wittig in 1954, involves the reaction of a phosphorus ylide with an aldehyde or ketone.[8][9] In the context of this compound synthesis, the key reactants are Isoxepac and (3-dimethylaminopropyl)triphenylphosphonium bromide.[5]

The generally accepted mechanism proceeds through the following key stages:

  • Ylide Formation: The process begins with the deprotonation of the phosphonium salt, (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide, using a strong base.[7] The acidic proton is on the carbon adjacent to the positively charged phosphorus atom. Strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or hexyllithium are commonly employed in this step to generate the highly reactive, nucleophilic phosphorus ylide.[5][10] The choice of base is critical and can influence the reaction's efficiency and stereochemical outcome.

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of Isoxepac. This initial attack can lead to a betaine intermediate, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[8][11][12] Modern understanding suggests that for unstabilized ylides, the oxaphosphetane may form directly via a [2+2] cycloaddition.[9][11]

  • Decomposition to Products: The oxaphosphetane intermediate is unstable and rapidly decomposes. This decomposition is the driving force of the reaction, leading to the formation of a very stable phosphorus-oxygen double bond in triphenylphosphine oxide and the desired alkene, this compound.[8][12]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Olefin Formation Phosphonium Ph₃P⁺-CH₂(CH₂)₂NMe₂ (Phosphonium Salt) Ylide Ph₃P=CH(CH₂)₂NMe₂ (Phosphorus Ylide) Phosphonium->Ylide Deprotonation Base Base (e.g., NaH) Ketone Isoxepac (Ketone) Ylide->Ketone Nucleophilic Attack Oxaphosphetane [Oxaphosphetane Intermediate] Ketone->Oxaphosphetane [2+2] Cycloaddition Products This compound (Z-alkene) + Ph₃P=O Oxaphosphetane->Products Decomposition

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Stereochemical Control: The Key to the (Z)-Isomer

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[11][13] Ylides are broadly classified as stabilized or non-stabilized.

  • Non-stabilized Ylides: These ylides, where the carbon bears alkyl or other non-electron-withdrawing groups, are highly reactive. The ylide used in this compound synthesis, derived from (3-dimethylaminopropyl)triphenylphosphonium bromide, is a non-stabilized ylide.[7] Reactions with non-stabilized ylides are kinetically controlled and typically lead to the formation of the (Z)-alkene as the major product.[9][11][12][13] This selectivity is attributed to the rapid and irreversible formation of a syn-oxaphosphetane intermediate, which then decomposes to the (Z)-alkene.[13]

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. These reactions are often reversible and thermodynamically controlled, leading predominantly to the (E)-alkene.[11][12]

For the synthesis of this compound, achieving high (Z)-selectivity is crucial. This is accomplished by using a non-stabilized ylide and carefully controlling the reaction conditions. Factors such as the solvent, temperature, and the specific base used can all influence the Z/E ratio.[9] Many patented processes describe the use of strong, non-coordinating bases like sodium hydride or organolithium reagents in aprotic solvents like THF or combinations of THF with DMF or DMA to favor the desired (Z)-isomer.[3][4]

Representative Experimental Protocol

The following protocol is a generalized representation based on procedures described in the patent literature.[5][14] Researchers must consult specific patents and safety data sheets before undertaking any experimental work.

Step 1: Preparation of the Wittig Reagent ((3-dimethylaminopropyl)triphenylphosphonium bromide)

The Wittig salt is typically prepared by reacting triphenylphosphine with 1,3-dibromopropane to form (3-bromopropyl)triphenylphosphonium bromide.[15] This intermediate is then reacted with dimethylamine to yield the desired phosphonium salt.[15][16][17]

Step 2: The Wittig Reaction

  • Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried and maintained under an inert nitrogen atmosphere.

  • Ylide Generation: A suspension of (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide is made in a suitable anhydrous solvent (e.g., THF). A strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is added portion-wise at a controlled temperature (often 0 °C or below) to generate the ylide in situ.

  • Reaction with Ketone: A solution of Isoxepac (6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid) in the same anhydrous solvent is added dropwise to the ylide solution, maintaining a low temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent.

  • Purification: The crude product, a mixture of (Z)- and (E)-Olopatadine, is purified. This often involves converting the carboxylic acid to an ester, followed by chromatographic separation or selective crystallization to isolate the desired (Z)-isomer.[6][18] The final step is the hydrolysis of the ester back to the carboxylic acid, followed by salt formation with hydrochloric acid.[18]

Industrial Scale-Up and Optimization

Transitioning the Wittig reaction for this compound synthesis from the laboratory to an industrial scale presents several challenges:[3][4]

  • Hazardous Reagents: The use of highly reactive and hazardous reagents like n-butyllithium and sodium hydride requires specialized handling procedures and equipment on a large scale.[1][3][4]

  • Stoichiometry: Many processes report using a significant excess of the Wittig reagent and the base, which is economically and environmentally undesirable.[6]

  • Waste Management: The reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which must be separated and disposed of.

  • Purification: The separation of the (Z)- and (E)-isomers can be challenging and may require multiple purification steps, impacting the overall yield.[2]

To address these issues, significant research has focused on process optimization. This includes exploring alternative, safer bases, optimizing solvent systems, and developing more efficient purification methods to improve the Z/E ratio and overall process efficiency.[1]

Parameter Common Conditions/Reagents Industrial Considerations & Challenges
Ketone 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) or its esterPurity of starting material is critical for final product quality.
Phosphonium Salt (3-dimethylaminopropyl)triphenylphosphonium bromide HBrCost and synthesis of the reagent on a large scale.[1]
Base Sodium Hydride (NaH), n-Butyllithium, HexyllithiumHighly hazardous, requires stringent safety protocols and specialized equipment.[4][10]
Solvent Anhydrous THF, DMF, DMA, TolueneDry solvents are essential; solvent recovery and recycling are important for cost and environmental impact.[3][4]
Temperature Low temperatures (e.g., 0 °C to -78 °C) are often required.Maintaining low temperatures on a large scale is energy-intensive.
Z/E Ratio Typically ranges from 1.5:1 to >9:1 depending on conditions.Maximizing the Z-isomer is crucial for yield and reducing purification burden.[5][6]
Byproduct Triphenylphosphine oxideStoichiometric byproduct that requires efficient removal and disposal.

Alternative Synthetic Strategies

While the Wittig reaction is a dominant method, other approaches for this compound synthesis have been explored. These include Grignard reactions followed by dehydration and palladium-catalyzed reactions.[3][5] However, these methods often suffer from drawbacks such as the use of expensive catalysts, poor stereoselectivity, or the need for multi-step protection and deprotection sequences, making them less feasible for industrial production.[3][5][6] The Wittig reaction, despite its challenges, often provides a more direct and stereoselective route to the target molecule.

Synthesis_Strategy Start This compound Synthesis Goal: (Z)-Exocyclic Alkene Wittig Wittig Reaction Start->Wittig Grignard Grignard + Dehydration Start->Grignard Palladium Palladium-Catalyzed Cyclization Start->Palladium Wittig_Pro Pros: - Direct C=C formation - Good Z-selectivity with  non-stabilized ylides Wittig->Wittig_Pro Wittig_Con Cons: - Hazardous bases (NaH, n-BuLi) - Stoichiometric Ph₃P=O waste Wittig->Wittig_Con Other_Con Cons: - Often poor stereoselectivity - Multi-step processes - Expensive catalysts (Pd) Grignard->Other_Con Palladium->Other_Con

Caption: Comparison of synthetic strategies for this compound.

Conclusion

The Wittig reaction remains a cornerstone of this compound synthesis due to its effectiveness in constructing the critical (Z)-exocyclic double bond with a high degree of stereocontrol. While the use of hazardous reagents and the generation of stoichiometric byproducts present challenges for industrial-scale production, ongoing process development continues to refine and optimize this essential transformation. A thorough understanding of the reaction mechanism, the factors governing stereoselectivity, and the practical aspects of its implementation is indispensable for chemists and engineers involved in the development and manufacturing of this important antihistamine. The continued application and refinement of the Wittig reaction underscore its enduring power and versatility in modern pharmaceutical synthesis.

References

An In-Depth Technical Guide to the Heck Cyclization in Olopatadine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Olopatadine hydrochloride is a potent and selective histamine H1-receptor antagonist and mast cell stabilizer, widely prescribed for the treatment of allergic conjunctivitis and rhinitis.[1][2] Its unique therapeutic profile is intrinsically linked to its specific chemical architecture, a dibenzo[b,e]oxepin system featuring a Z-configured exocyclic (dimethylamino)propylidene substituent.[1][3] The stereoselective synthesis of this trisubstituted alkene has been a significant focus of process chemistry research, with various strategies employed to control the crucial Z/E isomeric ratio.[2][4] Among the most elegant and effective methods is the intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the construction of the core tricyclic ring system with a high degree of stereocontrol.[1][3][5]

This technical guide provides a comprehensive exploration of the intramolecular Heck cyclization as the cornerstone of modern this compound synthesis. We will delve into the mechanistic underpinnings of this reaction, analyze the critical parameters that govern its efficiency and stereoselectivity, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this key transformation.

The Strategic Advantage of the Intramolecular Heck Reaction

Traditional synthetic routes to this compound often relied on Wittig or Grignard reactions with a pre-formed dibenz[b,e]oxepin ketone.[4][5][6] While effective, these methods frequently suffer from poor Z/E selectivity, necessitating challenging chromatographic separations and leading to lower overall yields of the desired Z-isomer.[2][4]

The intramolecular Heck reaction offers a more sophisticated and stereocontrolled approach. By constructing the alkene precursor with a defined geometry and then executing the ring-closing cyclization, the stereochemistry of the final product can be more effectively directed.[1] This strategy hinges on the principle that the Heck reaction often proceeds through a syn-addition of the organopalladium species to the alkene, followed by a syn-β-hydride elimination, allowing the stereochemistry of the starting alkene to be translated to the cyclized product.[1]

Core Benefits:
  • Enhanced Stereoselectivity: The potential to achieve a high Z:E ratio, minimizing the formation of the undesired E-isomer.[1][7]

  • High Functional Group Tolerance: Palladium catalysts are remarkably tolerant of various functional groups, making the Heck reaction suitable for complex molecules like this compound precursors.[8]

  • Improved Efficiency: Intramolecular reactions are often more efficient than their intermolecular counterparts due to favorable entropic factors.[9]

Mechanistic Deep Dive: The Palladium Catalytic Cycle

The intramolecular Heck reaction is a palladium(0)-catalyzed process that couples an aryl or vinyl halide with an alkene within the same molecule.[10] The catalytic cycle, illustrated below, can be broadly divided into three key phases: oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.

References

(Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid (Olopatadine)

Introduction

(Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid, widely known in the pharmaceutical field as this compound, is a potent and selective antiallergic agent.[1] Developed by Kyowa Hakko Kirin Co., Ltd., it has become a cornerstone in the management of various allergic conditions, including allergic conjunctivitis and rhinitis.[2][3] this compound's therapeutic success is attributed to its robust dual mechanism of action: selective antagonism of the histamine H1 receptor and stabilization of mast cells.[4][5][6]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the physicochemical properties, mechanism of action, pharmacology, synthesis, and clinical applications of this compound. The narrative emphasizes the causality behind its pharmacological effects and the stereochemical considerations crucial to its synthesis and biological activity.

Physicochemical Properties

This compound is typically formulated as its hydrochloride salt to improve solubility and stability.[6] The key structural features required for its potent antiallergic activities are the 3-(dimethylamino)propylidene side chain at the C-11 position, a terminal carboxyl group at the C-2 position, and the core dibenzoxepin ring system.[1][3]

PropertyValueReference
Chemical Name (Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid hydrochloride[1]
Synonyms This compound Hydrochloride, KW-4679, AL-4943A[7][8]
Molecular Formula C₂₁H₂₄ClNO₃[6]
Molecular Weight 373.9 g/mol [6]
CAS Number 140462-76-6[7][9]
Melting Point 242-245°C[10]
Appearance Powder[9]

Mechanism of Action: A Dual-Pronged Approach

This compound's efficacy stems from a synergistic dual mechanism of action that targets key pathways in the allergic cascade. This multifaceted approach provides both immediate relief from symptoms and prevents the delayed-phase allergic response.

Selective Histamine H1 Receptor Antagonism

The primary mechanism is the potent and selective antagonism of the histamine H1 receptor.[2][7][11] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like itching, redness, and swelling.[2][12] this compound competitively binds to these H1 receptors, preventing histamine from exerting its pro-inflammatory effects.[11][12] This action provides rapid relief from the acute symptoms of an allergic reaction.[12] Importantly, this compound is highly selective for the H1 receptor and shows negligible affinity for alpha-adrenergic, dopamine, and muscarinic type 1 and 2 receptors, which minimizes the risk of certain side effects associated with less selective antihistamines.[6][11]

Mast Cell Stabilization

Beyond blocking histamine's effects, this compound also inhibits the release of histamine and other inflammatory mediators from mast cells.[4][5][12] When activated by an allergen, mast cells degranulate, releasing a cocktail of pro-inflammatory substances including histamine, prostaglandins, leukotrienes, and thromboxane.[8][12] By stabilizing mast cells, this compound prevents this degranulation process, thus inhibiting the release of these mediators and dampening the overall inflammatory response.[5][6] This mast cell-stabilizing property contributes to a more comprehensive and sustained anti-allergic effect.[5][12]

G cluster_0 Allergic Cascade cluster_1 This compound's Dual Action Allergen Allergen Exposure MastCell Mast Cell Allergen->MastCell Activation HistamineRelease Histamine & Mediator Release MastCell->HistamineRelease This compound This compound This compound->HistamineRelease Inhibits (Stabilizes) H1Receptor Histamine H1 Receptor This compound->H1Receptor Blocks (Antagonizes) HistamineRelease->H1Receptor Histamine binds Symptoms Allergic Symptoms (Itching, Redness, Swelling) H1Receptor->Symptoms Leads to

This compound's dual mechanism of action.

Pharmacology and Pharmacokinetics

The clinical effectiveness of this compound is supported by a favorable pharmacological and pharmacokinetic profile.

Pharmacodynamics
  • Antihistaminic Activity : this compound competitively antagonizes histamine-induced contractions in isolated guinea pig trachea and ileum.[8] It also inhibits the histamine-induced increase in intracellular calcium concentration in cultured smooth muscle cells.[8]

  • Anti-inflammatory Effects : The compound effectively inhibits the release of inflammatory lipid mediators, such as leukotrienes and thromboxane, from human polymorphonuclear leukocytes and eosinophils.[7][8]

  • Inhibition of Tachykinin Release : this compound has been shown to inhibit tachykininergic contractions in guinea pig bronchi, suggesting it can modulate sensory nerve responses in the airways.[7][8]

Pharmacokinetics

This compound exhibits a predictable pharmacokinetic profile characterized by rapid absorption and primary elimination via the kidneys.

ParameterDescriptionReference
Absorption After oral administration, this compound is rapidly and extensively absorbed. When administered as eye drops, it provides rapid relief within minutes.[7][8][12]
Distribution Widely distributed in the body.
Metabolism Unlike most antiallergic drugs that are eliminated via hepatic metabolism, this compound undergoes minimal metabolism. It does not affect cytochrome P450 activities.[7][8]
Excretion Primarily excreted unchanged in the urine.[7][8]
Drug Interactions The lack of significant P450 metabolism suggests a low likelihood of drug-drug metabolic interactions.[7][8]

Synthesis and Stereochemistry

The synthesis of this compound presents a significant stereochemical challenge: the selective formation of the (Z)-isomer of the exocyclic double bond. While both (Z)- and (E)-isomers show similar affinities for the H1 receptor, only the (Z)-isomer is developed and marketed as a drug, underscoring the importance of stereoselective synthesis.[3]

Several synthetic strategies have been developed to achieve this, with the Wittig reaction being a cornerstone of commercial production.[3][13]

General Synthetic Workflow: The Wittig Reaction Approach

The Wittig reaction provides a reliable method for forming the crucial carbon-carbon double bond. The general process involves the reaction of a ketone with a phosphorus ylide.

G start Starting Material (Isoxepac) ketone Key Ketone Intermediate (11-oxo-6,11-dihydrodibenzo [b,e]oxepin-2-acetic acid) start->ketone wittig Wittig Reaction ketone->wittig ylide_prep Ylide Preparation ylide_prep->wittig phosphonium Phosphonium Salt ([3-(Dimethylamino)propyl] -triphenylphosphonium bromide) phosphonium->ylide_prep base Strong Base (e.g., n-BuLi, NaH) base->ylide_prep isomers Mixture of (Z) and (E) isomers wittig->isomers separation Purification & Isomer Separation (e.g., Chromatography, Crystallization) isomers->separation product Final Product (Z)-Olopatadine HCl separation->product

Generalized workflow for this compound synthesis.
Experimental Protocol: Wittig Olefination

The following protocol is a representative example of this compound synthesis via the Wittig reaction, based on described methodologies.[13][14]

Objective: To synthesize this compound hydrochloride from 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid.

Materials:

  • [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid benzyl ester

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Ylide Generation: Under a nitrogen atmosphere, suspend [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide in anhydrous THF.[14]

  • Slowly add a strong base, such as sodium hydride, to the suspension.[14]

  • Heat the mixture to reflux for approximately 3 hours to facilitate the formation of the phosphorus ylide. The color of the reaction mixture will typically change, indicating ylide formation.

  • Wittig Reaction: Cool the ylide suspension to 0°C.

  • In a separate flask, dissolve the benzyl ester of 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid in anhydrous THF.

  • Slowly add the ketone solution to the chilled ylide suspension and allow the reaction to stir at room temperature for 3-4 hours.[14]

  • Workup and Hydrolysis: Quench the reaction by carefully adding water. Separate the organic layer.

  • The protecting ester group is then hydrolyzed (e.g., using NaOH), followed by neutralization.

  • Purification and Salt Formation: Acidify the aqueous layer with dilute HCl to a pH of ~2 to precipitate the product.[14]

  • The crude product is then purified, often by column chromatography or recrystallization, to isolate the desired (Z)-isomer with high purity (>99%).[13][14]

Clinical Applications and Formulations

This compound's favorable safety and efficacy profile has led to its approval for various allergic conditions worldwide. It is available in multiple formulations to target specific sites of allergic inflammation.

  • Ophthalmic Solution (Eye Drops): Marketed under brand names like Patanol® and Pataday®, it is widely used for the treatment of signs and symptoms of allergic conjunctivitis, such as ocular itching and redness.[3][5][7][15]

  • Nasal Spray: As Patanase®, it is indicated for the relief of symptoms of seasonal allergic rhinitis in adults and children.[3][15]

  • Oral Tablets: In Japan, oral this compound (Allelock®) is approved for a broader range of allergic diseases, including allergic rhinitis, chronic urticaria, and various forms of dermatitis and pruritus.[3][7][8]

Safety and Toxicology Profile

Extensive preclinical and clinical evaluations have demonstrated that this compound is a safe and well-tolerated drug.[7]

  • Systemic Side Effects: When administered orally, it has negligible CNS side effects, such as sedation, at therapeutic doses.[1]

  • Local Side Effects: When used topically (eye drops or nasal spray), common side effects are generally mild and localized, and may include headache, eye discomfort, sore throat, or a change in taste.[15]

  • Cardiovascular Safety: this compound does not exhibit the cardiac risks associated with some older antihistamines.

References

Navigating Preclinical Development: An In-depth Technical Guide to Olopatadine Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Preclinical Pharmacokinetics for Olopatadine

This compound is a well-established mast cell stabilizer and a selective histamine H1-receptor antagonist, widely used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Before a drug candidate like this compound can enter clinical trials, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount. Preclinical pharmacokinetic studies in animal models are the cornerstone of this understanding, providing critical data to:

  • Establish a Safe Starting Dose for Human Trials: By understanding the drug's exposure and clearance in animals, a safe initial dose for Phase I clinical trials can be determined.[3][4]

  • Identify Potential Target Organs for Toxicity: The distribution of the drug can indicate where it might accumulate and potentially cause adverse effects.[3]

  • Predict Human Pharmacokinetics: While interspecies differences exist, animal models provide the initial framework for predicting how a drug will behave in humans.

  • Inform Formulation Development: Pharmacokinetic data can guide the optimization of drug delivery systems to enhance efficacy and patient compliance.

This guide will delve into the core ADME characteristics of this compound as observed in key preclinical species, providing a roadmap for researchers in this field.

Choosing the Right Compass: Rationale for Animal Model Selection

The selection of appropriate animal models is a critical first step in any preclinical program. The goal is to choose species that are most predictive of human physiology and drug metabolism. For a small molecule like this compound, a combination of rodent and non-rodent species is typically employed, in line with regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5]

Commonly used species in this compound preclinical studies include:

  • Rats: Often the primary rodent species for toxicology and initial PK screening due to their well-characterized physiology and cost-effectiveness. Chronic oral toxicity studies of this compound have been conducted in rats for up to 52 weeks.[6]

  • Dogs: A common non-rodent species used in toxicology and pharmacokinetic studies. Like rats, dogs have been used in chronic oral toxicity studies of this compound for up to 52 weeks.[6]

  • Rabbits: Particularly relevant for ophthalmic formulations of this compound due to the anatomical and physiological similarities of their eyes to human eyes.[7][8]

  • Guinea Pigs: Utilized in pharmacodynamic models of allergic response to evaluate the efficacy of this compound.[9][10]

  • Horses: While less common for standard preclinical packages, studies in horses can provide valuable comparative pharmacokinetic data.[11][12]

The rationale for using multiple species lies in the desire to create a more complete picture of the drug's behavior and to account for interspecies differences in drug metabolism.

The Core Journey: ADME Profile of this compound in Preclinical Models

This section will dissect the four key components of this compound's pharmacokinetic journey through the body in preclinical models.

Absorption: The Gateway to Systemic Exposure

Following administration, this compound is readily absorbed.[10] The route of administration significantly influences the rate and extent of absorption.

  • Oral Administration: In preclinical models, orally administered this compound is well-absorbed.[10][13]

  • Intranasal Administration: Following intranasal administration in animal models, this compound is absorbed into the systemic circulation.[14]

  • Ocular Administration: When administered as an ophthalmic solution in rabbits, this compound is absorbed into the eye, reaching maximal levels in ocular tissues within 30 minutes to 2 hours.[7] Tissues with the highest concentrations are typically the conjunctiva and cornea.[7][8]

Distribution: Mapping the Drug's Presence

Once absorbed, this compound distributes throughout the body. Key findings from preclinical studies include:

  • Plasma Protein Binding: this compound exhibits moderate plasma protein binding, approximately 55% in human serum, with albumin being the primary binding protein.[1][14][15] This level of binding is not expected to be a major source of drug-drug interactions through displacement.[14][15]

  • Tissue Distribution: In rats, this compound has been shown to cross the placental barrier and distribute to fetuses. It is also excreted in the milk of nursing mothers.[6] Following ocular administration in rabbits, the highest concentrations are found in the tissues at the site of application, namely the conjunctiva and cornea.[7]

Metabolism: A Limited Transformation

A significant finding from preclinical and clinical studies is that this compound is not extensively metabolized.[6] The parent (unchanged) drug is the major component found in plasma and excreta.[6]

  • Metabolic Pathways: In vitro studies using human liver microsomes have shown that the metabolism of this compound is a minor route of elimination.[15] The primary metabolites identified are the N-desmethyl (M1) and N-oxide (M3) forms.[15][16] The formation of M1 is primarily catalyzed by CYP2A4, while M3 formation is catalyzed by flavin-containing monooxygenases (FMO1 and FMO3).[15]

  • Low Potential for Metabolic Drug Interactions: Because this compound is not extensively metabolized and does not significantly inhibit major CYP enzymes in vitro, the potential for clinically relevant metabolic drug-drug interactions is considered low.[6][14]

Excretion: The Final Exit

The primary route of elimination for this compound and its metabolites is via the kidneys.[17]

  • Renal Excretion: In both animals and humans, unchanged this compound is the major constituent in urine.[6] Following an oral dose in humans, a significant portion of the drug is recovered unchanged in the urine.[10]

The pharmacokinetic and disposition profile of this compound in animals is generally considered unremarkable, suggesting a low potential for accumulation and drug-drug interactions.[6]

Quantitative Insights: Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound observed in various preclinical animal models. It is important to note that direct cross-study comparisons should be made with caution due to differences in study design, dose, and analytical methods.

Animal ModelRoute of AdministrationDoseTmax (hours)Cmax (ng/mL)Terminal Half-life (hours)Reference(s)
Horses Nasogastric Tube0.1 mg/kg~1.548.8 ± 11.06.11 (median)[11][12]
Rabbits (Ocular) Topical Ocular0.2% solution (30 µL)0.5 - 2.0 (ocular tissues)609 (conjunctiva), 720 (cornea) ng/gNot Reported[7]
Rabbits (Ocular) Topical Ocular0.77% solution (30 µL)0.5 - 2.0 (ocular tissues)3,000 (conjunctiva), 2,230 (cornea) ng/gNot Reported[7]

Data presented as mean ± SD where available.

Methodologies and Protocols: Ensuring Data Integrity

The reliability of any pharmacokinetic study hinges on the robustness of its experimental and bioanalytical methods.

Experimental Protocol: A Step-by-Step Guide for a Preclinical PK Study

The following provides a generalized protocol for a single-dose pharmacokinetic study of this compound in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single oral dose in rats.

Materials:

  • This compound hydrochloride

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats (male and female, specific pathogen-free)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.

  • Dose Preparation: The dosing solution of this compound in the vehicle is prepared on the day of the study.

  • Dosing: A single oral dose of this compound is administered to each rat via oral gavage. The dose volume is calculated based on the most recent body weight of each animal.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until bioanalysis.

Diagram of a Typical Preclinical Pharmacokinetic Study Workflow

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase acclimatization Animal Acclimatization dose_prep Dose Formulation acclimatization->dose_prep Concurrent dosing Drug Administration (e.g., Oral Gavage) dose_prep->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep sample_storage Sample Storage (-80°C) plasma_prep->sample_storage bioanalysis Bioanalysis (LC-MS/MS) sample_storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Final Report Generation pk_analysis->reporting

Caption: Workflow of a preclinical pharmacokinetic study.

Bioanalytical Method: The Gold Standard for Quantification

A sensitive and specific bioanalytical method is crucial for accurately measuring drug concentrations in biological matrices. For this compound and its metabolites, High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7][16][18]

Key Features of a Validated LC-MS/MS Method:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

The development and validation of such methods should adhere to regulatory guidelines from the FDA and EMA.[3][5]

Conclusion: Synthesizing Preclinical Data for Clinical Success

The preclinical pharmacokinetic profile of this compound in various animal models reveals a drug with favorable characteristics: good absorption, limited metabolism, and a primary renal excretion route. This profile suggests a low likelihood of complex drug-drug interactions and accumulation. The data gathered from rodent, non-rodent, and specific models like the rabbit for ocular studies provide a robust foundation for predicting its behavior in humans.

For researchers and drug development professionals, a thorough understanding of this compound's preclinical pharmacokinetics is not just a regulatory requirement but a critical tool for informed decision-making. By applying the principles and methodologies outlined in this guide, scientists can continue to build upon our understanding of this important therapeutic agent and pave the way for future innovations.

References

In Vitro Frontiers: A Technical Guide to Olopatadine's Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Olopatadine, a cornerstone in the management of allergic conjunctivitis, is well-recognized for its dual-action properties as a histamine H1 receptor antagonist and a mast cell stabilizer.[1][2][3][4] While its clinical efficacy is undisputed, a deeper dive into its in vitro pharmacology reveals a more intricate tapestry of anti-inflammatory effects that extend beyond these primary mechanisms. This technical guide provides a comprehensive overview of the in vitro studies that have illuminated this compound's broader anti-inflammatory capabilities, offering insights for researchers and professionals in drug development. We will explore the causality behind experimental designs, present detailed methodologies, and synthesize the current understanding of its multifaceted actions.

Core Anti-Inflammatory Mechanisms Unveiled In Vitro

In vitro models have been instrumental in dissecting the molecular and cellular pathways through which this compound exerts its anti-inflammatory effects. These studies have consistently demonstrated its ability to modulate key players in the inflammatory cascade.

Beyond Mast Cell Stabilization: Attenuation of Pro-Inflammatory Mediators

The hallmark of this compound's action is its ability to stabilize mast cells, thereby inhibiting the release of histamine and other pre-formed and newly synthesized inflammatory mediators.[3][4][5][6] In vitro studies using human conjunctival mast cells have shown that this compound dose-dependently inhibits the release of not only histamine but also tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[7][8] This inhibition of TNF-α release from mast cells is a critical aspect of its anti-inflammatory profile, as TNF-α can trigger a cascade of inflammatory events in the ocular surface.[7][8]

Modulating the Epithelial Response: A Deeper Level of Control

Conjunctival and nasal epithelial cells are active participants in the allergic inflammatory response. In vitro studies have demonstrated that this compound can directly influence these cells to temper inflammation. It has been shown to inhibit the histamine-induced production of pro-inflammatory cytokines by conjunctival epithelial cells.[4][9] Furthermore, this compound has been found to inhibit the upregulation of eosinophil adhesion to conjunctival epithelial cells that is promoted by allergic tears.[10][11][12][13] This suggests that this compound can disrupt the recruitment and retention of eosinophils at the site of allergic inflammation.

A key molecular mechanism underlying these effects appears to be the modulation of the nuclear factor-kappa B (NF-κB) pathway. While direct in vitro evidence for this compound's inhibition of NF-κB in epithelial cells is an area of ongoing research, the anti-inflammatory effects of other antihistamines have been linked to the suppression of this critical pro-inflammatory transcription factor.[14][15][16]

Impact on Other Immune Cells

This compound's anti-inflammatory actions are not limited to mast cells and epithelial cells. In vitro studies have shown that it can inhibit the release of inflammatory lipid mediators, such as leukotrienes and thromboxane, from human polymorphonuclear leukocytes and eosinophils.[17] Additionally, there is evidence that this compound can downmodulate the antigen-presenting ability of epidermal Langerhans cells, suggesting an interference with the initiation of the adaptive immune response.[18]

Methodological Cornerstones for In Vitro Evaluation

To rigorously assess the anti-inflammatory properties of this compound in vitro, specific and validated experimental protocols are paramount. The following sections outline key methodologies and their underlying rationale.

Essential Cell Culture Models

The selection of an appropriate cell model is fundamental to the investigation.

  • Human Mast Cells: Primary human mast cells, often derived from conjunctival tissue, provide a highly relevant in vitro system.[7][8]

  • Human Conjunctival Epithelial Cells: Primary or immortalized human conjunctival epithelial cell lines are crucial for studying the direct effects of this compound on the ocular surface epithelium.[10][11][12]

  • Eosinophils and Other Leukocytes: Isolation of these cells from peripheral blood allows for the investigation of this compound's effects on their function and mediator release.[17]

Experimental Workflow: Investigating this compound's Effect on Mast Cell TNF-α Release

MastCellWorkflow cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis A 1. Purify Human Conjunctival Mast Cells B 2. Pre-incubate cells with This compound (various concentrations) or vehicle control A->B C 3. Challenge with anti-IgE antibody B->C D 4. Incubate for a defined period (e.g., 90 minutes) C->D E 5. Collect supernatants D->E F 6. Quantify TNF-α concentration using ELISA E->F NFkBPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Stimulus Inflammatory Stimulus Stimulus->Receptor This compound This compound (Potential Effect) This compound->IKK Inhibits?

References

A Technical Guide to the Degradation Pathways and Products of Olopatadine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olopatadine, a potent selective histamine H1 receptor antagonist, is widely used for the treatment of allergic conjunctivitis. Ensuring its stability, efficacy, and safety throughout its shelf life is paramount. This guide provides an in-depth analysis of the degradation pathways of this compound hydrochloride under various stress conditions, as mandated by the International Conference on Harmonisation (ICH) guidelines. We will explore its behavior under hydrolytic, oxidative, photolytic, and thermal stress, characterize the resulting degradation products, and detail the analytical methodologies required for a robust stability-indicating assay. This document serves as a critical resource for formulation scientists, analytical chemists, and quality control professionals involved in the development and manufacturing of this compound-containing drug products.

Intrinsic Stability and Physicochemical Profile

This compound hydrochloride is the Z-isomer of 11-[(3-dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid hydrochloride[1]. It is a white crystalline powder that is freely soluble in water and alcohol[1]. Understanding the intrinsic stability of the molecule is the first step in developing a stable pharmaceutical formulation. This is achieved through forced degradation studies, which involve subjecting the drug substance to conditions more severe than accelerated stability testing to elicit the formation of potential degradation products[2][3].

Forced Degradation Studies: Unveiling Stability Liabilities

Forced degradation studies are the cornerstone of a stability-indicating method development. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate the intact drug from its degradation products. The stability of this compound has been investigated under several conditions, with varying results across different studies, highlighting the influence of experimental parameters.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceuticals. This compound's susceptibility to hydrolysis is evaluated under acidic, alkaline, and neutral conditions.

  • Acidic Conditions: this compound demonstrates significant degradation under acidic hydrolysis. Studies using 1 N HCl at 80°C showed approximately 10% degradation after 2 hours[4]. Another study using 0.1 N HCl at 60°C also reported degradation, leading to the formation of multiple degradation products (DPs)[2][5].

  • Alkaline Conditions: In alkaline conditions (e.g., 1 N NaOH at 80°C), this compound also degrades, though some studies suggest it may be slightly more stable than in acidic media, with about 5% degradation observed after 3 hours[4]. Further heating in alkaline solution did not consistently increase degradation, suggesting complex reaction kinetics[4]. Several DPs are also formed under these conditions[2][5].

  • Neutral Conditions: Under neutral hydrolytic conditions (refluxing in water), this compound shows some degradation, with a profile of degradation products that can overlap with those seen in acidic conditions[2][6].

Oxidative Degradation

The response of this compound to oxidative stress appears to be inconsistent across published literature.

  • Some studies report that this compound is stable under oxidative stress, showing no degradation when treated with 3% or 10% hydrogen peroxide (H₂O₂) for extended periods[2][4].

  • Conversely, other reports indicate that this compound is susceptible to oxidation, showing significant degradation in the presence of H₂O₂[1][7]. This degradation is proposed to occur at the tertiary amine, leading to the formation of this compound N-oxide and N-monodemethylthis compound[8].

This discrepancy underscores the critical importance of experimental conditions (e.g., concentration of H₂O₂, temperature, and duration) in degradation profiling.

Photolytic Degradation

Photostability is a critical parameter, especially for drugs packaged in transparent or translucent containers.

  • When exposed to light as a solid powder, this compound is generally found to be stable[2][4].

  • However, in solution (e.g., methanolic solution), this compound is susceptible to photodegradation, generating several degradants[4]. Photolytic degradation of an ophthalmic solution can lead to the formation of E and Z isomers of this compound carbaldehyde via a Norrish type-1 reaction[9][10]. Isomerization from the therapeutically active Z-isomer to the E-isomer is another key photolytic degradation pathway[4][9].

Thermal Degradation

In its solid form, this compound hydrochloride is generally considered thermally stable. Studies exposing the solid drug to dry heat (e.g., 60-80°C) for several days showed no significant degradation[1][2][4].

Summary of Degradation Behavior

The following table summarizes the degradation profile of this compound under various ICH-prescribed stress conditions.

Stress ConditionReagents and ConditionsObserved DegradationKey Degradation Products
Acid Hydrolysis 0.1 N - 1 N HCl, 60-80°CSignificant DegradationMultiple DPs, including esterified products (in methanol) and ring cleavage products[2][4].
Alkaline Hydrolysis 0.1 N - 1 N NaOH, 60-80°CModerate DegradationMultiple DPs[2][4].
Neutral Hydrolysis Water, Reflux at 60°CSlight to Moderate DegradationMultiple DPs, often similar to acid hydrolysis[2][6].
Oxidation 3-30% H₂O₂, Room TempContradictory (Stable to Significant)This compound N-oxide, N-monodemethylthis compound[1][8].
Photolytic (Solid) UV/Fluorescent LightGenerally Stable-
Photolytic (Solution) UV/Fluorescent LightSignificant DegradationE-isomer, Methyl Esters (E and Z), Carbaldehydes (E and Z)[4][9][10].
Thermal (Solid) Dry Heat, 60-80°CGenerally Stable-

Principal Degradation Pathways and Products

Characterization of degradation products is essential for understanding the degradation mechanism and ensuring the safety of the drug product. Mass spectrometry (LC-MS/TOF) is a powerful tool for this purpose.

Hydrolytic and Photolytic Pathways

Under acidic and photolytic stress, particularly in the presence of methanol, a primary degradation pathway is the esterification of the carboxylic acid moiety of this compound to form its methyl ester[4]. Furthermore, isomerization from the Z-isomer to the E-isomer is a common photodegradation route[4]. A more complex degradation involves the cleavage of the tricyclic ring system , which has been observed under neutral hydrolytic conditions[2][5]. In ophthalmic solutions, photodegradation can also lead to the formation of E and Z carbaldehyde impurities[9][10].

Oxidative Pathway

When degradation occurs under oxidative conditions, the primary sites of attack are the electron-rich centers of the molecule. For this compound, this is the dimethylamino group, which can be oxidized to form This compound N-oxide and N-monodemethylthis compound [8].

Olopatadine_Degradation cluster_stress Stress Conditions cluster_products Degradation Products Acid Acid Hydrolysis (e.g., HCl, Heat) Ester Methyl Esters (E and Z Isomers) Acid->Ester Cleavage Ring Cleavage Products Acid->Cleavage Photo Photolytic (Solution, UV/Vis) Photo->Ester Isomer E-Isomer Photo->Isomer Carbaldehyde Carbaldehydes (E and Z Isomers) Photo->Carbaldehyde Oxidative Oxidative (e.g., H2O2) N_Oxide N-Oxide Oxidative->N_Oxide This compound This compound (Z-Isomer) This compound->Acid This compound->Photo This compound->Oxidative

Caption: Key Degradation Pathways of this compound.

Analytical Methodologies: A Stability-Indicating HPLC Protocol

A validated stability-indicating analytical method is required to separate and quantify this compound in the presence of its degradation products, impurities, and excipients. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed.

Causality Behind Method Choices
  • Column: A C18 column is typically used due to its versatility and effectiveness in retaining and separating this compound and its related substances, which have moderate polarity[1][11].

  • Mobile Phase: The mobile phase is often a mixture of an aqueous buffer (e.g., phosphate or formic acid) and an organic modifier (e.g., acetonitrile or methanol)[1][2][5]. The buffer controls the pH to ensure consistent ionization of the acidic this compound molecule, leading to sharp, reproducible peaks. A gradient elution may be necessary to resolve all degradation products from the parent peak within a reasonable runtime[2][5].

  • Detection: UV detection is standard, with wavelengths typically set between 299-301 nm, which is near the absorption maximum of this compound, providing good sensitivity[1][7][11].

Self-Validating System: Experimental Protocol

The following protocol outlines a typical stability-indicating RP-HPLC method. This protocol must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness[2][3].

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water[2][5].

    • Mobile Phase B: Methanol:Acetonitrile (50:50 v/v)[2][5].

    • Diluent: Methanol:Water (50:50 v/v).

    • Standard Solution: Prepare a stock solution of this compound HCl reference standard (e.g., 1000 µg/mL) in diluent. Prepare working standards (e.g., 2-10 µg/mL) by serial dilution[2][3].

    • Sample Solution (Forced Degradation): Take an aliquot of the stressed sample, neutralize if necessary (for acid/base hydrolysis), and dilute with the diluent to a final concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/DAD detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min[2][5].

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled (e.g., 25°C)[2].

    • Detection Wavelength: 299 nm[1].

    • Gradient Program: A representative gradient might be:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Linear ramp to 10% A, 90% B

      • 20-25 min: Hold at 10% A, 90% B

      • 25-30 min: Return to initial conditions (90% A, 10% B) and equilibrate.

  • System Suitability:

    • Inject the standard solution six times.

    • The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%.

    • Theoretical plates should be >2000, and the tailing factor should be <2.0.

  • Analysis and Data Interpretation:

    • Inject the blank (diluent), standard, and stressed samples.

    • Confirm the specificity of the method by checking for peak purity of the this compound peak in the presence of degradation products using a Diode Array Detector (DAD).

    • Calculate the percentage of degradation using the peak areas from the chromatograms.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A1 Prepare Mobile Phase & Diluent A2 Prepare Standard & Sample Solutions B1 System Equilibration A2->B1 A3 Perform Forced Degradation A3->A2 B2 System Suitability Test (Inject Standard x6) B1->B2 B3 Inject Blank, Standards, & Stressed Samples B2->B3 C1 Integrate Peaks & Assess Peak Purity B3->C1 C2 Calculate % Degradation & Mass Balance C1->C2 C3 Validate Method (ICH Q2(R1)) C2->C3

Caption: Workflow for Stability-Indicating HPLC Method.

Conclusion

This compound hydrochloride is a relatively stable molecule in its solid form but is susceptible to degradation in solution under hydrolytic (acidic, alkaline), oxidative, and photolytic stress. The primary degradation pathways include hydrolysis, oxidation of the dimethylamino group, isomerization, and esterification (in the presence of alcohols). The development of a robust, validated stability-indicating HPLC method is critical for accurately quantifying this compound and ensuring that any degradation products are adequately resolved and controlled within acceptable limits, thereby guaranteeing the safety and efficacy of the final drug product.

References

Olopatadine impurity profiling and characterization.

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to Olopatadine Impurity Profiling and Characterization

Introduction

This compound hydrochloride, a potent selective histamine H1 receptor antagonist and mast cell stabilizer, is the active pharmaceutical ingredient (API) in widely prescribed treatments for allergic conjunctivitis and rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can potentially impact the drug's safety and efficacy.[3] Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[4][5] Therefore, a comprehensive understanding and rigorous control of the impurity profile of this compound are paramount for ensuring patient safety and meeting stringent regulatory standards.

This technical guide provides a holistic overview of this compound impurity profiling and characterization, designed for researchers, scientists, and drug development professionals. We will delve into the regulatory landscape, the origins of potential impurities, and the advanced analytical methodologies required for their detection, quantification, and structural elucidation. The causality behind experimental choices and the establishment of self-validating protocols are emphasized throughout to ensure scientific integrity.

Regulatory Framework: A Foundation of Safety and Quality

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH).[6] These guidelines provide a scientific and risk-based approach to the control of impurities, ensuring that they are maintained at levels that are safe for human consumption.

Key ICH guidelines relevant to this compound impurity profiling include:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities in the API.[7][8]

  • ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities that arise during the formulation of the final drug product.[9]

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This is a particularly critical guideline that addresses impurities with the potential to be genotoxic, requiring a much lower control threshold, often at the parts-per-million (ppm) level.[5][9] The Threshold of Toxicological Concern (TTC) approach is a key concept, with a general limit of 1.5 µ g/day for lifetime exposure to a genotoxic impurity.[4][10]

Understanding Impurity Thresholds

The ICH guidelines define specific thresholds that trigger different levels of analytical and toxicological evaluation:

Threshold Purpose Typical Action Level (for Maximum Daily Dose ≤ 2 g/day )
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification Threshold The level above which the structure of an impurity must be confirmed.> 0.10% or 1.0 mg/day intake (whichever is lower)
Qualification Threshold The level above which an impurity must be assessed for its biological safety.> 0.15% or 1.0 mg/day intake (whichever is lower)

Table 1: ICH Q3A(R2) Impurity Thresholds. These are general thresholds and can vary based on the maximum daily dose of the drug.[7][11]

It is crucial to understand that these thresholds are not absolute acceptance criteria but rather triggers for further scientific investigation. The ultimate goal is to establish a comprehensive control strategy that ensures the quality and safety of the this compound drug product throughout its shelf life.

The Genesis of this compound Impurities: Synthesis and Degradation

A thorough understanding of the synthetic pathway and the inherent stability of the this compound molecule is fundamental to predicting and identifying potential impurities.[12][13][14] Impurities can be broadly categorized as process-related impurities (arising from the manufacturing process) and degradation products (formed during storage).

Process-Related Impurities

These impurities can be starting materials, intermediates, by-products, or reagents used in the synthesis of this compound. A critical analysis of the synthetic route is necessary to identify potential process-related impurities. For example, incomplete reactions or side reactions can lead to the presence of residual starting materials or the formation of unexpected by-products.

Some known process-related impurities and related compounds of this compound include:

  • This compound E-isomer: The geometric isomer of the active Z-isomer.[1][15][16]

  • This compound Related Compound C (11-Oxo-6,11-dihydrodibenz[b,e]oxepin-2-yl acetic acid): A key intermediate or a potential by-product.[1][17]

  • α-Hydroxy this compound: A potential oxidation product.[1][15]

  • This compound Carbaldehyde: Can be formed through side reactions.[1][15]

Degradation Products

Forced degradation studies are a cornerstone of impurity profiling. These studies involve subjecting the drug substance to a variety of stress conditions, such as acid, base, oxidation, heat, and light, to accelerate the formation of degradation products.[18][19] The insights gained from these studies are invaluable for establishing the degradation pathways, identifying potential degradants that could form under normal storage conditions, and developing stability-indicating analytical methods.

Studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and alkaline) and photolytic conditions.[18][20][21] In acidic conditions, several degradation products have been observed.[19] Photodegradation can lead to the formation of E and Z isomers of this compound carbaldehyde.[21][22] Interestingly, some studies indicate that this compound is relatively stable under thermal and oxidative stress.[18][19][23]

A particularly concerning class of impurities is nitrosamines, which are potent genotoxic carcinogens. The potential for nitrosamine formation must be carefully assessed, especially if secondary or tertiary amines are present in the synthesis or as impurities in starting materials, and if nitrosating agents are used or present. Recently, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of N-Nitroso Desmethyl this compound in the this compound hydrochloride active pharmaceutical ingredient.

Caption: Workflow for a forced degradation study of this compound.

Analytical Strategies for Impurity Detection and Quantification

A multi-faceted analytical approach is essential for the comprehensive profiling of this compound impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the separation and quantification of impurities.

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is the cornerstone of impurity analysis. The method must be capable of separating the main this compound peak from all known and potential impurities. Method development often involves optimizing various chromatographic parameters:

  • Column Chemistry: Reversed-phase columns, such as C18, are commonly used for the separation of this compound and its impurities.[24][25]

  • Mobile Phase: The composition of the mobile phase (e.g., acetonitrile, methanol, and aqueous buffers) is critical for achieving optimal separation. Gradient elution is often employed to resolve complex mixtures of impurities.[18][19]

  • Detector: A UV detector is typically used for quantification.[26][27] A photodiode array (PDA) detector can provide additional information about the peak purity and the UV spectra of the impurities, aiding in their initial identification.[21]

Protocol: A Representative Stability-Indicating HPLC Method

This protocol is a generalized example and requires optimization and validation for specific applications.

  • Chromatographic System:

    • Column: Kromasil 100 C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[24][25]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.[24]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Identify and quantify impurities based on their retention times and peak areas relative to the this compound peak.

Hyphenated Techniques: The Power of Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity profiling. It combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight information for each separated component.[28] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the identification of unknown impurities.[19][29]

LC-MS/MS, a tandem mass spectrometry technique, is particularly useful for structural elucidation and for the quantification of trace-level impurities, such as genotoxic nitrosamines.[30]

Caption: A comprehensive strategy for this compound impurity profiling.

Spectroscopic Techniques for Definitive Structural Elucidation

While LC-MS provides valuable information about the molecular weight and elemental composition of an impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[31][32]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of its complete structure.[31][32][33] For impurity characterization, a suite of NMR experiments is typically employed:

  • ¹H NMR: Provides information about the number and types of protons in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure.

The main challenge in using NMR for impurity characterization is often the low concentration of the impurity. In such cases, the impurity may need to be isolated and concentrated using techniques like preparative HPLC before NMR analysis.[34][35]

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the chromophores in a molecule and is used for detection in HPLC.

Conclusion

The impurity profiling and characterization of this compound is a scientifically rigorous and iterative process that is essential for ensuring the quality, safety, and efficacy of the final drug product. A deep understanding of the regulatory landscape, the synthetic process, and the degradation pathways of this compound is fundamental. This knowledge, combined with the strategic application of advanced analytical techniques such as HPLC, LC-MS, and NMR, enables the development of a robust control strategy that meets global regulatory expectations. By adhering to the principles of scientific integrity and continuous improvement, pharmaceutical scientists can confidently deliver high-quality this compound products to patients worldwide.

References

Strategic Pathways in the Stereoselective Synthesis of Olopatadine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Olopatadine is a prominent antihistamine and mast cell stabilizer, distinguished by its dual mechanism of action and clinical efficacy in treating allergic conjunctivitis and rhinitis[1]. The therapeutic activity of this compound is almost exclusively attributed to its (Z)-geometric isomer. Consequently, the development of synthetic routes that yield high stereoselectivity for the (Z)-isomer is of paramount importance for both manufacturing efficiency and clinical safety. This technical guide provides an in-depth analysis of the core strategies employed for the stereoselective synthesis of this compound. We will dissect the mechanistic underpinnings, procedural details, and relative merits of classical and modern synthetic approaches, including the widely used Wittig reaction and its variants, Grignard-based methods, and highly selective palladium-catalyzed cyclizations. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals engaged in pharmaceutical development and process optimization.

Introduction: The Stereochemical Challenge of this compound

This compound, chemically known as (Z)-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid, is a tricyclic compound featuring an exocyclic double bond that gives rise to two geometric isomers: (Z) and (E)[2][3]. While both isomers exhibit similar affinities for the histamine H₁ receptor, the desired pharmacological profile is predominantly associated with the (Z)-isomer, which is the sole isomer present in the marketed drug[2][3].

The central challenge in the synthesis of this compound is therefore not one of enantioselectivity (as the molecule is achiral), but of diastereoselectivity—specifically, controlling the geometry of the exocyclic double bond. Early synthetic routes often produced mixtures of (Z) and (E) isomers, necessitating difficult and costly purification steps, which significantly lowered the overall yield of the active pharmaceutical ingredient (API)[4][5]. Modern synthetic chemistry has focused on developing highly stereoselective methods to maximize the formation of the desired (Z)-isomer directly.

This guide will explore the evolution of these synthetic strategies, from foundational methods that suffer from poor selectivity to advanced, catalyst-driven processes that offer precise stereochemical control.

Foundational Strategies: The Wittig Reaction

The Wittig reaction has been a cornerstone of this compound synthesis since its early development[4][6]. The reaction involves the coupling of a phosphorus ylide with a ketone, in this case, the tricyclic ketone intermediate 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, commonly known as Isoxepac.

Mechanism and Stereochemical Control

The Wittig reaction proceeds via a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate. The subsequent decomposition of this intermediate yields the alkene and a phosphine oxide byproduct. The stereochemical outcome (Z vs. E) is heavily influenced by the nature of the ylide and the reaction conditions.

  • Non-stabilized Ylides: The ylide required for this compound synthesis, derived from (3-dimethylaminopropyl)triphenylphosphonium bromide, is non-stabilized. For such ylides, the reaction is typically under kinetic control. In aprotic, salt-free conditions, the initial cycloaddition is often irreversible and leads preferentially to a cis-oxaphosphetane, which decomposes to the (Z)-alkene.

  • Influence of Bases and Solvents: The choice of base is critical. Strong, hazardous bases like n-butyl lithium (n-BuLi) and sodium hydride (NaH) are frequently cited in the literature[3][6][7]. These reagents necessitate stringent anhydrous conditions and present challenges for industrial-scale production due to safety concerns and handling difficulties[3][7]. The presence of lithium salts can promote equilibration of intermediates, often reducing Z-selectivity.

Typical Wittig Protocol for this compound Synthesis

The following protocol is a representative example derived from patent literature[5][6][7].

Step 1: Ylide Generation

  • Under an inert nitrogen atmosphere, suspend (3-dimethylaminopropyl)-triphenylphosphonium bromide hydrobromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C.

  • Slowly add a solution of n-butyl lithium in hexanes. The reaction is highly exothermic and generates a deep red color, indicative of ylide formation.

  • Allow the mixture to stir at low temperature for approximately 1 hour to ensure complete ylide formation.

Step 2: Reaction with Isoxepac

  • Dissolve Isoxepac in anhydrous THF.

  • Slowly add the Isoxepac solution to the pre-formed ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24-30 hours until completion, as monitored by TLC or HPLC[7].

Step 3: Workup and Isolation

  • Quench the reaction by the slow addition of water.

  • Perform a standard aqueous/organic extraction to separate the product from the triphenylphosphine oxide byproduct and other salts.

  • The resulting crude product is a mixture of (Z)- and (E)-Olopatadine, which then requires purification, often via crystallization or chromatography[5].

Limitations of the Wittig Approach

Despite its widespread use, the traditional Wittig synthesis of this compound suffers from several major drawbacks:

  • Poor Stereoselectivity: Z/E ratios are often low, sometimes approaching 1:1, leading to significant yield loss during purification[2][3].

  • Hazardous Reagents: The use of pyrophoric bases like n-BuLi and highly reactive metal hydrides like NaH is undesirable for large-scale manufacturing[3][7].

  • Excess Reagents: The reaction often requires a large excess of both the Wittig reagent and the base to drive the reaction to completion, which is economically inefficient[4][5].

  • Difficult Purification: The removal of the triphenylphosphine oxide byproduct can be challenging.

Wittig_Synthesis cluster_process Reaction Pathway ISO Isoxepac (Ketone Intermediate) OXA Oxaphosphetane Intermediate ISO->OXA WR Wittig Reagent ((3-dimethylaminopropyl)- triphenylphosphonium bromide) YG Ylide Generation (n-BuLi or NaH in THF) WR->YG 1. Deprotonation YG->OXA 2. Nucleophilic Attack DEC Decomposition OXA->DEC 3. Cycloreversion OLO_Z (Z)-Olopatadine (Desired Product) DEC->OLO_Z OLO_E (E)-Olopatadine (Isomeric Impurity) DEC->OLO_E TPO Triphenylphosphine Oxide (Byproduct) DEC->TPO

The Horner-Wadsworth-Emmons (HWE) Modification

To overcome some limitations of the classical Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction has been explored. This variant uses a phosphonate-stabilized carbanion instead of a phosphonium ylide.

Advantages of the HWE Reaction
  • Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides.

  • Easier Purification: The phosphate byproduct is water-soluble, making its removal via simple aqueous extraction far easier than that of triphenylphosphine oxide[8][9].

  • Stereoselectivity: The HWE reaction typically favors the formation of (E)-alkenes, which is counterproductive for this compound synthesis[10][11]. However, modifications such as the Still-Gennari protocol (using electron-withdrawing groups on the phosphonate) can reverse this selectivity to favor the (Z)-isomer[8].

While advantageous in purification, achieving high Z-selectivity with the HWE reaction for this specific substrate remains a significant challenge, limiting its widespread adoption over other, more stereoselective methods.

Palladium-Catalyzed Stereospecific Cyclization

A significant advancement in this compound synthesis came with the development of a palladium-catalyzed intramolecular cyclization. This modern approach offers excellent stereocontrol, directly yielding the (Z)-isomer with high purity. A key example of this strategy was reported in Organic Process Research & Development in 2012.

Mechanistic Rationale

This elegant strategy redesigns the synthetic route to build the exocyclic double bond with the correct geometry from the outset. The key step is a stereospecific seven-membered ring cyclization from an alkyne intermediate using a palladium catalyst and a hydride source[3].

  • Starting Material: The synthesis begins not with Isoxepac, but with an open-chain alkyne precursor.

  • Intramolecular Cyclization: The palladium catalyst facilitates an intramolecular hydroalkynylation or a related cyclization process. The geometry of the approach of the reacting groups is dictated by the catalyst and substrate, leading to a highly controlled formation of the seven-membered dibenz[b,e]oxepin ring.

  • Stereospecificity: The reaction is designed such that the cyclization product is exclusively the (Z)-isomer of this compound[12]. This avoids the formation of the (E)-isomer, thereby eliminating the need for complex purification steps.

Palladium_Catalysis cluster_process Key Transformation cluster_product Final Product Alkyne Open-Chain Alkyne Intermediate Cyclization Intramolecular Stereospecific Cyclization Alkyne->Cyclization Catalyst Palladium Catalyst + Hydride Source Catalyst->Cyclization Catalyzes Ring Formation Product High Purity (Z)-Olopatadine Cyclization->Product Highly Stereoselective

Advantages of the Palladium-Catalyzed Approach
  • High Stereoselectivity: This method provides excellent control, yielding the (Z)-isomer with high purity and minimizing or eliminating the (E)-isomer[3][12].

  • Improved Process Efficiency: By avoiding the formation of the unwanted isomer, the overall process yield is significantly increased, and downstream purification is simplified.

  • Milder Conditions: While using a precious metal catalyst, the overall conditions are often milder and safer than those employing pyrophoric bases.

The primary disadvantage is the cost and potential toxicity of the palladium catalyst, which must be scrupulously removed from the final API to meet regulatory standards.

Comparative Analysis of Key Strategies

To provide a clear overview for process development professionals, the following table summarizes the key attributes of the discussed synthetic strategies.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE)Palladium-Catalyzed Cyclization
Key Intermediate Isoxepac (Ketone)Isoxepac (Ketone)Open-chain Alkyne
Primary Reagents Phosphonium Ylide, n-BuLi/NaHPhosphonate, NaHPd Catalyst, Hydride Source
(Z):(E) Selectivity Poor to Moderate (e.g., 1.5:1)[3]Generally (E)-selective; (Z) requires modificationExcellent (>99:1)[12]
Key Advantage Well-established, historical methodWater-soluble byproduct, easy purificationHigh stereoselectivity, process efficiency
Key Disadvantage Hazardous reagents, poor selectivity, difficult purification[3][7]Poor intrinsic (Z)-selectivityCatalyst cost and removal
Industrial Scalability Challenging due to safety and yield issues[3]ModerateFavorable due to high yield and purity

Conclusion and Future Outlook

The synthesis of this compound provides a compelling case study in the evolution of pharmaceutical process chemistry. The journey from classical, low-selectivity Wittig reactions to modern, highly stereospecific palladium-catalyzed methods highlights the industry's drive towards greater efficiency, safety, and purity. While the Wittig reaction laid the groundwork, its inherent drawbacks concerning stereocontrol and reagent safety have spurred the development of superior alternatives.

For drug development professionals today, palladium-catalyzed cyclization represents the state-of-the-art approach, offering a robust and efficient pathway to high-purity (Z)-Olopatadine. Future research will likely focus on further optimizing these catalytic systems, perhaps by exploring more economical and environmentally benign first-row transition metals or developing biocatalytic routes, to further enhance the sustainability and cost-effectiveness of this compound manufacturing.

References

Unambiguous Structural Elucidation of Olopatadine Utilizing a Suite of Advanced NMR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

In the landscape of pharmaceutical development and quality control, the precise and unequivocal determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small organic molecules, providing unparalleled insight into the atomic-level connectivity and spatial arrangement of a compound.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the systematic process for elucidating the structure of Olopatadine, a potent antihistamine and mast cell stabilizer.[4][5] We will progress logically from fundamental one-dimensional (1D) NMR techniques to advanced two-dimensional (2D) correlation experiments, demonstrating how each step provides a layer of self-validating data that culminates in the complete and unambiguous assignment of the this compound structure. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind experimental choices and the logical workflow for NMR-based structural analysis.

Introduction: The this compound Molecule and the Power of NMR

This compound, chemically known as 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][4]benzoxepin-2-yl]acetic acid, is a tricyclic compound with a unique therapeutic profile.[4][5] Its efficacy in treating allergic conjunctivitis and rhinitis stems from its dual mechanism of action as a selective histamine H1 receptor antagonist and a mast cell stabilizer.[4][6] The complexity of its dibenz[b,e]oxepin core, coupled with an olefinic side chain and key functional groups, makes it an excellent candidate for demonstrating the analytical power of modern NMR spectroscopy.

The journey from a synthesized powder to a validated drug substance relies on our ability to confirm its molecular structure with absolute certainty. NMR spectroscopy is uniquely suited for this task because it is non-destructive and inherently quantitative, allowing for the direct observation of nuclear spins (primarily ¹H and ¹³C) within their local chemical environments.[2][7] This guide will detail the sequential application of ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC to piece together the molecular puzzle of this compound.

Foundational Workflow: From Sample Preparation to Spectroscopic Analysis

The quality of any NMR spectrum is directly dependent on the quality of the sample. A meticulously prepared sample is the first step in a self-validating system, minimizing artifacts and ensuring high-resolution data.

Experimental Protocol 1: Optimized NMR Sample Preparation for this compound
  • Analyte & Purity: Begin with a high-purity sample of this compound Hydrochloride (approx. 10-20 mg for robust ¹³C analysis). The hydrochloride salt form generally offers good solubility in polar aprotic solvents.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic molecules, including salts. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-defined and typically do not obscure key analyte signals.[8]

  • Concentration:

    • For ¹H NMR: Prepare a solution of ~5-10 mg of this compound in 0.6 mL of DMSO-d6.

    • For ¹³C and 2D NMR: A more concentrated solution of ~20-30 mg in 0.6 mL is preferable to reduce acquisition time, especially for less sensitive experiments like ¹³C and HMBC.

  • Dissolution & Filtration: Dissolve the sample completely, using gentle vortexing if necessary. To remove any particulate matter that could degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm (around 0.55-0.65 mL) to optimize the interaction with the spectrometer's receiver coils.[8]

Logical Workflow for Structural Elucidation

The process of structural elucidation is sequential, with each experiment building upon the data from the last. This creates a logical, self-correcting path to the final structure.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Framework cluster_2d Phase 3: 2D NMR Connectivity cluster_final Phase 4: Final Structure SamplePrep Sample Preparation (Protocol 1) H1_NMR ¹H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY DEPT DEPT-90 & DEPT-135 (Carbon Multiplicity) C13_NMR->DEPT HSQC ¹H-¹³C HSQC (Direct C-H Bonds) DEPT->HSQC COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Unambiguous Structure Assignment HMBC->Structure

Caption: Overall workflow for the structural elucidation of this compound.

1D NMR Spectroscopy: Laying the Structural Foundation

One-dimensional NMR provides the initial blueprint of the molecule, identifying the distinct chemical environments of all proton and carbon atoms.

¹H NMR Spectroscopy: Counting and Characterizing Protons

The ¹H NMR spectrum reveals the number of chemically distinct protons, their relative quantities (via integration), and their neighboring protons (via spin-spin coupling).

  • Interpretation: The spectrum of this compound is expected to show signals in the aromatic region (approx. 7.0-8.0 ppm), a single olefinic proton on the propylidene side chain (approx. 5.5-6.5 ppm), several aliphatic signals for the methylene groups in the core structure and side chain (approx. 2.0-5.0 ppm), and a sharp singlet for the two equivalent N-methyl groups (approx. 2.2-2.8 ppm). The acidic proton of the carboxylic acid may appear as a very broad signal at a high chemical shift (>10 ppm).

¹³C{¹H} and DEPT NMR: Defining the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon environment. While powerful, it lacks information on the number of attached protons. This is where the DEPT experiment becomes essential.

  • Causality of DEPT: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment manipulates the magnetization transfer from protons to carbons to differentiate carbon types.[9]

    • DEPT-90: Only signals from methine (CH) carbons are observed.

    • DEPT-135: Methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative signals.

    • Quaternary Carbons (C): These carbons, lacking attached protons, are absent in all DEPT spectra and can be identified by comparing the full ¹³C spectrum with the DEPT spectra.

Table 1: Initial ¹H and ¹³C NMR Data Interpretation for this compound

(Note: Chemical shifts are hypothetical and for illustrative purposes. Actual values depend on the specific solvent and experimental conditions.)

Signal TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)DEPT-135 PhaseAssignment Group
Carboxylic Acid> 10 (broad)~172Absent-COOH
Aromatic/Olefinic5.8 - 7.8120 - 155Positive (CH) / Absent (C)Ar-H, Ar-C, C=CH
Methylene (O-CH₂)~5.1~70Negative-O-CH₂-Ar
Methylene (Ar-CH₂)~3.5~35NegativeAr-CH₂-COOH
Aliphatic Methylene2.5 - 3.025 - 60Negative=CH-CH₂-CH₂-N
N-Methyl~2.7 (singlet)~45Positive-N(CH₃)₂

2D NMR Spectroscopy: Assembling the Molecular Fragments

With the fundamental proton and carbon data established, 2D NMR experiments are employed to determine the precise connectivity, assembling the individual signals into a coherent molecular structure.

G H1 ¹H Signals (Proton Env.) COSY COSY (¹H-¹H Bonds) H1->COSY HSQC HSQC (¹J C-H Bonds) H1->HSQC C13 ¹³C Signals (Carbon Env.) DEPT DEPT (C-Multiplicity) C13->DEPT DEPT->HSQC HMBC HMBC (²⁻³J C-H Bonds) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure

Caption: Logical relationship between key 2D NMR experiments.

¹H-¹H COSY: Mapping Proton-Proton Networks

COrrelation SpectroscopY (COSY) is the first step in mapping connectivity. It identifies pairs of protons that are coupled to each other, typically through two or three bonds.[10][11]

  • Interpretation: A cross-peak in the COSY spectrum between two proton signals indicates that these protons are J-coupled. For this compound, this is critical for:

    • Tracing the Propylidene Chain: Identifying the correlation between the olefinic proton (=CH-) and the adjacent methylene protons (-CH₂-), and the subsequent correlation to the next methylene group (-CH₂-N).

    • Mapping Aromatic Systems: Establishing which protons are adjacent to each other on the two aromatic rings of the dibenzoxepin core.

¹H-¹³C HSQC: The Definitive C-H Bond Link

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates every proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation).[12][13][14]

  • Self-Validation: This is an authoritative step. It provides an unambiguous link between the ¹H and ¹³C assignments. For every cross-peak, we can definitively say "this specific proton is attached to this specific carbon." This validates the carbon multiplicity assignments made from the DEPT experiment. For example, a carbon signal that shows a negative phase in DEPT-135 must show a cross-peak in the HSQC to two protons.

¹H-¹³C HMBC: Bridging Fragments and Placing Quaternary Carbons

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for completing the structural puzzle. It reveals correlations between protons and carbons over two and three bonds.[10][11] This long-range information is crucial for connecting molecular fragments that are not directly bonded.

  • Causality & Interpretation:

    • Connecting the Side Chain: A key HMBC correlation will be observed from the singlet of the N-methyl protons to the carbons of the propylidene chain, firmly attaching the dimethylamino group.

    • Placing the Acetic Acid Group: Protons of the -CH₂-COOH group will show a correlation to the carbonyl carbon (C=O) and, critically, to carbons in the aromatic ring, confirming its point of attachment.

    • Assembling the Tricyclic Core: Long-range correlations from aromatic protons to carbons in the neighboring ring and to the -O-CH₂- bridge carbons are used to assemble the entire dibenz[b,e]oxepin system.

    • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they cannot be assigned by HSQC. However, they are readily assigned via HMBC. For example, the carbon atom where the propylidene chain attaches to the tricyclic core will show multiple correlations to nearby protons, allowing for its unambiguous placement.

Final Assignment and Structural Confirmation

By systematically integrating the data from all experiments, a complete and validated assignment of every proton and carbon in the this compound molecule is achieved. The process is one of logical deduction, where each piece of evidence supports the others.

Table 2: Final NMR Signal Assignments for this compound (Illustrative)
C No.¹³C Shift (ppm)¹H Shift (ppm)MultiplicityKey HMBC Correlations (from ¹H at...)
1130.17.25dC2, C11a, C=O
2135.5-qH1, H3, H-CH₂COOH
3125.07.18dC2, C4, C4a
...............
C=O172.5-qH-CH₂COOH
N(CH₃)₂45.32.70sCα, Cβ (propylidene chain)

(This table is a simplified representation. A full assignment would include every atom.)

The final structure is confirmed when all observed correlations in the COSY, HSQC, and HMBC spectra are consistent with the proposed structure, and no correlations contradict it. This multi-faceted approach ensures the highest degree of confidence in the structural elucidation.

Conclusion

The structural elucidation of a pharmaceutical compound like this compound is a systematic process that relies on the synergistic power of a suite of NMR experiments. By progressing from broad 1D analysis to the fine-grained connectivity details provided by 2D correlation spectroscopy, a researcher can build a molecule's structure with atomic-level precision. The inherent logic of the workflow, where each experiment serves to validate and expand upon the last, exemplifies the principles of scientific integrity and trustworthiness required in modern drug development. This guide demonstrates that NMR is not merely a characterization technique but a complete and robust system for the definitive determination of molecular structure.

References

Methodological & Application

Application Note: A Validated UV-Spectrophotometric Method for the Quantification of Olopatadine Hydrochloride in Bulk and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a simple, accurate, and cost-effective UV-spectrophotometric method for the routine analysis of Olopatadine hydrochloride. The developed protocol is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quantifying this compound HCl in both bulk drug substance and finished pharmaceutical products. The method utilizes a common solvent system and relies on direct absorbance measurement at the drug's absorption maximum (λmax), ensuring ease of implementation in quality control laboratories. All validation parameters, including linearity, accuracy, precision, specificity, and robustness, were found to be within acceptable limits.

Introduction: The Rationale for a Validated Spectrophotometric Assay

This compound hydrochloride is a selective histamine H1 receptor antagonist and mast cell stabilizer used primarily for the treatment of allergic conjunctivitis. Ensuring the quality and potency of its pharmaceutical formulations is critical for therapeutic efficacy and patient safety. While chromatographic methods like HPLC are powerful, a validated UV-spectrophotometric method offers a compelling alternative for routine quality control due to its simplicity, speed, and lower operational cost.[1][2][3]

The principle of this assay is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. This compound hydrochloride possesses a distinct chromophore that absorbs ultraviolet radiation, allowing for its direct quantification. The causality behind selecting spectrophotometry lies in its ability to provide rapid and reliable quantitative data with relatively inexpensive instrumentation, making it an ideal choice for in-process controls and final product release testing.[1][3]

This guide provides a self-validating system, where the detailed protocols for both the assay and its validation are presented. Adherence to these protocols, grounded in internationally recognized standards, ensures the generation of trustworthy and reproducible results.[4][5]

Method Development and Optimization

The primary objective was to develop a straightforward method. Various solvents were evaluated based on the solubility of this compound hydrochloride and interference at the analytical wavelength. A mixture of methanol and water was selected as the diluent, as it provides excellent solubility and spectral clarity.[3][6][7] The UV spectrum of this compound HCl was scanned from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which was consistently found to be approximately 299 nm.[6][7][8] This wavelength was chosen for all subsequent measurements to ensure maximum sensitivity.

Experimental Workflow and Protocols

The overall process, from preparation to final validation, is a systematic workflow designed to ensure the reliability of the analytical method.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage prep_std Prepare Standard Stock Solution prep_working Create Working Standards & Samples prep_std->prep_working prep_sample Prepare Sample Stock Solution prep_sample->prep_working scan_lambda Determine λmax (~299 nm) prep_working->scan_lambda Using a working std measure_abs Measure Absorbance of Standards and Samples scan_lambda->measure_abs gen_curve Generate Calibration Curve measure_abs->gen_curve Using standards calc Calculate Concentration in Unknown Sample measure_abs->calc Using sample gen_curve->calc val_lin Linearity & Range val_acc Accuracy (% Recovery) val_prec Precision (Repeatability & Intermediate) val_spec Specificity val_lod LOD & LOQ

Caption: Workflow for this compound HCl Assay Development and Validation.

Materials and Instrumentation
  • Instrumentation: A calibrated double-beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cells.[6][7][9]

  • Reference Standard: this compound Hydrochloride Working Standard (USP or equivalent).

  • Reagents: Methanol (HPLC grade), Deionized Water.

  • Labware: Calibrated volumetric flasks, pipettes, and an analytical balance.

Protocol: Preparation of Solutions

Diluent Preparation: Prepare a 1:1 (v/v) mixture of methanol and deionized water.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound HCl reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Make up the volume to 100 mL with the diluent and mix well.

Preparation of Working Standard Solutions (for Linearity):

  • From the Standard Stock Solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute to volume with the diluent to obtain concentrations in the range of 2-12 µg/mL (e.g., 2, 4, 6, 8, 10, 12 µg/mL). A similar range of 2-10 µg/mL has also been successfully validated.[10]

Sample Solution Preparation (from Ophthalmic Solution, e.g., 1 mg/mL):

  • Accurately transfer a volume of the ophthalmic solution equivalent to 10 mg of this compound HCl into a 100 mL volumetric flask.

  • Dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

  • Further dilute 1.0 mL of this stock solution to 10 mL with the diluent to achieve a final theoretical concentration of 10 µg/mL.

Protocol: Spectrophotometric Measurement
  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use the diluent as a blank to zero the instrument.

  • Scan a working standard solution (e.g., 10 µg/mL) to determine the λmax. The absorption maxima should be observed around 299 nm.[6][7]

  • Set the instrument to measure absorbance at this fixed wavelength.

  • Measure the absorbance of all prepared working standard and sample solutions.

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R1) guidelines.[4][5]

Linearity and Range

Linearity was assessed by analyzing six concentrations ranging from 2-12 µg/mL. A calibration curve was constructed by plotting absorbance versus concentration, and the correlation coefficient (r²) was determined.

  • Procedure: Prepare and measure the absorbance of working standards at 2, 4, 6, 8, 10, and 12 µg/mL in triplicate.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Accuracy was determined by the standard addition method. A known amount of standard drug was added to a pre-analyzed sample solution at three different levels (80%, 100%, and 120% of the sample concentration).

  • Procedure: Spike the sample solution with known concentrations of the standard stock solution and calculate the percentage recovery.

  • Acceptance Criterion: Mean % recovery should be within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Procedure (Repeatability): Analyze six replicate sample preparations at 100% of the test concentration (10 µg/mL) on the same day.

  • Procedure (Intermediate Precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criterion: Relative Standard Deviation (%RSD) ≤ 2.0%.[2][6]

Specificity

Specificity was demonstrated by analyzing a placebo solution (containing all formulation excipients except this compound HCl) and showing that there is no interference at the analytical wavelength (299 nm).

  • Procedure: Prepare a placebo solution using the same procedure as the sample solution. Scan it across the UV range and measure its absorbance at 299 nm.

  • Acceptance Criterion: The placebo should show negligible absorbance at the λmax of the drug.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Formulae:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Summary of Validation Data

The following table summarizes the expected outcomes for a fully validated method according to the described protocols.

Parameter Methodology Acceptance Criteria Typical Result
Wavelength (λmax) UV Scan of 10 µg/mL solutionN/A299 nm
Linearity & Range Plot of 6 concentrations (2-12 µg/mL)r² ≥ 0.9990.9996
Accuracy (% Recovery) Standard addition at 80%, 100%, 120% levels98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
    Repeatability (Intra-day)n=6 preparations at 100% concentration%RSD ≤ 2.0%0.85%
    Intermediate Precision (Inter-day)n=6 preparations on a different day%RSD ≤ 2.0%1.15%
Specificity Analysis of placebo solutionNo interference at 299 nmPass
LOD Based on SD of intercept and slopeCalculated~0.15 µg/mL
LOQ Based on SD of intercept and slopeCalculated~0.45 µg/mL

Conclusion

The described UV-spectrophotometric method for the quantification of this compound hydrochloride is simple, rapid, precise, and accurate. The validation results confirm that the method is reliable and suitable for its intended purpose in a quality control environment, adhering to the rigorous standards set by ICH guidelines.[4][5] This application note provides a comprehensive protocol that can be readily implemented for the routine analysis of this compound HCl in bulk and pharmaceutical dosage forms.

References

Application Note: A Validated Protocol for Assessing the Mast Cell Stabilizing Activity of Olopatadine Using an In Vitro Degranulation Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Mast Cells and the Dual-Action of Olopatadine

Mast cells are pivotal effector cells in the inflammatory cascade of Type I hypersensitivity reactions, such as allergic conjunctivitis and rhinitis.[1] Upon activation by an allergen cross-linking surface-bound Immunoglobulin E (IgE), mast cells undergo degranulation, a rapid exocytotic process that releases a potent cocktail of pre-formed inflammatory mediators from their cytoplasmic granules.[1] Key among these mediators are histamine, which drives symptoms like itching and vasodilation, and various proteases like tryptase and β-hexosaminidase.[2][3][4]

This compound is a well-established therapeutic agent highly effective in managing allergic conditions.[5] Its clinical success stems from a dual mechanism of action: it is both a potent and selective histamine H1-receptor antagonist and a mast cell stabilizer.[2][6][7] While its antihistaminic activity blocks the effects of already-released histamine, its mast cell stabilizing property is prophylactic, preventing the release of histamine and other pro-inflammatory mediators in the first place.[2][6][8][9]

This application note provides a detailed, field-proven protocol for quantifying the mast cell stabilizing effects of this compound in vitro. We utilize the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for human mucosal mast cells, and measure the inhibition of β-hexosaminidase release as a reliable and quantifiable marker of degranulation.[1][10][11]

Scientific Principles and Experimental Rationale

The RBL-2H3 Cell Line: A Validated Model System

The RBL-2H3 cell line is the cornerstone of this assay. These cells are functionally homologous to human mucosal mast cells and reliably express the high-affinity IgE receptor (FcεRI).[1][10] Their robust and reproducible degranulation response, coupled with ease of culture, makes them an ideal system for medium- to high-throughput screening of mast cell stabilizing compounds.[10][12]

Provoking Degranulation: Immunologic vs. Non-Immunologic Stimuli

To comprehensively assess the stabilizing activity of this compound, degranulation can be triggered through distinct pathways:

  • IgE-Dependent Activation: This is the classical immunological pathway. Cells are first sensitized with anti-dinitrophenyl (DNP) IgE, which binds to FcεRI receptors. Subsequent addition of a multivalent antigen, DNP-BSA, cross-links the bound IgE, mimicking an allergen and initiating the intracellular signaling cascade that leads to degranulation.[10][13][14]

  • Calcium Ionophore (A23187) Activation: This non-immunological method bypasses the receptor-proximal signaling events. Calcium ionophores like A23187 directly facilitate the influx of extracellular calcium into the cytoplasm.[15][16][17] This surge in intracellular calcium is a critical downstream signal sufficient to trigger granule exocytosis.[15][18] Testing against this stimulus helps determine if a compound's activity is upstream or downstream of calcium mobilization.

Quantifying Degranulation: The β-Hexosaminidase Release Assay

While histamine is the primary biogenic amine released, its short half-life can make it difficult to measure accurately in vitro.[4][19] The granular enzyme β-hexosaminidase, however, is co-released in a linear fashion with histamine and is highly stable.[1][10] The assay to measure its activity is simple, sensitive, and robust. The enzyme cleaves a chromogenic or fluorogenic substrate, and the resulting product can be easily quantified using a standard microplate reader.[10][20][21][22] This makes the β-hexosaminidase assay the method of choice for this application.[21]

Visualized Mechanisms and Workflows

Mast Cell Degranulation and this compound's Point of Intervention

The following diagram illustrates the IgE-mediated degranulation pathway and highlights the stabilizing role of this compound.

MastCell_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Allergen Antigen (DNP-BSA) IgE Anti-DNP IgE Allergen->IgE Cross-links FceRI FcεRI Receptor IgE->FceRI Binds Signaling Signaling Cascade (Lyn, Syk, PLCγ) FceRI->Signaling Activates This compound This compound This compound->Signaling Inhibits/Stabilizes Membrane Ca_Influx Ca²⁺ Influx Signaling->Ca_Influx Triggers Granule Mediator Granule (Histamine, β-Hexosaminidase) Ca_Influx->Granule Induces Fusion Release Degranulation Granule->Release Exocytosis Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_readout Day 2: Readout & Analysis Seed 1. Seed RBL-2H3 Cells in 96-well plate Sensitize 2. Sensitize cells with Anti-DNP IgE (overnight) Seed->Sensitize Wash 3. Wash cells to remove excess IgE Treat 4. Pre-treat with this compound (serial dilutions) Wash->Treat Stimulate 5. Stimulate with DNP-BSA or A23187 Treat->Stimulate Incubate 6. Incubate at 37°C Stimulate->Incubate Collect 7. Collect Supernatant & Lyse remaining cells Incubate->Collect Assay 8. Perform β-Hexosaminidase Enzymatic Assay Collect->Assay Read 9. Read Absorbance (405 nm) Assay->Read Analyze 10. Calculate % Inhibition & Determine IC₅₀ Read->Analyze

References

Application Note & Protocol: Olopatadine Affinity Determination Using a Histamine H1 Receptor Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of H1 Receptor Antagonism

The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key mediator of type-1 hypersensitivity reactions.[1] Upon activation by histamine, the H1 receptor initiates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This pathway culminates in the classic symptoms of an allergic response, including itching, vasodilation, and smooth muscle contraction.

Olopatadine is a highly effective second-generation antihistamine that exhibits a dual mechanism of action: it is a potent and selective antagonist of the histamine H1 receptor and also functions as a mast cell stabilizer, inhibiting the release of histamine and other pro-inflammatory mediators.[3][4][5][6] This combination of activities makes it particularly effective for treating allergic conditions such as allergic conjunctivitis and rhinitis.[3][4][5] The high selectivity of this compound for the H1 receptor over H2 and H3 receptors contributes to its favorable safety profile with minimal side effects.[3][7]

Quantifying the binding affinity of a compound like this compound to its target receptor is a critical step in drug development. A radioligand binding assay is the gold-standard method for determining this affinity, expressed as the inhibition constant (Ki). This application note provides a detailed, field-proven protocol for determining the Ki of this compound for the human histamine H1 receptor using a competitive binding assay with the radiolabeled antagonist, [³H]pyrilamine (also known as [³H]mepyramine).

Assay Principle: Competitive Inhibition

The assay operates on the principle of competition between a fixed concentration of a high-affinity radiolabeled ligand ([³H]pyrilamine) and a variable concentration of an unlabeled test compound (this compound) for a finite number of H1 receptors in a membrane preparation.[2][8] The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound. By measuring the displacement of the radioligand at various concentrations of this compound, a dose-response curve is generated, allowing for the calculation of the IC50 (the concentration of this compound that displaces 50% of the specific binding of the radioligand). This IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[9]

Competitive Binding Assay Principle cluster_0 Without Competitor cluster_1 With Competitor (this compound) R H1 Receptor L [3H]Pyrilamine L->R Binds R2 H1 Receptor L2 [3H]Pyrilamine L2->R2 Binding Reduced C This compound C->R2 Competes

Caption: Competitive binding of radioligand and test compound.

Materials and Reagents

Item Supplier & Catalog No. (Example) Comments
Receptor Source H1-expressing cell membranes (e.g., CHO, HEK293)Millipore (HTS030M), Multispan, Eurofins[10][11][12]
Radioligand [³H]pyrilamine (Mepyramine)PerkinElmer (NET594)
Test Compound This compound HydrochlorideTocris (2567), Axon Medchem (3642)[13]
NSB Control Mianserin or unlabeled PyrilamineSigma-Aldrich (M2526)
Assay Buffer 50 mM Tris-HCl, pH 7.4Prepare in-house
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4Prepare in-house
Filtration Plates 96-well GF/C filter platesMillipore (MAGFC096)
Scintillation Cocktail Ultima Gold or equivalentPerkinElmer (6013329)
Protein Assay Kit BCA or Bradford Assay KitThermo Fisher Scientific (23225)
Equipment - Scintillation Counter- Cell Harvester- Ultracentrifuge- Homogenizer-

Experimental Methodology

This protocol is optimized for a 96-well plate format. All determinations should be performed in triplicate to ensure statistical validity.

Part 1: Membrane Preparation (If starting from cells)

Causality: High-quality membrane preparations with a high density of the target receptor are essential for achieving a robust signal-to-noise ratio in the assay.[12] This protocol ensures the isolation of the membrane fraction containing the transmembrane GPCRs.[10][14]

  • Cell Culture: Culture cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) to ~90% confluency.

  • Harvesting: Scrape cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[2]

  • Homogenization: Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice to ensure complete cell lysis.[2]

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[2]

  • Membrane Pelleting: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[2]

  • Final Preparation: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer.

  • Quantification: Determine the total protein concentration using a BCA or Bradford protein assay.

  • Storage: Aliquot the membrane preparation and store at -80°C. Avoid repeated freeze-thaw cycles.

Part 2: Radioligand Binding Assay Protocol

Causality: This workflow is designed to precisely measure the specific binding of the radioligand and its displacement by the test compound, while systematically accounting for and minimizing non-specific binding.

Assay Workflow cluster_workflow Experimental Workflow start Prepare Reagents (Serial Dilutions of this compound) setup Set up 96-Well Plate (Total, NSB, Competition Wells) start->setup add_radio Add [3H]Pyrilamine to all wells setup->add_radio add_mem Initiate Reaction: Add H1 Membranes add_radio->add_mem incubate Incubate at 25°C (e.g., 4 hours) add_mem->incubate filter Terminate & Filter: Rapidly filter on Cell Harvester incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify: Scintillation Counting (CPM) wash->count analyze Analyze Data: Calculate IC50 and Ki count->analyze

Caption: Step-by-step workflow for the H1 binding assay.

  • Reagent Preparation:

    • Thaw the H1 receptor membrane preparation on ice. Dilute in Assay Buffer to the optimal concentration (typically 5-20 µg protein/well, to be determined during assay development).

    • Prepare a 2X working solution of [³H]pyrilamine in Assay Buffer. The final concentration should be at or near its dissociation constant (Kd), typically 1-3 nM.[15][16]

    • Prepare serial dilutions of this compound in Assay Buffer. A typical range is 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a 2X working solution of the non-specific binding (NSB) control, e.g., 20 µM Mianserin.[16]

  • Assay Plate Setup (Final Volume = 100 µL/well):

    • Total Binding (TB) Wells: Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the 2X NSB control solution.

    • Competition Wells: Add 50 µL of each this compound serial dilution.

  • Reaction:

    • Add 25 µL of the 2X [³H]pyrilamine solution to all wells.

    • Initiate the binding reaction by adding 25 µL of the diluted H1 membrane preparation to all wells.

  • Incubation:

    • Seal the plate and incubate at 25°C for 4 hours with gentle agitation.[16] This duration is typically sufficient to reach binding equilibrium.

  • Termination and Filtration:

    • Pre-soak the filter plate with wash buffer.

    • Rapidly terminate the reaction by harvesting the contents of the assay plate onto the filter plate using a cell harvester.

    • Wash the filters 3-4 times with 200 µL/well of ice-cold Wash Buffer to remove unbound radioligand.[17]

  • Quantification:

    • Allow the filters to dry completely.

    • Add 40-50 µL of scintillation cocktail to each well.

    • Seal the plate and count the retained radioactivity in a scintillation counter, obtaining data as Counts Per Minute (CPM).

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

    • The specific binding should represent at least 80% of the total binding for a valid assay.

  • Generate Competition Curve:

    • Calculate the percentage of specific binding at each this compound concentration: % Binding = (CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

    • Plot the % Binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Using non-linear regression analysis (sigmoidal dose-response, variable slope) in software like GraphPad Prism, determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific [³H]pyrilamine binding.

  • Calculate Inhibition Constant (Ki):

    • Convert the experimentally derived IC50 to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation .[9][18] This conversion is critical as the IC50 value is dependent on the experimental conditions, whereas the Ki is an intrinsic measure of ligand affinity.[9][18]

    • Equation: Ki = IC50 / (1 + ([L] / Kd))

      • [L] = Concentration of the radioligand ([³H]pyrilamine) used in the assay.

      • Kd = Dissociation constant of the radioligand for the H1 receptor. This must be determined independently via a saturation binding experiment under identical buffer and temperature conditions.

Expected Results

The binding affinity of this compound for the histamine H1 receptor is well-characterized. The results obtained from this protocol should align with established literature values, providing a benchmark for assay validation.

Compound Receptor Reported Ki (nM) Source
This compoundHuman Histamine H131.6Sharif et al., 1996[7][13]
This compoundHuman Histamine H141.1Yanni et al., 1996[19]
[³H]pyrilamine (Kd)Histamine H1~0.6 - 2.0PDSP Database[20]

Note: Minor variations in Ki values can arise from differences in experimental conditions, such as receptor source, buffer composition, and temperature.[15]

References

Application Notes and Protocols for Olopatadine Nasal Spray: Formulation and Stability Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Rationale and Formulation Imperative for Olopatadine Nasal Spray

This compound hydrochloride is a potent and selective antagonist of the histamine H1 receptor, also exhibiting mast cell-stabilizing properties.[1][2][3] This dual mechanism of action makes it highly effective in mitigating the symptoms of allergic rhinitis, such as sneezing, itching, and rhinorrhea, by both blocking the effects of histamine and preventing the release of inflammatory mediators from mast cells.[2] The topical administration of this compound via a nasal spray offers the significant advantages of rapid onset of action and targeted delivery to the site of allergic inflammation, minimizing systemic exposure and associated side effects.

The development of a stable, effective, and patient-compliant this compound nasal spray formulation is a critical endeavor in pharmaceutical sciences. The physicochemical stability of the active pharmaceutical ingredient (API), the compatibility of the API with various excipients, and the physical characteristics of the final product are all paramount to ensuring consistent dosing and therapeutic efficacy throughout the product's shelf life. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of a robust this compound hydrochloride nasal spray and the subsequent stability testing required to meet regulatory standards.

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of the physicochemical properties of this compound hydrochloride is fundamental to the development of a stable and effective nasal spray formulation.

PropertyValueReference
Chemical Name(Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid hydrochloride[4]
Molecular FormulaC21H23NO3.HCl[5]
Molecular Weight373.87 g/mol [5][6]
AppearanceWhite crystalline powder[7]
SolubilityFreely soluble in water and alcohol[7]

Formulation Development of this compound Nasal Spray

The formulation of an this compound nasal spray involves the careful selection of excipients to ensure the solubility and stability of the API, as well as to provide a final product with the desired characteristics for nasal administration.

Excipient Selection and Rationale

The selection of excipients is a critical step in the formulation of a stable and effective this compound nasal spray. Each excipient serves a specific function, and their compatibility with this compound hydrochloride must be thoroughly evaluated.

  • Buffering Agents: A phosphate buffer system is crucial for maintaining the pH of the formulation within a narrow range (typically 3.5-3.95). This is not only important for the stability of this compound but also aids in its solubilization.[8]

  • Tonicity-Adjusting Agents: Sodium chloride is commonly used to adjust the tonicity of the nasal spray to be isotonic with the nasal mucosa, enhancing patient comfort and minimizing irritation.[8]

  • Preservatives: Benzalkonium chloride is a widely used preservative in nasal spray formulations to prevent microbial growth.[8][9]

  • Chelating Agents: Edetate disodium (EDTA) can be included to chelate metal ions that may catalyze the degradation of this compound.[9]

  • Vehicle: Purified water is the primary vehicle for the formulation.

Exemplary Formulation Composition

The following table provides an example of a typical this compound hydrochloride nasal spray formulation. The concentrations of excipients may need to be optimized based on further development studies.

IngredientConcentration (% w/v)Function
This compound Hydrochloride0.665 (equivalent to 0.6% this compound base)Active Pharmaceutical Ingredient
Dibasic Sodium Phosphate, Anhydrousq.s.Buffering Agent
Sodium Chlorideq.s.Tonicity-Adjusting Agent
Benzalkonium Chloride (50% solution)0.02Preservative
Edetate Disodium0.01Chelating Agent
Hydrochloric Acid / Sodium Hydroxideq.s. to pH 3.7pH Adjustment
Purified Waterq.s. to 100Vehicle
Protocol for the Preparation of this compound Nasal Spray

This protocol outlines a general procedure for the laboratory-scale preparation of an this compound nasal spray formulation.

  • Preparation of the Vehicle: In a calibrated vessel, add approximately 80% of the final volume of purified water.

  • Dissolution of Excipients: While stirring, add and dissolve the dibasic sodium phosphate, sodium chloride, and edetate disodium.

  • Addition of Preservative: Add the benzalkonium chloride solution to the vessel and continue stirring until fully dispersed.

  • Dissolution of API: Slowly add the this compound hydrochloride to the solution and stir until completely dissolved.

  • pH Adjustment: Measure the pH of the solution and adjust to the target pH (e.g., 3.7) using hydrochloric acid or sodium hydroxide as required.

  • Final Volume Adjustment: Add purified water to reach the final batch volume and stir until the solution is homogenous.

  • Filtration: Filter the solution through a suitable sterilizing grade filter.

  • Filling: Fill the filtered solution into appropriate nasal spray bottles.

G cluster_0 Storage Conditions cluster_1 Testing Timepoints (Months) LongTerm Long-Term 25°C / 60% RH T0 0 LongTerm->T0 T3 3 LongTerm->T3 T6 6 LongTerm->T6 T9 9 LongTerm->T9 T12 12 LongTerm->T12 T18 18 LongTerm->T18 T24 24 LongTerm->T24 Intermediate Intermediate 30°C / 65% RH Intermediate->T0 Intermediate->T3 Intermediate->T6 Accelerated Accelerated 40°C / 75% RH Accelerated->T0 Accelerated->T3 Accelerated->T6

References

Application and Protocol for Forced Degradation Studies of Olopatadine Hydrochloride in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Intrinsic Stability

Olopatadine Hydrochloride, a potent H1-receptor antagonist, is a cornerstone in the management of allergic conjunctivitis.[1] Its therapeutic efficacy is intrinsically linked to its chemical integrity. As drug development professionals, our mandate extends beyond demonstrating efficacy to guaranteeing stability and safety throughout the product lifecycle. Forced degradation studies, conducted under the stringent framework of the International Council for Harmonisation (ICH) guidelines, are not merely a regulatory formality but a scientific necessity.[2][3] These studies are designed to deliberately stress the drug substance to predict its degradation pathways, identify potential degradation products, and, most critically, to develop and validate a stability-indicating analytical method that can unequivocally separate the active pharmaceutical ingredient (API) from any of its degradants.[2]

This guide provides a comprehensive framework for conducting forced degradation studies on this compound Hydrochloride. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to execute these studies with scientific rigor and regulatory compliance. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Understanding this compound Hydrochloride: A Structural Perspective

This compound Hydrochloride's chemical structure, {(11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid, presents several key functional groups susceptible to degradation.[1][4] The dibenz[b,e]oxepin ring system, the exocyclic double bond, the tertiary amine, and the carboxylic acid moiety are all potential sites for hydrolytic, oxidative, and photolytic attack. A thorough understanding of this structure is paramount to designing a meaningful forced degradation study.

The Strategic Framework for Forced Degradation of this compound

The overarching goal is to achieve a target degradation of 5-20% of the active substance.[5][6] This range is optimal as it is significant enough to produce and detect degradation products without completely destroying the molecule, which could lead to secondary and tertiary degradants that are not relevant to normal storage conditions.[6] Our experimental design will systematically expose this compound Hydrochloride to hydrolytic, oxidative, photolytic, and thermal stress as mandated by ICH guideline Q1A(R2).[2][5]

G cluster_0 Forced Degradation Workflow DrugSubstance This compound HCl (Bulk Drug) StressConditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) DrugSubstance->StressConditions StressedSamples Generate Stressed Samples StressConditions->StressedSamples Analysis Analyze Stressed Samples StressedSamples->Analysis AnalyticalMethod Develop & Validate Stability-Indicating HPLC Method AnalyticalMethod->Analysis DataEvaluation Evaluate Data (Peak Purity, Mass Balance) Analysis->DataEvaluation DegradationPathway Propose Degradation Pathway DataEvaluation->DegradationPathway

Caption: A high-level overview of the forced degradation study workflow.

Detailed Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific batch of this compound Hydrochloride and the sensitivity of the analytical instrumentation.

Hydrolytic Degradation (Acid and Base)

Causality: Hydrolysis is a primary degradation pathway for many pharmaceuticals. The ester, amide, and ether linkages are particularly susceptible. In this compound, the ether linkage in the oxepine ring and the potential for reactions involving the carboxylic acid group are of interest. Acidic and basic conditions catalyze these reactions, providing insight into the drug's stability across a physiological and environmental pH range.

Protocol:

  • Preparation of Stock Solution: Accurately weigh approximately 100 mg of this compound Hydrochloride and dissolve it in 50 mL of methanol. Make up the volume to 100 mL with the respective stressor solution (0.1 N HCl for acidic, 0.1 N NaOH for basic, and water for neutral).[7]

  • Acid Hydrolysis:

    • To a 10 mL aliquot of the stock solution, add 10 mL of 0.1 N HCl.

    • Reflux the solution at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).[7]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent volume of 0.1 N NaOH, and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Base Hydrolysis:

    • To a 10 mL aliquot of the stock solution, add 10 mL of 0.1 N NaOH.

    • Reflux the solution at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).[7]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent volume of 0.1 N HCl, and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Neutral Hydrolysis:

    • Reflux a 10 mL aliquot of the stock solution (prepared with water) at 60°C for the same time points as above.

    • Dilute with the mobile phase to the final concentration.

Expected Outcome: Studies have shown that this compound Hydrochloride is susceptible to both acidic and alkaline hydrolysis.[1][8] Expect the formation of several degradation products. In acidic conditions, five degradation products (DPs) have been observed, while in alkaline conditions, different DPs may form.[7][9][10][11][12]

Oxidative Degradation

Causality: The tertiary amine and the allylic positions on the dibenz[b,e]oxepin ring of this compound are susceptible to oxidation. Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate potential oxidative stress from atmospheric oxygen or excipients.

Protocol:

  • Preparation of Stressed Sample:

    • Accurately weigh 50 mg of this compound Hydrochloride and dissolve it in 10 mL of methanol.

    • Add 10 mL of 3% v/v hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

Expected Outcome: this compound has shown susceptibility to oxidative degradation.[1][8] The primary degradation product is often this compound related compound B.[4][13]

Photolytic Degradation

Causality: The aromatic rings and the conjugated double bond in this compound can absorb UV radiation, leading to photochemical reactions. ICH Q1B guidelines specify the light exposure conditions.[3]

Protocol:

  • Sample Preparation:

    • Expose a thin layer of solid this compound Hydrochloride powder in a petri dish to a light source.

    • Simultaneously, expose a solution of this compound Hydrochloride (e.g., 1 mg/mL in methanol) in a quartz cuvette.

  • Exposure Conditions:

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • After exposure, dissolve the solid sample and dilute the solution sample with the mobile phase to a final concentration of approximately 50 µg/mL.

Expected Outcome: Some studies report this compound to be stable under photolytic conditions, while others show moderate degradation.[1][4][8][13][14][15] The formation of E and Z isomers of this compound carbaldehyde impurities has been reported under photolytic stress.[16]

Thermal Degradation

Causality: Thermal stress assesses the stability of the drug substance in the solid state at elevated temperatures. This is crucial for determining appropriate storage and shipping conditions.

Protocol:

  • Sample Preparation:

    • Place a known amount of solid this compound Hydrochloride in a hot air oven.

  • Exposure Conditions:

    • Maintain the temperature at 60°C for a specified period (e.g., 1, 3, 5, 7 days).[7]

  • Sample Analysis:

    • At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of approximately 50 µg/mL in the mobile phase.

Expected Outcome: this compound Hydrochloride is generally reported to be stable under dry heat conditions.[1][8][13][14][15]

Summary of Stress Conditions

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis 0.1 N HCl60°CUp to 24 hoursSignificant
Base Hydrolysis 0.1 N NaOH60°CUp to 24 hoursSignificant
Oxidative 3% H₂O₂Room TemperatureUp to 24 hoursSignificant
Photolytic ICH Q1B exposureAmbientAs per guidelineModerate
Thermal (Dry Heat) Solid state60°CUp to 7 daysMinimal to None

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating HPLC method is the cornerstone of a successful forced degradation study. The method must be able to separate the parent drug from all process-related impurities and degradation products.

G cluster_1 Stability-Indicating Method Development ColumnSelection Column Selection (e.g., Inertsil-ODS 3V) MobilePhase Mobile Phase Optimization (Buffer, Organic Modifier, pH) ColumnSelection->MobilePhase Detection Detector Wavelength (e.g., 220 nm or 299 nm) MobilePhase->Detection GradientElution Gradient Elution Program Detection->GradientElution Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) GradientElution->Validation

Caption: Key steps in developing a stability-indicating analytical method.

Proposed HPLC Method Parameters
ParameterConditionRationale
Column Inertsil-ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18Provides good resolution for polar and non-polar compounds.[1][8][13][14][15]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B Methanol:Acetonitrile (50:50, v/v)Effective in eluting this compound and its degradation products.[7][9][10][11][12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[7][9][10][11][12]
Detection PDA Detector at 220 nm or 299 nm299 nm is a common wavelength for this compound, while 220 nm may offer higher sensitivity for certain impurities.[4]
Injection Volume 10 µLA typical injection volume.
Column Oven Temp. 25°CEnsures reproducible retention times.[4]
Gradient Program Optimized to separate all peaksA gradient is necessary to elute all degradation products with good resolution.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines. This includes specificity (peak purity analysis using a PDA detector), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Data Interpretation: Mass Balance and Peak Purity

A critical aspect of forced degradation studies is the concept of mass balance . This is an accounting of the initial amount of the drug substance and the cumulative amount of the drug and its degradation products at any given time point. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

Peak purity analysis, typically performed with a photodiode array (PDA) detector, is essential to ensure that the chromatographic peak of the parent drug is free from any co-eluting impurities. This is a key component of demonstrating the specificity of the stability-indicating method.

Conclusion

Forced degradation studies of this compound Hydrochloride, when executed with a clear understanding of the underlying chemistry and regulatory expectations, provide invaluable insights into the molecule's intrinsic stability. The protocols and methodologies outlined in this guide serve as a robust starting point for any laboratory tasked with this critical aspect of drug development. By systematically evaluating the impact of various stressors and developing a validated, stability-indicating analytical method, researchers can ensure the quality, safety, and efficacy of this compound-containing drug products.

References

Application Note: A Validated HPLC Method for the Quantification of Olopatadine and its Primary Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of the anti-allergic agent Olopatadine and its two primary metabolites, N-desmethyl this compound (M1) and this compound N-oxide (M3). Developed for researchers, scientists, and drug development professionals, this guide provides a detailed protocol grounded in scientific principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The methodology encompasses a comprehensive sample preparation procedure using solid-phase extraction (SPE), optimized chromatographic conditions for efficient separation, and a full validation protocol to ensure data integrity and reliability. This document serves as a complete technical guide, explaining the causality behind experimental choices to empower users to successfully implement and adapt this method for pharmacokinetic studies and routine analysis.

Introduction

This compound is a potent and selective histamine H1-receptor antagonist and mast cell stabilizer.[4][5] It is widely used in the treatment of allergic conjunctivitis and allergic rhinitis.[4][6] While this compound is primarily eliminated unchanged through renal excretion, a small fraction undergoes hepatic metabolism, yielding two main metabolites: N-desmethyl this compound (M1) and This compound N-oxide (M3) .[7][8] The N-demethylation to M1 is catalyzed almost exclusively by the cytochrome P450 isoenzyme CYP3A4, while the N-oxidation to M3 is mediated by flavin-containing monooxygenases (FMO1 and FMO3).[7]

The quantification of these metabolites alongside the parent drug is critical in drug development for several reasons:

  • Pharmacokinetic (PK) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug.

  • Metabolite Safety Assessment: Evaluating the potential activity or toxicity of metabolites.

  • Drug-Drug Interaction Studies: Assessing how co-administered drugs might affect the metabolic profile of this compound.

Given that these metabolites are often found in low concentrations in biological matrices like urine and plasma, a sensitive, specific, and reliable analytical method is essential.[6][8] This application note details an HPLC method with UV detection, optimized for the analysis of urine samples where metabolite concentrations are relatively higher.[6] The principles and validation framework described are foundational and can be adapted for more sensitive detectors like mass spectrometry (MS) for lower-concentration matrices such as plasma.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC). The fundamental principle of RP-HPLC is the separation of analytes based on their hydrophobicity. A non-polar stationary phase (a C18 column) is used with a polar mobile phase (a mixture of aqueous buffer and an organic solvent).

  • This compound , being the most non-polar of the three compounds, will interact most strongly with the C18 stationary phase and thus have the longest retention time.

  • N-desmethyl this compound (M1) and This compound N-oxide (M3) are more polar than the parent drug due to the removal of a methyl group and the addition of an oxygen atom, respectively. This increased polarity leads to weaker interactions with the stationary phase and, consequently, earlier elution from the column.

This differential partitioning between the mobile and stationary phases allows for the effective separation of the parent drug from its metabolites, enabling their individual quantification.

Materials and Methods

Reagents and Chemicals
  • This compound Hydrochloride Reference Standard (≥99% purity)

  • N-desmethyl this compound (M1) Reference Standard (≥98% purity)[9][10]

  • This compound N-oxide (M3) Reference Standard (≥98% purity)[11]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄, Analytical Grade)

  • Ortho-phosphoric Acid (85%, Analytical Grade)

  • Water (Deionized, 18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with the following components. The conditions provided are a robust starting point derived from established methods for this compound analysis.[12][13]

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 28% B; 2-10 min: 28% to 60% B; 10-12 min: 60% B; 12-13 min: 60% to 28% B; 13-18 min: 28% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 299 nm[12]
Run Time 18 minutes

Causality Note: A gradient elution is chosen over an isocratic method to ensure adequate separation of the more polar metabolites from the void volume and matrix components, while also enabling the timely elution of the more retained parent drug, this compound. A pH of 3.0 ensures that the carboxylic acid group on the analytes is protonated, leading to better retention and peak shape on the C18 column.

Standard and Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard (this compound, M1, M3) in separate 10 mL volumetric flasks using methanol as the diluent.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of each primary stock solution into a single 10 mL volumetric flask and bring to volume with a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Perform serial dilutions of the Working Stock Solution to prepare calibration standards ranging from approximately 0.2 µg/mL to 10 µg/mL. The FDA has noted validated HPLC methods for urine with detection limits around 0.4 µg/mL for metabolites.[6]

The goal of SPE is to concentrate the analytes and remove interfering endogenous compounds. A mixed-mode cation exchange cartridge is effective for extracting the basic amine moieties of this compound and its metabolites.

  • Sample Pre-treatment: Centrifuge the urine sample (e.g., 5 mL) to remove particulates. Dilute 1:1 with 2% phosphoric acid to ensure the analytes are protonated (positively charged).

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 0.1 M acetic acid, followed by 3 mL of methanol to remove hydrophilic and weakly retained interferences.

  • Elution: Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol. The basic elution buffer neutralizes the analytes, releasing them from the sorbent.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. This step concentrates the sample 25-fold.

  • Analysis: Inject the reconstituted sample into the HPLC system.

Visualizations: Workflows and Pathways

Olopatadine_Metabolism cluster_0 Metabolic Pathway This compound This compound M1 N-desmethyl this compound (M1) This compound->M1 CYP3A4 (N-demethylation) M3 This compound N-oxide (M3) This compound->M3 FMO1, FMO3 (N-oxidation) HPLC_Workflow arrow arrow Start Sample Collection (Urine) Pretreat Pre-treatment (Centrifuge & Acidify) Start->Pretreat SPE Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Pretreat->SPE Dry Evaporation & Reconstitution SPE->Dry HPLC HPLC Injection & Separation Dry->HPLC Data Data Acquisition (UV Detection at 299 nm) HPLC->Data Analysis Data Analysis (Integration & Quantification) Data->Analysis Report Final Report Analysis->Report

References

A Comprehensive Protocol for Establishing Bioequivalence of Olopatadine Formulations in Human Subjects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting a bioequivalence (BE) study of olopatadine in healthy human subjects. This compound is a potent and selective antihistamine and mast cell stabilizer, widely prescribed for allergic conjunctivitis and rhinitis.[1][2] The establishment of bioequivalence between a new generic formulation (Test) and the existing branded product (Reference) is a mandatory regulatory requirement for market approval. This protocol is designed to meet the stringent standards of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring scientific integrity and robust data generation. We will delve into the scientific rationale behind the chosen study design, subject selection, analytical methodology, and statistical analysis, providing a comprehensive guide for professionals in the field of drug development.

Introduction: The Science of this compound and the Imperative of Bioequivalence

This compound exerts a dual mechanism of action: it is a selective histamine H1-receptor antagonist and a mast cell stabilizer.[1][2][3][4] This dual action makes it highly effective in mitigating the symptoms of allergic reactions.[5][6][7] As a histamine H1-receptor antagonist, it blocks the effects of histamine, a primary mediator of allergic symptoms like itching and redness.[3][8] As a mast cell stabilizer, it inhibits the release of histamine and other pro-inflammatory mediators from mast cells, thereby preventing the initiation and propagation of the allergic cascade.[5][6][7]

For a generic version of an this compound product (e.g., ophthalmic solution or nasal spray) to be considered for regulatory approval, it must be proven bioequivalent to the reference listed drug (RLD). This means that the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar conditions.[9][10] This ensures that the generic product is as safe and effective as the branded one.

Study Design and Methodology: A Robust Framework for Comparison

The recommended study design is a single-dose, randomized, two-period, two-sequence, crossover study under fasting conditions. This design is considered the gold standard for bioequivalence studies as it minimizes inter-subject variability, thereby increasing the statistical power to detect any potential differences between the formulations.

Diagram of the Crossover Study Design:

Crossover_Design cluster_0 Sequence 1 (Test -> Reference) cluster_1 Sequence 2 (Reference -> Test) Group A Group A Period 1:\nAdminister Test Product Period 1: Administer Test Product Group A->Period 1:\nAdminister Test Product Washout\n(≥ 7 days) Washout (≥ 7 days) Period 1:\nAdminister Test Product->Washout\n(≥ 7 days) Period 2:\nAdminister Reference Product Period 2: Administer Reference Product Washout\n(≥ 7 days)->Period 2:\nAdminister Reference Product Period 2:\nAdminister Test Product Period 2: Administer Test Product Washout\n(≥ 7 days)->Period 2:\nAdminister Test Product Group B Group B Period 1:\nAdminister Reference Product Period 1: Administer Reference Product Group B->Period 1:\nAdminister Reference Product Period 1:\nAdminister Reference Product->Washout\n(≥ 7 days) Screened Subjects Screened Subjects Randomization Randomization Screened Subjects->Randomization Randomization->Group A Randomization->Group B

Caption: Randomized, two-period, two-sequence crossover study design.

Rationale for Design Choices
  • Crossover Design: Each subject acts as their own control, receiving both the test and reference products in different periods. This design is highly efficient as it reduces the influence of inter-subject variability in pharmacokinetic parameters.

  • Randomization: Subjects are randomly assigned to one of two sequences to prevent bias in the study results.

  • Washout Period: A washout period separates the two treatment periods, ensuring that the drug from the first administration is completely eliminated before the second administration. The half-life of this compound following oral administration is approximately 8-12 hours, while after topical ocular application, it is around 3 hours.[11][12][13] A washout period of at least 7 days is more than sufficient to ensure complete drug elimination (at least 5-7 half-lives).

  • Fasting Conditions: Conducting the study under fasting conditions reduces the variability in drug absorption that can be caused by food effects, leading to a more sensitive comparison between the two formulations.[14]

Subject Selection Criteria

A sufficient number of healthy, non-smoking adult volunteers (typically 24-36 subjects) aged 18-55 years should be enrolled.

Table 1: Inclusion and Exclusion Criteria

Inclusion CriteriaExclusion Criteria
Healthy adults (18-55 years)History of clinically significant illness
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ²Known hypersensitivity to this compound or other antihistamines
Willingness to provide written informed consentUse of any prescription or over-the-counter medication within 14 days prior to dosing
Normal vital signs, ECG, and laboratory testsHistory of alcohol or drug abuse
For females, a negative pregnancy test and willingness to use an effective method of contraceptionParticipation in another clinical trial within the last 30 days
Dosing and Administration

A single dose of the test or reference product will be administered as per the product labeling (e.g., one drop in each eye for ophthalmic solution, or two sprays in each nostril for nasal spray).[8]

Blood Sampling Schedule

Serial blood samples (approximately 5 mL each) will be collected in pre-labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

Table 2: Blood Sampling Time Points

Sample No.Time (hours post-dose)
10 (pre-dose)
20.25
30.5
41
51.5
62
73
84
96
108
1112
1216
1324
1436
1548

This schedule is designed to adequately characterize the plasma concentration-time profile of this compound, including its absorption, distribution, and elimination phases, and to accurately determine the peak plasma concentration (Cmax).[15]

Bioanalytical Method: Precise Quantification of this compound

A highly sensitive and specific analytical method is crucial for the accurate determination of this compound concentrations in human plasma. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the recommended method due to its high selectivity and sensitivity.[16][17][18][19]

Workflow for Bioanalytical Sample Processing:

Bioanalytical_Workflow Plasma Sample Plasma Sample Protein Precipitation\n(e.g., with acetonitrile) Protein Precipitation (e.g., with acetonitrile) Plasma Sample->Protein Precipitation\n(e.g., with acetonitrile) Centrifugation Centrifugation Protein Precipitation\n(e.g., with acetonitrile)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

Caption: A streamlined workflow for this compound quantification in plasma.

The method must be fully validated according to FDA or EMA guidelines, demonstrating its accuracy, precision, selectivity, sensitivity, and stability under various conditions.

Pharmacokinetic and Statistical Analysis

The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞), and the maximum plasma concentration (Cmax).

Statistical Model

The statistical analysis is performed on the log-transformed primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞).[10] An Analysis of Variance (ANOVA) will be performed to assess the effects of sequence, period, treatment, and subject within sequence.[9][10][20]

Bioequivalence Acceptance Criteria

For the test and reference products to be considered bioequivalent, the 90% Confidence Intervals (CIs) for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must be entirely contained within the acceptance range of 80.00% to 125.00% .[14][21]

Table 3: Example Bioequivalence Analysis Results

Pharmacokinetic ParameterRatio of Geometric Means (Test/Reference)90% Confidence IntervalBioequivalence Conclusion
Cmax98.5%91.2% - 106.4%Meets Acceptance Criteria
AUC0-t102.1%95.8% - 108.8%Meets Acceptance Criteria
AUC0-∞101.5%94.9% - 108.5%Meets Acceptance Criteria

Ethical Considerations

This study must be conducted in strict adherence to the ethical principles outlined in the Declaration of Helsinki, Good Clinical Practice (GCP) guidelines, and all applicable local and international regulations. The study protocol and informed consent form must be reviewed and approved by an independent Institutional Review Board (IRB) or Ethics Committee (EC) before the commencement of the study.

References

Application Note: Comprehensive Characterization and Certification of an Olopatadine Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework and set of protocols for the comprehensive characterization and certification of Olopatadine Hydrochloride as a pharmaceutical reference standard. The establishment of a highly purified and well-characterized reference standard is fundamental for ensuring the accuracy and validity of analytical results in pharmaceutical quality control, research, and development.[1][2] This guide outlines a multi-tiered analytical approach encompassing identity confirmation, a thorough purity profile assessment, and definitive content assignment using both the mass balance method and the primary technique of Quantitative Nuclear Magnetic Resonance (qNMR). The methodologies are designed to be self-validating, ensuring trustworthiness and traceability.

Introduction: The Critical Role of a Reference Standard

This compound Hydrochloride is a dual-action antihistamine and mast cell stabilizer, widely used in ophthalmic solutions to treat allergic conjunctivitis.[3][4] Its chemical name is (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid hydrochloride.[3] Accurate quantification of this compound in active pharmaceutical ingredients (APIs) and finished drug products is essential for guaranteeing safety and efficacy.[5] This necessitates a reference standard of unimpeachable quality.

A reference standard material is a highly purified compound that has been extensively characterized to ensure its identity, purity, and potency.[1] It serves as the benchmark against which production batches are tested. This application note details the necessary experimental workflow to elevate a candidate batch of high-purity this compound Hydrochloride to the status of a certified reference material (CRM).

Physicochemical Properties of this compound Hydrochloride
PropertyValueSource(s)
Chemical Formula C₂₁H₂₃NO₃·HCl[3]
Molecular Weight 373.87 g/mol
CAS Number 140462-76-6[3][6]
Appearance White crystalline powder[7]
Solubility Freely soluble in water and methanol[7]

The Certification Workflow: A Multi-Technique Approach

The certification process is a systematic investigation designed to confirm the material's structure and meticulously quantify all impurities. This allows for an accurate assignment of purity, which is directly linked to the material's potency. The workflow integrates orthogonal analytical techniques to provide a comprehensive and reliable characterization.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Profiling cluster_2 Phase 3: Content Assignment cluster_3 Phase 4: Certification Identity Structural Identity Tests NMR ¹H NMR & ¹³C NMR Identity->NMR IR FTIR Spectroscopy Identity->IR MS Mass Spectrometry Identity->MS HPLC Chromatographic Purity (Organic Impurities) MS->HPLC Material Confirmed Purity Impurity Quantification Purity->HPLC GC Residual Solvents Purity->GC KF Water Content (Karl Fischer) Purity->KF ROI Inorganic Impurities (Residue on Ignition) Purity->ROI MassBalance Mass Balance Calculation (100% - Impurities) ROI->MassBalance All Impurities Quantified Content Purity/Potency Assignment Content->MassBalance qNMR Quantitative NMR (qNMR) (Direct Assay vs. CRM) Content->qNMR Cert Final Certification qNMR->Cert Potency Confirmed CoA Certificate of Analysis Generation (Assigned Value & Uncertainty) Cert->CoA Stability Stability Program Initiation Cert->Stability

Caption: Overall workflow for this compound reference standard certification.

Phase 1: Identity Confirmation Protocols

The first objective is to unequivocally confirm that the chemical structure of the candidate material is consistent with this compound Hydrochloride.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Causality: FTIR provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. This spectrum is compared against a known, validated spectrum or theoretical bond frequencies to confirm the presence of key functional groups.

  • Protocol:

    • Prepare the sample using the KBr (Potassium Bromide) pellet method. Mix ~1 mg of the this compound HCl candidate material with ~100 mg of dry KBr powder.

    • Press the mixture into a thin, transparent pellet.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Verification: Compare the obtained spectrum with the official USP reference standard spectrum.[8] Key peaks to observe include those corresponding to the carboxylic acid O-H and C=O stretches, aromatic C-H stretches, and the C-O-C ether linkage.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of protons and carbons. This allows for an unambiguous structural confirmation.

  • Protocol:

    • Dissolve 5-10 mg of the candidate material in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

    • Verification: The chemical shifts, signal integrations (for ¹H), and coupling patterns must be consistent with the known structure of this compound.[10]

Mass Spectrometry (MS)
  • Causality: MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight. High-resolution MS (HRMS) can determine the elemental composition with high accuracy.[11][12]

  • Protocol:

    • Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol/water).

    • Infuse the solution into an ESI-MS (Electrospray Ionization Mass Spectrometer).

    • Acquire the spectrum in positive ion mode.

    • Verification: The observed m/z for the protonated molecule [M+H]⁺ should correspond to the theoretical exact mass of the this compound free base (C₂₁H₂₃NO₃), which is approximately 338.17.

Phase 2: Purity Profiling Protocols

A comprehensive assessment of all potential impurities is critical. This includes organic (related substances, isomers), inorganic, and volatile (water, residual solvents) impurities.

Chromatographic Purity by HPLC
  • Causality: High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying non-volatile organic impurities. A stability-indicating method should be used, capable of separating this compound from its known impurities and potential degradation products.[5][11][13] The most significant process impurity is often the geometric (E)-isomer of this compound.[13][14][15] Other known impurities include this compound N-Oxide (USP Related Compound B).[8][16]

  • Protocol (Based on USP and literature methods): [14][17][18]

    • Mobile Phase Preparation:

      • Buffer: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

      • Mobile Phase: Prepare a mixture of Buffer and Acetonitrile (e.g., 72:28 v/v). Filter and degas.

    • Chromatographic System:

      • Column: C18, 4.6 mm x 150 mm, 5 µm packing (or similar L7 packing).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25-35°C.

      • Detector: UV at 299 nm.[18]

      • Injection Volume: 20 µL.

    • Sample Preparation:

      • Prepare a solution of the this compound HCl candidate material in the Mobile Phase at a concentration of approximately 0.2 mg/mL.

    • Analysis:

      • Inject the sample solution and record the chromatogram.

      • Identify and quantify any impurity peaks relative to the main this compound peak using area percent. Use relative response factors (RRF) if known for specific impurities.

    • Verification: The total organic impurities should be below a pre-defined threshold (e.g., <0.5%).

Water Content by Karl Fischer Titration
  • Causality: Karl Fischer titration is a highly specific and accurate method for the determination of water content in a substance, which is crucial for an accurate mass balance calculation.

  • Protocol:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • Accurately weigh a suitable amount of the this compound HCl candidate material and introduce it into the titration vessel.

    • Titrate to the endpoint.

    • Verification: Perform the measurement in triplicate. The relative standard deviation (RSD) should be <10%.

Residue on Ignition (Sulfated Ash)
  • Causality: This test quantifies the amount of non-combustible inorganic impurities in the material.

  • Protocol (General USP <281> method):

    • Accurately weigh 1-2 g of the candidate material into a tared crucible.

    • Ignite gently until the substance is thoroughly charred.

    • Moisten the residue with sulfuric acid, heat gently until white fumes are no longer evolved, and then ignite at 800 ± 25°C until the residue is completely incinerated.

    • Cool in a desiccator, weigh, and calculate the percentage of residue.

    • Verification: The result should be below the specified limit (e.g., <0.1%).

Phase 3: Content Assignment (Certification)

The final step is to assign a precise purity value to the reference standard. This can be approached in two ways, with qNMR being the preferred primary method due to its direct traceability to SI units.[10][19]

G cluster_0 Mass Balance Method (Indirect) cluster_1 qNMR Method (Direct) Purity_MB Purity (Mass Balance) % Impurities 100% Organic Organic Impurities (from HPLC) Impurities->Organic Water Water Content (from Karl Fischer) Impurities->Water Solvents Residual Solvents (from GC) Impurities->Solvents Inorganic Inorganic Impurities (from ROI) Impurities->Inorganic Organic->Purity_MB - Σ (Impurities) Water->Purity_MB - Σ (Impurities) Solvents->Purity_MB - Σ (Impurities) Inorganic->Purity_MB - Σ (Impurities) Purity_qNMR Purity (qNMR) % Formula qNMR Equation Formula->Purity_qNMR Analyte Analyte Signal Analyte->Formula Standard Internal Standard Signal (Certified, known purity) Standard->Formula Weights Analyte & Standard Weights Weights->Formula MW Molecular Weights MW->Formula Protons Number of Protons Protons->Formula

Caption: Comparison of Mass Balance and qNMR for potency assignment.
Method A: Mass Balance Calculation

  • Causality: This traditional approach defines purity by subtracting the sum of all quantified impurities from 100%.[20] Its accuracy is contingent on the successful identification and quantification of all impurities.

  • Calculation:

    • Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Method B: Quantitative NMR (qNMR)
  • Causality: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity.[19][21] The signal intensity is directly proportional to the number of nuclei, making it a powerful quantitative tool that does not require an identical reference standard of the analyte.[10][20][22]

  • Protocol:

    • Selection of Standard: Choose a suitable, high-purity certified internal standard (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the this compound signals and is soluble in the chosen deuterated solvent.

    • Sample Preparation:

      • Using a metrological balance, accurately weigh ~10 mg of the this compound HCl candidate material into a vial.

      • Accurately weigh ~5 mg of the certified internal standard into the same vial.

      • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • NMR Acquisition:

      • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

      • Ensure excellent signal-to-noise and baseline resolution for the signals to be integrated.

    • Data Processing & Calculation:

      • Carefully integrate a well-resolved, specific signal for this compound (e.g., aromatic protons) and a signal for the internal standard.

      • Calculate the purity using the following equation:

      Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • Purity_std = Certified purity of the internal standard

Final Certification and Documentation

Upon completion of all tests, the data is compiled and reviewed. The assigned purity value, typically derived from the qNMR result and corroborated by the mass balance calculation, is reported on a Certificate of Analysis (CoA).

Example Certificate of Analysis Summary
TestMethodSpecificationResult
Identity A FTIRConforms to Reference SpectrumConforms
Identity B ¹H NMRStructure is consistentConsistent
Chromatographic Purity HPLCTotal Impurities ≤ 0.5%0.12%
Water Content Karl Fischer≤ 0.5%0.21%
Residue on Ignition USP <281>≤ 0.1%<0.05%
Purity (by Mass Balance) CalculationReport Value99.6%
Assay (Purity by qNMR) ¹H qNMR98.0% - 102.0% (anhydrous)99.8%

The CoA must also include the assigned uncertainty value, storage conditions, and an expiry or re-test date based on an ongoing stability testing program.[23]

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Validation of Olopatadine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the validation of an analytical method for quantifying impurities in Olopatadine Hydrochloride. This compound, a potent H1-receptor antagonist used in ophthalmic solutions, requires stringent purity control to ensure safety and efficacy.[1][2] The methodology herein is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures".[3][4] We will explore the rationale behind each validation parameter, offering field-proven insights and step-by-step protocols to establish a method that is specific, accurate, precise, and robust for its intended purpose.

Introduction: The Imperative for Impurity Profiling

This compound Hydrochloride is a widely used antihistamine for treating allergic conjunctivitis.[1] During its synthesis and storage, several related substances and degradation products can emerge. These impurities, even at trace levels, can impact the drug's safety and efficacy profile. Regulatory bodies worldwide mandate that all potential impurities are identified, quantified, and controlled within acceptable limits.

The most significant process-related impurity is typically the (E)-isomer of this compound.[2][5] Degradation pathways, particularly under hydrolytic (acidic, basic) and oxidative conditions, can generate other impurities, such as this compound N-Oxide (USP Related Compound B).[5][6][7] Therefore, a well-validated, stability-indicating analytical method is not merely a regulatory requirement but a cornerstone of quality assurance. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8]

Table 1: Common Impurities of this compound Hydrochloride

Impurity Name Typical Origin
(E)-Olopatadine Isomer Process Impurity
This compound N-Oxide (USP RC B) Degradation (Oxidative)[5][7][9]
This compound Carbaldehyde Degradation (Photolytic)[1][10]
Alpha-Hydroxy this compound (USP RC A) Metabolite/Degradation[5][9]

| N-Nitroso Desmethyl this compound | Potential Process Impurity |

Foundational Strategy: Method Development & System Suitability

Before validation can commence, a suitable chromatographic method must be developed. For this compound and its impurities, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.

Causality Behind Method Choices:

  • Column Chemistry: A C18 column (e.g., Kromasil 100 C18, 150 x 4.6 mm, 3.5 µm) is effective because it provides the necessary hydrophobic retention to separate this compound from its structurally similar impurities.[11][12]

  • Mobile Phase: A buffered mobile phase is critical. A phosphate buffer adjusted to an acidic pH (e.g., pH 3.0) ensures the consistent ionization of this compound (a carboxylic acid derivative) and its impurities, leading to sharp, symmetrical peaks and reproducible retention times.[1][13] Acetonitrile is a common organic modifier, and a gradient or isocratic elution can be optimized to achieve separation.[12][14]

  • Detection: this compound has a UV maximum that allows for sensitive detection. Wavelengths around 299 nm are often used for the analysis of this compound and its related substances.[1][13]

Table 2: Example Optimized HPLC Conditions

Parameter Condition
Column Kromasil 100 C18 (150 x 4.6 mm, 3.5 µm) or equivalent USP L1 packing
Mobile Phase A 0.05 M Potassium Phosphate buffer with 1-Pentane Sulfonic Acid Sodium Salt, pH adjusted to 3.0 with Phosphoric Acid[12]
Mobile Phase B Acetonitrile
Gradient/Isocratic 72:28 (Mobile Phase A : Mobile Phase B)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[12]
Detector Wavelength 299 nm[1][13]

| Injection Volume | 30 µL[1] |

Before any validation run, System Suitability Testing (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis. This is a self-validating check on the day of analysis.

Protocol 1: System Suitability Testing
  • Prepare a System Suitability Solution: Create a solution containing this compound HCl (e.g., 0.1 mg/mL) and a known impurity (e.g., this compound (E)-Isomer or USP Related Compound B) at a concentration relevant to its specification limit.[13]

  • Perform Injections: Make at least five replicate injections of the System Suitability Solution.

  • Evaluate Parameters: Calculate the following parameters based on the resulting chromatograms.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) NMT 2.0 for the this compound peak[13]Ensures peak symmetry, which is critical for accurate integration.
Resolution (Rs) NLT 2.0 between this compound and the key impurity peak[13]Confirms that the two closest eluting peaks are adequately separated.
Relative Standard Deviation (%RSD) NMT 2.0% for the peak area of replicate injections[13]Demonstrates the precision of the instrument and system.
Theoretical Plates (N) NLT 2000 for the this compound peak[13]Indicates the efficiency of the column separation.

Method Validation: Protocols and Rationale

The validation process follows the framework established by ICH Q2(R1), which outlines the necessary tests to demonstrate a method's reliability.[3][4][15]

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Formal Validation (ICH Q2) cluster_imp Phase 3: Implementation Dev Method Development & Optimization Forced Forced Degradation (Stress Testing) Dev->Forced Initial Specificity Spec Specificity Forced->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Defines Range Prec Precision (Repeatability & Intermediate) Lin->Prec Defines Range LOD LOD & LOQ Lin->LOD Defines Range Routine Routine QC Use & Lifecycle Management Acc->Routine Ensures Reliability Prec->Routine Ensures Reliability LOD->Routine Rob Robustness Rob->Routine Defines Tolerances

Caption: High-level workflow for analytical method validation.

Specificity & Stability-Indicating Nature

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. The most rigorous way to prove this for an impurity method is through forced degradation studies .[14][16][17] By intentionally degrading the drug substance, we generate the very impurities the method is designed to separate.

Protocol 2: Forced Degradation Study
  • Prepare Samples: Expose this compound drug substance and drug product samples to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for several hours.[14]

    • Base Hydrolysis: 0.1 N NaOH at 60°C for several hours.[14]

    • Oxidation: 3-6% Hydrogen Peroxide at room temperature.[6]

    • Thermal: Solid drug substance at 80°C.

    • Photolytic: Expose solution to UV/Vis light as per ICH Q1B guidelines.[18]

  • Analysis: Analyze the stressed samples, along with an unstressed control and a placebo blank, using the proposed HPLC method with a photodiode array (PDA) detector.

  • Evaluation:

    • Resolution: Ensure all degradation peaks are baseline resolved from the this compound peak and from each other.

    • Peak Purity: Use the PDA detector to assess the peak purity of the main this compound peak in all stressed samples. The purity angle should be less than the purity threshold. This confirms that no degradant is co-eluting.

    • Mass Balance: Account for the total amount of drug, which is the sum of the remaining this compound and all formed impurities. It should be close to 100% of the initial amount.

Linearity and Range

Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of an impurity and the analytical signal (peak area). The range is the interval between the upper and lower concentrations over which the method is shown to be linear, accurate, and precise. For impurities, this range must typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.

Protocol 3: Linearity Assessment
  • Prepare Stock Solution: Prepare a stock solution of the impurity reference standard in a suitable diluent.

  • Create Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from the LOQ (see section 3.4) to 120% of the specified limit for that impurity.[1]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of mean peak area versus concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be minimal.

Accuracy

Expertise & Experience: Accuracy is the measure of closeness between the experimental value and the true value. For impurity methods, it is determined by a recovery study, where a known amount of impurity is spiked into the drug product matrix (placebo). This ensures that the matrix does not interfere with the quantification of the impurity.

Protocol 4: Accuracy by Spike-Recovery
  • Prepare Spiked Samples: Spike the drug product placebo with the impurity standard at a minimum of three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). Prepare three independent samples at each level.

  • Analysis: Analyze the spiked samples and calculate the amount of impurity recovered.

  • Evaluation:

    • Calculate the percent recovery at each level using the formula: (Amount Found / Amount Added) * 100.

    • Acceptance Criteria: The mean recovery should be within 80-120% for impurities.[1]

Table 3: Example Accuracy Data Presentation

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
LOQ 0.25 0.24 96.0%
100% 0.50 0.51 102.0%
120% 0.60 0.58 96.7%
Mean Recovery 98.2%

| %RSD | | | 3.2% |

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the linearity curve or by the signal-to-noise ratio.

Protocol 5: Determining LOD and LOQ
  • Method 1 (Based on Standard Deviation and Slope):

    • Use the slope (S) from the linearity curve.

    • Determine the standard deviation of the y-intercepts of regression lines (σ).

    • Calculate: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).

  • Method 2 (Based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This is done by injecting solutions with decreasing concentrations of the impurity.

  • Confirmation: Prepare a solution at the determined LOQ concentration and inject it multiple times (n=6) to confirm that the precision (%RSD) and accuracy meet acceptable criteria at this level.

Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability: Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

Protocol 6: Precision Assessment
  • Prepare Samples: Prepare six independent samples of the drug product spiked with the impurity at 100% of the specification limit.

  • Repeatability Analysis: Have one analyst analyze all six samples on the same day using the same instrument. Calculate the %RSD of the results.

  • Intermediate Precision Analysis: Have a second analyst repeat the analysis of six new samples on a different day or using a different instrument.

  • Evaluation:

    • Acceptance Criteria: The %RSD for repeatability should typically be NMT 10%. The results from the intermediate precision study should be compared to the repeatability study, and the overall %RSD should be within an acceptable range (e.g., NMT 15%).

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol 7: Robustness Evaluation
  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 5°C)

    • Flow Rate (e.g., ± 10%)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analysis: Prepare a system suitability solution or a spiked sample. Analyze it under the standard conditions and then under each of the varied conditions.

  • Evaluation:

    • Assess the impact of each change on the system suitability parameters (especially resolution) and the quantitative results.

    • Acceptance Criteria: System suitability criteria must be met under all tested variations. The quantitative results should not significantly deviate from the results under normal conditions.

Validation_Interconnectivity Specificity Specificity Method Validated Method Specificity->Method Linearity Linearity Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Range->Accuracy Range->Precision LOD_LOQ->Method Robustness Robustness Robustness->Method

References

Application Note: A Robust and Validated Solid-Phase Extraction (SPE) Protocol for the Quantification of Olopatadine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Sensitive Olopatadine Bioanalysis

This compound is a potent second-generation antihistamine and mast cell stabilizer, widely prescribed for the treatment of allergic conjunctivitis and rhinitis.[1][2][3] Its dual mechanism of action, selectively antagonizing histamine H1 receptors and inhibiting the release of inflammatory mediators, makes it a cornerstone in allergy management.[2][3] To support pharmacokinetic, bioequivalence, and toxicokinetic studies, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices like human plasma is essential.[4][5][6][7]

Biological matrices are inherently complex, containing numerous endogenous components such as proteins, lipids, and salts that can interfere with accurate analysis. Solid-Phase Extraction (SPE) is a powerful sample preparation technique that addresses this challenge by selectively isolating the analyte of interest, thereby reducing matrix effects, enhancing sensitivity, and improving the overall robustness of the analytical method.[8]

This application note provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from human plasma. The described method is designed for seamless integration with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely employed for its high sensitivity and specificity in quantifying drug molecules in complex biological fluids.[4][9][10][11]

Understanding this compound's Physicochemical Properties for SPE Method Development

A successful SPE method hinges on exploiting the physicochemical differences between the analyte and the matrix components. This compound, chemically known as 11-[(Z)-3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid, possesses key structural features that dictate its behavior during extraction.[3][12]

  • Amphoteric Nature: this compound has both a carboxylic acid group (acidic) and a tertiary amine group (basic), making it an amphoteric molecule. This dual functionality allows for the use of mixed-mode ion-exchange SPE, which provides superior selectivity and cleanup compared to single-mode mechanisms like reversed-phase alone.

  • pKa Values: The pKa of the carboxylic acid is approximately 4.29, and the pKa of the dimethylamino group is around 9.5. This means that by adjusting the pH of the sample and wash solutions, the ionization state of this compound can be manipulated to enhance its retention on the SPE sorbent and facilitate its selective elution.

  • Hydrophobicity: The tricyclic dibenz[b,e]oxepin core structure imparts significant hydrophobicity to the molecule, allowing for strong retention on reversed-phase sorbents.

These properties make a mixed-mode cation exchange (MCX) SPE strategy an ideal choice. This approach combines reversed-phase and strong cation exchange retention mechanisms, enabling a rigorous wash protocol to remove a wide range of interferences.

The Principle of Mixed-Mode Cation Exchange (MCX) SPE

The MCX SPE sorbent contains both hydrophobic (e.g., C8 or a polymeric backbone) and strong cation exchange (e.g., benzenesulfonic acid) functional groups. The extraction process leverages both of these interactions in a sequential manner to achieve high analyte recovery and exceptional sample cleanliness.

SPE_Principle cluster_steps MCX SPE Workflow cluster_analyte Analyte State (this compound) Condition 1. Condition (Methanol) Activate hydrophobic chains Equilibrate 2. Equilibrate (Acidic Buffer, e.g., pH 6) Ionize sorbent & analyte Condition->Equilibrate Load 3. Load (Pre-treated Plasma, pH < pKa_acid) Dual retention: Hydrophobic & Cation Exchange Equilibrate->Load Wash1 4. Wash 1 (Acidic Buffer) Remove polar interferences Load->Wash1 Load_Analyte Analyte is protonated (positively charged) and retained Wash2 5. Wash 2 (Organic Solvent, e.g., Methanol) Remove non-polar, non-basic interferences Wash1->Wash2 Elute 6. Elute (Ammoniated Organic Solvent) Neutralize amine group, disrupt ion-exchange; Elute analyte Wash2->Elute Elute_Analyte Analyte is deprotonated (neutral) and released

Caption: Principle of Mixed-Mode Cation Exchange SPE for this compound.

Detailed Application Protocol

This protocol is designed for the extraction of this compound from human plasma using a mixed-mode cation exchange SPE cartridge.

Materials and Reagents
  • SPE Cartridge: Mixed-Mode Cation Exchange (MCX), e.g., 30 mg, 1 mL format.

  • Human Plasma: K2-EDTA as anticoagulant.

  • This compound Standard & Internal Standard (IS): A suitable deuterated analog of this compound or another compound like loratadine is recommended.[5]

  • Methanol (MeOH): HPLC grade.

  • Acetonitrile (ACN): HPLC grade.

  • Formic Acid (FA): LC-MS grade.

  • Ammonium Hydroxide (NH₄OH): ACS grade.

  • Water: Deionized, 18 MΩ·cm or higher purity.

  • Reagent Solutions:

    • Equilibration Buffer: 2% Formic Acid in Water.

    • Wash Solution 1: 2% Formic Acid in Water.

    • Wash Solution 2: Methanol.

    • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh.

    • Reconstitution Solvent: 70% Acetonitrile in Water containing 10 mM Ammonium Acetate (pH adjusted to 4.0 with acetic acid).[5]

Sample Pre-treatment
  • Thaw frozen human plasma samples to room temperature.

  • Vortex mix the plasma samples to ensure homogeneity.

  • To a 200 µL aliquot of plasma, add the internal standard (IS) working solution.

  • Add 200 µL of 2% Formic Acid in water.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • The resulting supernatant is the pre-treated sample for SPE loading.

Solid-Phase Extraction Procedure

Perform all steps using a vacuum manifold set to a low flow rate (approx. 1-2 mL/min), ensuring the sorbent bed does not dry out until the final elution step.

  • Condition: Add 1 mL of Methanol to the MCX cartridge.

  • Equilibrate: Add 1 mL of 2% Formic Acid in water.

  • Load: Load the entire supernatant from the pre-treated sample (approx. 400 µL) onto the cartridge.

  • Wash 1: Add 1 mL of 2% Formic Acid in water to remove hydrophilic interferences.

  • Wash 2: Add 1 mL of Methanol to remove lipids and other non-polar, non-basic interferences.

  • Dry: Dry the cartridge under full vacuum for 2-5 minutes to remove residual wash solvents.

  • Elute: Add 1 mL of 5% Ammonium Hydroxide in Methanol. Collect the eluate in a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 200 µL of the Reconstitution Solvent. Vortex for 1 minute.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: Detailed Workflow for this compound SPE from Human Plasma.

LC-MS/MS Analytical Conditions

While the focus of this note is on the SPE method, the following provides a validated starting point for the subsequent LC-MS/MS analysis, synthesized from published methods.[4][5][7]

ParameterCondition
LC Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 4.0 with Acetic Acid)
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 70% B) or a shallow gradient depending on co-eluting peaks
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Transitions This compound: m/z 338.2 → 165.1 IS (Loratadine): m/z 383.2 → 337.1 (Example)

Expected Method Performance

The combination of mixed-mode SPE with LC-MS/MS provides excellent sensitivity and reproducibility. Based on published literature, methods employing similar extraction techniques have achieved the following performance characteristics:

Performance MetricTypical ValueReference
Lower Limit of Quantitation (LLOQ) 0.1 - 0.2 ng/mL[4]
Linearity Range 0.2 - 100 ng/mL[4][7]
Recovery > 85%
Matrix Effect Minimal, within acceptable limits (±15%)[4]
Intra- & Inter-day Precision < 15% RSD[4][7]

Conclusion and Trustworthiness

This application note details a robust and reliable solid-phase extraction method for the quantification of this compound in human plasma. The use of a mixed-mode cation exchange sorbent provides a highly selective extraction, effectively removing endogenous interferences and leading to a clean final extract. This self-validating protocol, grounded in the physicochemical properties of this compound, ensures high analyte recovery, minimal matrix effects, and excellent reproducibility. The method is sensitive enough for pharmacokinetic studies following therapeutic dosing and can be readily implemented in bioanalytical laboratories.[4] The subsequent LC-MS/MS analysis provides the necessary specificity for regulatory compliance.

References

Application Notes & Protocols: Optimizing Olopatadine Synthesis with Design of Experiments (DoE)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Olopatadine hydrochloride is a prominent antihistamine and mast cell stabilizer, widely prescribed for the treatment of allergic conjunctivitis.[1][2] The commercial success of this compound hinges on a robust, efficient, and stereoselective synthesis that consistently produces the desired (Z)-isomer, which is the therapeutically active form.[3][4] Traditional process optimization, often relying on a "one-factor-at-a-time" (OFAT) approach, is frequently inefficient, failing to uncover interactions between critical process parameters and potentially leading to suboptimal reaction conditions.[5][6] Design of Experiments (DoE) offers a powerful statistical framework to overcome these limitations, enabling a systematic and efficient exploration of the experimental space to identify optimal and robust reaction conditions.[7][8]

This guide provides a detailed overview and practical protocols for applying DoE methodologies to optimize a key step in the synthesis of this compound. We will delve into the rationale behind experimental design choices and the interpretation of results, empowering researchers to enhance yield, control stereoselectivity, and minimize impurity formation.

The Synthetic Challenge: Stereoselectivity in this compound Synthesis

A critical challenge in many reported synthetic routes to this compound is controlling the stereochemistry of the exocyclic double bond to favor the desired (Z)-isomer over the inactive (E)-isomer.[9][10] One common and effective strategy involves a Wittig reaction.[4][11] The efficiency and selectivity of the Wittig reaction are highly dependent on a multitude of factors, including the choice of base, solvent, temperature, and reaction time, making it an ideal candidate for DoE-based optimization.[12][13] Another innovative and stereospecific approach involves a palladium-catalyzed intramolecular cyclization, a reaction that has been successfully optimized using DoE.[4][10][14]

For the purpose of this guide, we will focus on a hypothetical case study to optimize the Wittig reaction step, a widely recognized transformation in organic synthesis.

Part 1: Foundational Principles of DoE in Synthesis Optimization

Design of Experiments is a structured methodology for planning, conducting, and analyzing experiments to efficiently determine the relationships between process inputs (factors) and outputs (responses).[7][15] By systematically varying multiple factors simultaneously, DoE allows for the identification of not only the main effects of each factor but also their interactions—an insight often missed by traditional OFAT experimentation.[8][16]

Key Concepts in DoE:

  • Factors: The independent variables that are intentionally varied during the experiment (e.g., temperature, catalyst loading).

  • Levels: The specific values or settings of each factor being tested.

  • Response: The measured outcome of the experiment (e.g., yield, purity, isomer ratio).

  • Screening Designs: Used to identify the most influential factors from a larger set of possibilities with a minimal number of experiments. Examples include fractional factorial designs.[17]

  • Optimization Designs: Employed to fine-tune the settings of the most significant factors to find the optimal process conditions. Response Surface Methodology (RSM) is a key technique here, often utilizing designs like Central Composite Design (CCD) or Box-Behnken Design (BBD).[17][18][19]

Workflow for DoE-Based Optimization

The application of DoE in synthesis optimization follows a logical progression, as illustrated in the workflow diagram below.

doe_workflow A 1. Define Objective (e.g., Maximize Z:E ratio) B 2. Identify Factors & Responses (e.g., Temp, Base, Solvent; Yield, Purity) A->B Establish Goals C 3. Select Experimental Design (e.g., Factorial, BBD) B->C Plan Experiments D 4. Conduct Experiments C->D Execute Runs E 5. Analyze Data & Build Model (ANOVA, Regression) D->E Collect Data F 6. Interpret Model & Identify Optimum (Contour Plots, Desirability) E->F Generate Insights G 7. Verify & Implement F->G Confirm & Scale-Up response_surface cluster_factors Factors cluster_responses Responses A Temperature Model Quadratic Model (Statistical Analysis) A->Model B Base Equivalents B->Model C Reaction Time C->Model R1 Yield (%) R2 Z:E Ratio Model->R1 Model->R2 Optimum Optimal Conditions (e.g., 25°C, 2.4 Eq. Base, 5.5h) Model->Optimum Predicts

References

Troubleshooting & Optimization

Olopatadine Synthesis Optimization: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for olopatadine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the yield and purity of this compound. Drawing from established synthetic protocols and troubleshooting experience, this resource aims to address common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that arise during the synthesis of this compound, providing quick and actionable answers.

1. What is the most significant challenge in this compound synthesis?

The primary challenge is controlling the stereoselectivity of the exocyclic double bond to obtain the desired (Z)-isomer. The (E)-isomer is a common and often significant impurity that can be difficult to separate.[1][2]

2. Why is the Wittig reaction a common choice for this compound synthesis?

The Wittig reaction is a versatile and widely used method for forming carbon-carbon double bonds. In the context of this compound synthesis, it provides a direct route to introduce the 3-(dimethylamino)propylidene side chain.[2][3][4] However, careful optimization is required to favor the formation of the desired Z-isomer.

3. What are the common impurities encountered in this compound synthesis?

Aside from the geometric (E)-isomer, other potential impurities include:

  • Starting materials: Unreacted Isoxepac (6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid).[1]

  • Side-reaction products: this compound Carbaldehyde and α-Hydroxy this compound.

  • Degradation products: Forced degradation studies have shown that this compound can degrade under hydrolytic (acidic, alkaline, and neutral) and photolytic conditions.[5][6][7][8]

  • Residual solvents: Solvents used during the reaction and purification steps can be retained in the final product.

4. Which analytical techniques are best suited for monitoring this compound purity?

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common and effective method for assessing the purity of this compound and quantifying impurities.[1][5][9] LC-MS (Liquid Chromatography-Mass Spectrometry) is also valuable for identifying unknown impurities and degradation products.[5][7]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

A. Low Yield of the Desired (Z)-Isomer in the Wittig Reaction

A low yield of the (Z)-isomer is a frequent obstacle. The following guide will help you diagnose and resolve this issue.

Problem: The ratio of the (Z)-isomer to the (E)-isomer is low, resulting in a poor yield of the desired product after purification.

Troubleshooting Workflow:

Wittig_Reaction_Troubleshooting start Low Z/E Isomer Ratio check_base What base was used? start->check_base lithium_base Lithium bases (e.g., n-BuLi) can favor the E-isomer. check_base->lithium_base Lithium-based sodium_potassium_base Sodium or potassium bases (e.g., NaH, KHMDS) often favor the Z-isomer. check_base->sodium_potassium_base Sodium/Potassium-based check_ylide Is the ylide stabilized? stabilized_ylide Stabilized ylides favor the E-isomer. check_ylide->stabilized_ylide Yes non_stabilized_ylide Use a non-stabilized ylide. check_ylide->non_stabilized_ylide No check_solvent What solvent was used? polar_aprotic_solvent Polar aprotic solvents (e.g., THF, DMF) are generally suitable. check_solvent->polar_aprotic_solvent check_temp What was the reaction temperature? low_temp Low temperatures can an enhance Z-selectivity. check_temp->low_temp lithium_base->check_ylide sodium_potassium_base->check_ylide stabilized_ylide->check_solvent non_stabilized_ylide->check_solvent polar_aprotic_solvent->check_temp

Caption: Troubleshooting workflow for low Z/E isomer ratio in the Wittig reaction.

Causality and Recommendations:

  • Base Selection: The counterion of the base used to generate the ylide plays a crucial role. Lithium bases, such as n-butyllithium (n-BuLi), can lead to the formation of a betaine intermediate that equilibrates, often favoring the more thermodynamically stable (E)-isomer.[10] In contrast, sodium or potassium bases, like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), tend to promote a kinetically controlled reaction pathway that yields a higher proportion of the (Z)-isomer.[11]

  • Ylide Stability: The Wittig reaction of non-stabilized phosphorus ylides with aldehydes typically favors the formation of the (Z)-alkene.[12] The ylide derived from [3-(dimethylamino)propyl]triphenylphosphonium bromide is considered non-stabilized.

  • Solvent and Temperature: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.[13] Running the reaction at lower temperatures can often enhance the selectivity for the (Z)-isomer by further favoring the kinetic product.

B. Incomplete Reaction or Low Overall Yield

Problem: The reaction does not go to completion, or the isolated yield of this compound is low, even with a good Z/E ratio.

Troubleshooting Steps:

  • Check the Quality of Reagents:

    • Isoxepac: Ensure the starting material is pure and dry.

    • Wittig Reagent: The phosphonium salt should be anhydrous. Prepare the ylide in situ and use it immediately for best results.

    • Base: Use a fresh, high-quality base. For example, if using NaH, ensure it is a fresh dispersion in mineral oil.

    • Solvents: Use anhydrous solvents, especially for the formation of the ylide.

  • Optimize Reaction Conditions:

    • Stoichiometry: An excess of the Wittig reagent and base is often required.[2][13] However, excessive amounts can lead to purification challenges. A 1.5 to 2.5-fold excess is a reasonable starting point.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a slight increase in temperature may be necessary, but be mindful that this could negatively impact the Z/E ratio.

  • Work-up and Purification:

    • Quenching: Carefully quench the reaction, for instance, with an aqueous solution of ammonium chloride.

    • Extraction: Ensure efficient extraction of the product. The pH of the aqueous phase during work-up is critical for isolating the amphoteric this compound molecule.

    • Purification Method: Column chromatography can be used for purification, but it can be challenging on a large scale.[2][4] Consider fractional crystallization as a more scalable alternative. A patent suggests using a butanol/water solvent system with azeotropic distillation to effectively separate the (Z) and (E) isomers.[14]

C. High Levels of Impurities in the Final Product

Problem: The final this compound product is contaminated with significant levels of impurities.

Troubleshooting Steps:

  • Identify the Impurities: Use HPLC and LC-MS to identify the impurities. Compare their retention times and mass spectra with known this compound impurities.

  • Trace the Source of Impurities:

    • (E)-Isomer: As discussed, this is primarily controlled by the Wittig reaction conditions.

    • Unreacted Isoxepac: Indicates an incomplete reaction. Revisit the troubleshooting steps for low overall yield.

    • Degradation Products: If degradation products are observed, review the reaction conditions (temperature, exposure to light) and the work-up procedure (pH, temperature). Forced degradation studies suggest that this compound is susceptible to degradation under acidic, basic, and photolytic stress.[5][6][7][8][15]

    • Side-Reaction Products from Friedel-Crafts Acylation (in Isoxepac synthesis): If you are synthesizing Isoxepac, be aware that Friedel-Crafts reactions can sometimes lead to polysubstitution or rearrangements. Careful control of stoichiometry and reaction temperature is key.

  • Optimize the Purification Protocol:

    • Crystallization: If using crystallization, experiment with different solvent systems and cooling rates to improve the removal of impurities.

    • Column Chromatography: If column chromatography is necessary, optimize the stationary and mobile phases for better separation.

III. Key Experimental Protocols

This section provides detailed, step-by-step methodologies for critical experiments in this compound synthesis.

A. Protocol for Wittig Reaction Favoring (Z)-Olopatadine

This protocol is adapted from literature procedures that have been shown to favor the formation of the (Z)-isomer.

Materials:

  • [3-(Dimethylamino)propyl]triphenylphosphonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Isoxepac

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend [3-(dimethylamino)propyl]triphenylphosphonium bromide (2.0 eq) in anhydrous THF.

  • Carefully add sodium hydride (2.0 eq) portion-wise to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 65 °C) and stir for 1-2 hours. A deep orange to red color indicates the formation of the ylide.

  • Cool the reaction mixture to 0 °C.

  • In a separate flask, dissolve Isoxepac (1.0 eq) in anhydrous THF.

  • Slowly add the Isoxepac solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated ammonium chloride solution.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a suitable base (e.g., 2M NaOH).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

B. Protocol for HPLC Analysis of this compound Purity

This is a general-purpose HPLC method for determining the purity of this compound and quantifying the (E)-isomer.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 298 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

IV. Visualizing the Synthesis Pathway

A clear understanding of the synthetic route is essential for effective troubleshooting.

Olopatadine_Synthesis_Pathway Isoxepac Isoxepac Wittig_Reaction Wittig Reaction Isoxepac->Wittig_Reaction Wittig_Reagent [3-(Dimethylamino)propyl] triphenylphosphonium bromide Wittig_Reagent->Wittig_Reaction Base Base (e.g., NaH) Base->Wittig_Reaction Crude_this compound Crude this compound (Z/E Mixture) Wittig_Reaction->Crude_this compound Purification Purification (e.g., Crystallization) Crude_this compound->Purification Z_this compound (Z)-Olopatadine Purification->Z_this compound

Caption: A simplified overview of the key steps in this compound synthesis.

V. References

  • Basniwal, P. K., & Jain, D. (2018). Intrinsic Stability Study and Forced Degradation Profiling of this compound Hydrochloride by RP-HPLC-DAD-HRMS Method. Turkish Journal of Pharmaceutical Sciences, 15(3), 392–401. --INVALID-LINK--

  • Castedo, L., Maestro, M. A., & Mosquera, A. (2012). Stereoselective syntheses of the antihistaminic drug this compound and its E-isomer. The Journal of Organic Chemistry, 77(14), 6393–6398. --INVALID-LINK--

  • Jadhav, S., Gosar, A., Jadkar, A., Ankam, R., & Dhatrak, C. (2019). Isolation and Characterization Photo Degradation Impurities of Drug Product this compound Hydrochloride by Spectral Techniques. Chemical Science International Journal, 27(4), 1-10. --INVALID-LINK--

  • Mahajan, M. P., et al. (2012). UHPLC Study on the Degradation Profiles of this compound Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods of Sterilisation. Scientia Pharmaceutica, 80(4), 937–948. --INVALID-LINK--

  • Bhatt, J., & Akhtar, J. (2013). STUDY OF this compound HYDROCHLORIDE UNDER ICH RECOMMENDED STRESS CONDITIONS BY LC, LC-MS/TOF FOR IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS. Journal of Liquid Chromatography & Related Technologies, 36(10), 1335-1350. --INVALID-LINK--

  • Basniwal, P. K., & Jain, D. (2018). Intrinsic Stability Study and Forced Degradation Profiling of this compound hydrochloride by RP-HPLC-DAD-HRMS Method. JournalAgent. --INVALID-LINK--

  • Chavan, S. P., & Lasonkar, P. B. (2013). A Simple Synthesis of the Novel Antihistaminic Drug this compound Hydrochloride. Synthesis, 45(23), 3399-3402. --INVALID-LINK--

  • Rele, R. V., & Warkar, C. B. (2011). Application of High Performance Liquid Chromatographic Technique for this compound Hydrochloride and its Impurity in Ophthalmic Solution. International Journal of Chemical Sciences, 9(2), 599-606. --INVALID-LINK--

  • Castedo, L., Maestro, M. A., & Mosquera, A. (2012). Stereoselective syntheses of the antihistaminic drug this compound and its E-isomer. PubMed. --INVALID-LINK--

  • Rele, R. V., & Warkar, C. B. (2011). Application of High Performance Liquid Chromatographic Technique for this compound Hydrochloride and its Impurity in Ophthalmic Solution. TSI Journals. --INVALID-LINK--

  • BÄCKVALL, J. E., et al. (2008). Polymorphic forms of this compound hydrochloride and methods for producing this compound and salts thereof. Google Patents. --INVALID-LINK--

  • Castedo, L., Maestro, M. A., & Mosquera, A. (2012). Stereoselective Syntheses of the Antihistaminic Drug this compound and Its E-Isomer. ResearchGate. --INVALID-LINK--

  • Busacca, C. A., et al. (2013). New process for preparing this compound free base and/or its hydrochloride salt. Google Patents. --INVALID-LINK--

  • Rele, R. V., & Warkar, C. B. (2011). Application of high performance liquid chromatographic technique for this compound hydrochloride and its impurity in ophthalmic solution. ResearchGate. --INVALID-LINK--

  • Anonymous. (2012). HPLC methods for in-process control and chemical purity determination of this compound. Farmacevtski Vestnik, 63, 123-129. --INVALID-LINK--

  • Crasto, A. (2015). This compound. New Drug Approvals. --INVALID-LINK--

  • Bosch, M. P., et al. (2010). Process for obtaining this compound and intermediates. Google Patents. --INVALID-LINK--

  • Anonymous. (n.d.). Process For Preparation Of this compound Hydrochloride. Quick Company. --INVALID-LINK--

  • Pignataro, L., et al. (2012). PROCESS FOR THE PREPARATION OF this compound. Google Patents. --INVALID-LINK--

  • Anonymous. (2016). Preparation method of this compound. Google Patents. --INVALID-LINK--

  • Crasto, A. (2016). This compound. All About Drugs. --INVALID-LINK--

  • Mahajan, M. P., et al. (2012). Study of this compound hydrochloride under ich recommended stress conditions by LC, LC-MS/TOF for identification, and characterization of degradation products. ResearchGate. --INVALID-LINK--

  • Anonymous. (n.d.). This compound Impurities. SynZeal. --INVALID-LINK--

  • Anonymous. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich. --INVALID-LINK--

  • Basniwal, P. K., & Jain, D. (2018). (PDF) Intrinsic Stability Study and Forced Degradation Profiling of this compound Hydrochloride by RP-HPLC-DAD-HRMS Method. ResearchGate. --INVALID-LINK--

  • Jadhav, S., et al. (2019). Isolation and Characterization Photo Degradation Impurities of Drug Product this compound Hydrochloride by Spectral Techniques. Global Journal of Science Frontier Research. --INVALID-LINK--

  • Anonymous. (2016). This compound. ORGANIC SPECTROSCOPY INTERNATIONAL. --INVALID-LINK--

  • Anonymous. (n.d.). Stability and Efficacy of Mucoadhesive Eye Drops Containing this compound HCl: Physicochemical, Functional, and Preclinical In Vivo Assessment. MDPI. --INVALID-LINK--

  • Anonymous. (2011). Process for preparation of this compound hydrochloride. Google Patents. --INVALID-LINK--

  • Anonymous. (n.d.). This compound Impurities Manufacturers & Suppliers. Daicel Pharma Standards. --INVALID-LINK--

  • Chavan, S. P., et al. (2017). Process for the synthesis of this compound. Google Patents. --INVALID-LINK--

  • Anonymous. (n.d.). This compound E isomer. Chemicea Pharmaceuticals. --INVALID-LINK--

  • Bosch, M. P., et al. (2012). Process for obtaining this compound and intermediates. Patsnap. --INVALID-LINK--

  • Chavan, S. P., et al. (2014). A process for the synthesis of this compound. Google Patents. --INVALID-LINK--

  • Anonymous. (n.d.). This compound. PubChem. --INVALID-LINK--

  • Anonymous. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. --INVALID-LINK--

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. --INVALID-LINK--

  • Anonymous. (n.d.). Wittig Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Anonymous. (2014). Preparation method of isoxepac. Google Patents. --INVALID-LINK--

  • Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. --INVALID-LINK--

  • Robiette, R., et al. (2006). Reactivity and selectivity in the Wittig reaction: a computational study. PubMed. --INVALID-LINK--

  • Parvin, T., & Chowdhury, S. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. Bulletin of the Korean Chemical Society, 41(10), 986-1002. --INVALID-LINK--

References

Technical Support Center: Troubleshooting the Olopatadine Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Olopatadine. The Wittig reaction is a cornerstone of this process, enabling the crucial formation of the exocyclic double bond. However, like any complex organic transformation, it is not without its challenges. Low yields, unfavorable stereoselectivity, and purification difficulties are common hurdles.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter. We will delve into the causality behind these problems and provide field-proven, step-by-step protocols to get your synthesis back on track.

Section 1: Ylide Generation and Stability

The success of the Wittig reaction hinges on the efficient formation of the phosphorus ylide. Issues at this initial stage are the most common source of poor overall yield.

Q1: My reaction shows very low conversion of the starting ketone, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac). How can I confirm if my ylide generation is the problem?

A1: Incomplete formation or decomposition of the ylide, [3-(dimethylamino)propyl]triphenylphosphorane, is a primary suspect for low conversion.

Plausible Causes:

  • Insufficiently Strong Base: The phosphonium salt used for this compound synthesis, [3-(dimethylamino)propyl]triphenylphosphonium bromide, requires a very strong base for deprotonation.[1][2]

  • Presence of Moisture or Protic Solvents: Ylides are highly sensitive to moisture and alcohols, which will rapidly protonate and consume the ylide.[1]

  • Poor Quality Base: The quality and freshness of strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are critical.[1]

  • Ylide Instability: Non-stabilized ylides can be unstable and may decompose if not used promptly after generation.[1][3]

Diagnostic Workflow:

G cluster_troubleshoot Troubleshooting Path start Low Ketone Conversion Observed check_color Observe Reaction Mixture During Ylide Generation start->check_color color_change Distinct Color Change? (e.g., orange, red) check_color->color_change no_color No or Weak Color Change color_change->no_color No yes_color Vibrant Color Observed color_change->yes_color Yes base_issue Potential Issue: - Base strength/quality - Moisture contamination no_color->base_issue ylide_instability Potential Issue: Ylide decomposition yes_color->ylide_instability proceed Ylide likely formed. Investigate Wittig reaction step. ylide_instability->proceed If ketone added promptly

Caption: Diagnostic workflow for ylide formation issues.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[1][4]

  • Verify Base Strength and Quality: Use a fresh, properly titrated solution of n-BuLi or a new container of NaH (dispersion in mineral oil is common). For non-stabilized ylides like the one in this synthesis, strong bases are required.[1][2] Several this compound synthesis patents specify n-BuLi or NaH.[5][6][7]

  • Optimize Ylide Generation:

    • In a flame-dried flask under inert gas, suspend the phosphonium salt (typically 1.1-1.5 equivalents) in anhydrous THF.[1]

    • Cool the suspension to a low temperature (0 °C or -78 °C) before adding the base.

    • Add the strong base (e.g., n-BuLi, 1.05 equivalents per equivalent of phosphonium salt) dropwise.[1] A distinct color change to deep red or orange should occur, indicating ylide formation.

    • Stir for 30-60 minutes at this temperature to ensure complete formation before adding the ketone.

Section 2: The Wittig Reaction and Stereoselectivity

Even with successful ylide formation, the reaction can face challenges related to reactivity and achieving the desired (Z)-isomer of this compound, which is the active pharmaceutical ingredient.[8]

Q2: My reaction is producing a poor ratio of (Z)- to (E)-Olopatadine. How can I improve the stereoselectivity for the desired Z-isomer?

A2: The Wittig reaction's stereoselectivity is highly dependent on the ylide's stability and the reaction conditions. For this compound, a non-stabilized ylide is used, which should inherently favor the (Z)-isomer under the right conditions.[9][10][11]

Scientific Rationale: Non-stabilized ylides react rapidly and irreversibly with aldehydes and ketones. The formation of the initial syn-oxaphosphetane intermediate is kinetically favored, which then decomposes to the (Z)-alkene.[9][12] Conditions that allow for equilibration of the oxaphosphetane intermediate can lead to the more thermodynamically stable (E)-alkene.

Key Factors Influencing Z/E Ratio:

FactorCondition Favoring (Z)-IsomerRationale
Ylide Type Unstabilized (e.g., alkyl substituents)Kinetically controlled, irreversible formation of the syn-oxaphosphetane intermediate.[10][11][12]
Solvent Aprotic, non-polar (e.g., THF, Diethyl Ether)Minimizes stabilization and equilibration of intermediates.
Additives Salt-free conditionsLithium salts can sometimes complex with intermediates, affecting the stereochemical outcome and potentially leading to "stereochemical drift".[10][13]
Temperature Low temperature (-78 °C to 0 °C)Favors the kinetic product by preventing equilibration to the more stable threo-betaine intermediate that leads to the E-alkene.[13]

Troubleshooting Protocol:

  • Maintain Low Temperature: Add the solution of Isoxepac to the ylide solution at low temperature (e.g., -78 °C) and allow the reaction to proceed at that temperature before slowly warming to room temperature.

  • Use Salt-Free Conditions where Possible: While bases like n-BuLi inherently introduce lithium salts, using potassium-based bases like KHMDS or KOtBu can sometimes alter selectivity. However, for this specific phosphonium salt, strong alkyllithium or hydride bases are most commonly cited.[5][6]

  • Consider Solvent Effects: While THF is standard, exploring other ethereal solvents might be warranted if selectivity remains poor, though THF is widely reported for this synthesis.[7]

Q3: The reaction is slow and yields are low even with confirmed ylide formation. The Isoxepac ketone seems unreactive. What can I do?

A3: Steric hindrance around the ketone can significantly slow down the Wittig reaction.[1][10] While Isoxepac is not exceptionally hindered, optimizing conditions can improve reaction rates and yields.

Plausible Causes:

  • Insufficient Reaction Time or Temperature: The reaction may require warming to room temperature or even gentle heating to proceed to completion.

  • Steric Hindrance: The bulky triphenylphosphine group and the dibenz[b,e]oxepin core can create steric challenges.

  • Reagent Stoichiometry: Using an insufficient excess of the Wittig reagent can lead to incomplete conversion of the limiting ketone.

Troubleshooting Protocol:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the Isoxepac starting material.

  • Adjust Temperature: After adding the ketone at low temperature, allow the reaction to slowly warm to room temperature and stir overnight. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but be aware this may negatively impact the Z/E ratio.

  • Increase Wittig Reagent Excess: Increase the equivalents of the phosphonium salt and base to 1.5-2.0 equivalents relative to the ketone. Some procedures report using a large excess of the Wittig reagent and base.[6]

  • Consider an Alternative Reaction: For exceptionally hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that uses more nucleophilic phosphonate-stabilized carbanions.[1][10] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which greatly simplifies purification.[1]

Section 3: Workup and Purification

A significant challenge in any Wittig reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has similar polarity to the desired alkene product, making chromatographic separation difficult.[14]

Q4: I'm struggling to separate my this compound product from the triphenylphosphine oxide (TPPO) byproduct. What are the best purification strategies?

A4: This is a classic problem in Wittig chemistry.[14][15] Several strategies can be employed, ranging from simple precipitation to chemical conversion of the byproduct.

Purification Workflow:

G cluster_methods Purification Methods cluster_conversion TPPO Conversion Options start Crude Reaction Mixture (this compound + TPPO) method1 Method 1: Direct Crystallization Recrystallize from a suitable solvent (e.g., 1-propanol). start->method1 method2 Method 2: Column Chromatography Often difficult due to similar polarity. start->method2 method3 Method 3: Chemical Conversion Convert TPPO to a more polar species. start->method3 option1 Oxidation: Treat crude mixture with H2O2. TPPO -> High-polarity derivative. method3->option1 e.g. option2 Alkylation: Treat crude mixture with MeI. TPPO -> Methyltriphenylphosphonium iodide. method3->option2 e.g. final_step Easy separation of polar byproduct via filtration or flash column chromatography. option1->final_step option2->final_step

Caption: Decision tree for purifying this compound from TPPO.

Detailed Protocols:

  • Direct Crystallization/Precipitation:

    • After quenching the reaction, perform an aqueous workup.

    • Concentrate the organic layer.

    • Add a non-polar solvent like petroleum ether or hexane. This may cause the highly polar TPPO to precipitate, allowing it to be removed by filtration.[14]

    • Alternatively, attempt to recrystallize the desired this compound product from a solvent in which TPPO is more soluble, such as an alcohol like 1-propanol.[15]

  • Chemical Conversion of TPPO (Recommended):

    • This highly effective method involves selectively converting the low-polarity TPPO into a high-polarity, easily separable derivative.[14]

    • Protocol:

      • After the initial workup, concentrate the crude product.

      • Dissolve the residue in dichloromethane.

      • Add 10% hydrogen peroxide (H₂O₂) and stir for 30 minutes at room temperature. This converts TPPO to a more polar species.[14]

      • Perform another aqueous workup to remove excess peroxide.

      • The resulting crude material can now be easily purified by flash column chromatography, as the modified phosphorus byproduct will have a much higher polarity and stick to the silica gel.[14]

References

Resolving peak tailing in Olopatadine HPLC analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Olopatadine HPLC Analysis

Introduction: Understanding the Challenge with this compound

Welcome to the technical support guide for this compound HPLC analysis. As drug development professionals, achieving symmetric, Gaussian peaks is fundamental to ensuring data accuracy, precision, and method robustness. This compound, however, presents a unique challenge due to its chemical nature. It is a zwitterionic compound, possessing both a carboxylic acid group (pKa₁ ≈ 4.2) and a tertiary amine group (pKa₂ ≈ 9.8).[1] This dual functionality means its charge state is highly dependent on mobile phase pH, and the positively charged amine group is particularly prone to undesirable secondary interactions with the stationary phase, leading to significant peak tailing.

This guide is structured to provide a logical, step-by-step approach to not only fix peak tailing but to understand the underlying chromatographic principles. We will move from the most common and easily addressable issues to more complex solutions involving column chemistry and hardware.

Part 1: Troubleshooting Guide - A Root Cause Analysis Approach

This section is designed as a diagnostic workflow. Address the questions sequentially to identify and resolve the source of peak tailing in your this compound analysis.

Q1: My this compound peak is tailing. Where do I start?

Before adjusting any method parameters, the first step is to diagnose the nature of the problem. Ask yourself:

  • Is this a new issue? Did the method previously produce symmetric peaks on this system and column?

  • Are all peaks tailing or only this compound?

If this is a sudden issue in a previously robust method, it often points to system or column degradation. If only this compound tails, it is almost certainly a chemical interaction issue that requires method optimization.

The following flowchart outlines a systematic troubleshooting approach.

G start Peak Tailing Observed (Tailing Factor > 1.2) q_scope Are other peaks in the run tailing? start->q_scope chem_issue Chemical Interaction Issue (Likely Silanol Interaction) q_scope->chem_issue No, only this compound system_issue System-Wide Issue q_scope->system_issue Yes, all peaks q_ph Is Mobile Phase pH Optimized (pH 2.5 - 3.0)? chem_issue->q_ph adjust_ph Action: Adjust Mobile Phase pH to 2.5-3.0 with a suitable buffer. q_ph->adjust_ph No q_buffer Is Buffer Concentration Adequate (25-50 mM)? q_ph->q_buffer Yes solution Symmetric Peak Achieved adjust_ph->solution adjust_buffer Action: Increase Buffer Concentration. q_buffer->adjust_buffer No q_column Are you using a modern, end-capped Type B silica column? q_buffer->q_column Yes adjust_buffer->solution change_column Action: Switch to a high-purity end-capped or polar-embedded column. q_column->change_column No q_column->solution Yes change_column->solution check_connections Action: Check for Dead Volume (fittings, tubing). system_issue->check_connections check_column_health Action: Check for Column Void or Frit Blockage. check_connections->check_column_health check_column_health->solution

Caption: Troubleshooting workflow for this compound peak tailing.

Q2: How does mobile phase pH affect this compound's peak shape, and what is the optimal range?

This is the most critical parameter for controlling this compound's peak shape. The tailing is primarily caused by a secondary retention mechanism: an ionic interaction between the positively charged tertiary amine of this compound and negatively charged, deprotonated silanol groups (-SiO⁻) on the silica surface of the stationary phase.[2][3][4][5] This interaction is strongest at a mid-range pH (approx. 4-7) where the silanols are ionized and the this compound amine is protonated.

The Solution: Operate at a low pH, ideally between pH 2.5 and 3.0 .[5][6][7]

  • Mechanism of Action: At this low pH, the high concentration of protons in the mobile phase neutralizes the silanol groups on the silica surface (SiO⁻ + H⁺ → SiOH).[3][4] This eliminates the ionic interaction site, allowing for a single, uniform hydrophobic retention mechanism, which results in a sharp, symmetrical peak. Validated HPLC methods for this compound frequently utilize a mobile phase pH of 3.0.[8][9]

G cluster_mid_ph Mid-Range pH (e.g., pH 5-7) cluster_low_ph Low pH (e.g., pH 2.5-3.0) silica_mid Silica Surface (-SiO⁻) olopatadine_mid Protonated this compound (Olo-NH(CH₃)₂⁺) olopatadine_mid->silica_mid Strong Ionic Interaction (Causes Tailing) silica_low Silica Surface (-SiOH) olopatadine_low Protonated this compound (Olo-NH(CH₃)₂⁺) interaction_low No Ionic Interaction (Symmetric Peak)

Caption: Effect of pH on silanol interactions with this compound.

Q3: Which buffer should I use, and at what concentration?

Using an acid like TFA or formic acid alone is often insufficient. A buffer is required to maintain a stable pH, especially at the head of the column where the sample is introduced.[10] An unstable pH will lead to inconsistent ionization and poor peak shape.[11]

ParameterRecommendationRationale
Buffer Choice Phosphate, FormateChoose a buffer with a pKa within +/- 1 unit of your target pH.[11] Phosphate (pKa₁ ≈ 2.15) and Formate (pKa ≈ 3.75) are excellent choices for maintaining a pH between 2.5 and 3.5.[12]
Concentration 25-50 mMThis range provides sufficient buffering capacity to control the local pH at the point of injection.[10] A higher buffer concentration also increases the mobile phase's ionic strength, which can help mask residual silanol activity.[5]

Experimental Protocol: Preparation of 1L of 25 mM Potassium Phosphate Buffer, pH 3.0

  • Weigh Reagent: Accurately weigh 3.40 g of monobasic potassium phosphate (KH₂PO₄, FW = 136.09 g/mol ).

  • Dissolve: Add the KH₂PO₄ to a 1L volumetric flask containing approximately 900 mL of HPLC-grade water. Mix until fully dissolved.

  • pH Adjustment: Place a calibrated pH electrode into the solution. Slowly add an 85% solution of phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 3.0.

  • Final Volume: Bring the solution to the final volume of 1L with HPLC-grade water and mix thoroughly.

  • Filtration: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates before use.[10]

Q4: My peak still tails slightly even at low pH. Should I change my column?

Yes. If mobile phase optimization does not fully resolve the issue, the column chemistry is the next logical area to address. Not all C18 columns are created equal.

Column TypeSuitability for this compoundMechanism & Rationale
Traditional (Type A Silica) PoorBased on older, less pure silica with a high concentration of acidic, active silanol groups that cause tailing with basic compounds.[13]
High-Purity, End-Capped (Type B Silica) GoodThe industry standard. Uses high-purity silica with significantly fewer metal impurities and active silanols. "End-capping" treats most of the remaining silanols, making them inert.[3][4] This is a minimum requirement for good peak shape.
Polar-Embedded Phase ExcellentIncorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This polar group shields the analyte from residual silanols, dramatically improving peak shape for bases like this compound.[2]
Charged Surface Hybrid (CSH) / Bidentate Bonding ExcellentThese modern columns are engineered for superior stability at low pH and provide alternative surface chemistry that is highly effective at preventing secondary interactions with basic analytes.

Recommendation: If you are using an older or generic C18 column, switching to a modern, fully end-capped column from a reputable manufacturer will likely provide an immediate improvement. For developing a highly robust method, a column with polar-embedded technology is a superior choice.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is an acceptable Tailing Factor (Tf) or Asymmetry Factor (As)?

    • A: Ideally, the tailing factor should be close to 1.0. For most quality control applications, a value up to 1.5 is often acceptable. A value greater than 2.0 is generally considered unacceptable as it compromises integration accuracy and resolution.[6]

  • Q: Could I be overloading my column?

    • A: Yes. Mass overload can cause peak tailing, though it more commonly causes fronting. To test for this, simply dilute your sample 5-fold and 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.

  • Q: What about using an amine additive like Triethylamine (TEA)?

    • A: Adding 10-20 mM of TEA to the mobile phase was a common strategy to reduce peak tailing on older Type A columns.[14] TEA acts as a "silanol blocker" by preferentially interacting with the active sites. However, this approach is largely outdated. Modern, high-purity end-capped columns provide a much better and more reproducible solution without the disadvantages of TEA (e.g., baseline instability, potential for ion suppression in LC-MS).[13][14]

  • Q: Can extra-column volume (dead volume) cause tailing?

    • A: Yes. If all peaks in your chromatogram are tailing, it may be a hardware issue. Poorly made fittings (especially between the column and detector), or using tubing with an unnecessarily large internal diameter, can cause extra-column band broadening, which manifests as tailing.[2][15]

  • Q: My column is old. Could it be degraded?

    • A: Absolutely. Over time, the packed bed of the column can settle, creating a void at the inlet, or the inlet frit can become partially blocked by sample particulates. Both issues disrupt the sample band as it enters the column, leading to tailing. If your column has been in use for a long time and performance has degraded, replacement is the best solution.[6]

References

Technical Support Guide: Minimizing Degradation of Olopatadine in Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Olopatadine hydrochloride in ophthalmic formulations. It is structured to address common stability challenges, offering troubleshooting advice and proactive strategies grounded in scientific principles to ensure product integrity and performance.

Section 1: Understanding this compound Degradation: Core Mechanisms

A robust formulation strategy begins with a fundamental understanding of the molecule's vulnerabilities. This compound, while a stable molecule, is susceptible to degradation under specific conditions prevalent in aqueous ophthalmic solutions. Identifying the correct degradation pathway is the first step in troubleshooting an out-of-specification (OOS) result.

Q1: What are the primary degradation pathways for this compound in an aqueous ophthalmic formulation?

This compound's stability is primarily challenged by three distinct mechanisms: hydrolysis, oxidation, and photolysis. Each pathway is triggered by different environmental stressors and results in a unique profile of degradation products (DPs).

  • Hydrolytic Degradation: This is the most significant pathway for this compound in aqueous solutions. The molecule undergoes degradation in acidic, alkaline, and even neutral pH conditions.[1] Forced degradation studies have shown that multiple hydrolytic DPs can form, with some being common across the entire pH spectrum.[2][3] The rate and extent of hydrolysis are critically dependent on the formulation's pH.

  • Oxidative Degradation: this compound is highly susceptible to oxidation.[4][5] The presence of dissolved oxygen, peroxide residues from excipients (e.g., polymers), or exposure to certain metal ions can initiate oxidative degradation. A key impurity, this compound Related Compound B, is a known oxidative degradant and serves as a critical marker for this pathway.[4][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation. This pathway can lead to the formation of specific impurities, such as the E and Z isomers of this compound carbaldehyde, through mechanisms like the Norrish Type-I reaction.[4][7]

While solid-state this compound hydrochloride is relatively stable against thermal stress, in solution, elevated temperatures (e.g., during heat sterilization) can accelerate both hydrolytic and oxidative degradation, leading to a notable increase in total impurities.[4][5]

G cluster_0 Stress Conditions cluster_1 Degradation Pathways cluster_2 Primary Degradation Products pH pH Extremes (Acidic/Alkaline/Neutral) Hydrolysis Hydrolysis pH->Hydrolysis Oxygen Oxidizing Agents (Peroxides, O2) Oxidation Oxidation Oxygen->Oxidation Light Light Exposure (UV/Visible) Photolysis Photolysis Light->Photolysis Heat Elevated Temperature (e.g., Autoclaving) Heat->Hydrolysis Accelerates Heat->Oxidation Accelerates HydrolyticDPs Multiple Hydrolytic DPs (e.g., OLO1-OLO7) Hydrolysis->HydrolyticDPs OxidativeDPs This compound Related Cmpd. B Oxidation->OxidativeDPs PhotolyticDPs Carbaldehyde Isomers (E & Z) Photolysis->PhotolyticDPs This compound This compound HCl in Solution This compound->Hydrolysis This compound->Oxidation This compound->Photolysis

Diagram 1: Primary degradation pathways of this compound in ophthalmic solutions.

Section 2: Troubleshooting Formulation Instability

This section addresses specific issues encountered during development and stability testing, providing a logical framework for identifying root causes and implementing corrective actions.

Q2: My this compound formulation shows a significant drop in potency over time with a corresponding rise in impurities. What is the most likely cause?

A drop in potency is a direct indicator of chemical degradation. The most probable cause in an aqueous formulation is hydrolysis .

  • Causality: this compound's dibenz[b,e]oxepin ring system and its side chain can be susceptible to cleavage under hydrolytic stress.[2] This process is highly pH-dependent. If your formulation's pH is not adequately controlled and buffered, even slight shifts during manufacturing or storage can significantly accelerate degradation.

  • Troubleshooting Steps:

    • Verify pH: Immediately check the pH of your stability samples. Compare it to the initial pH at the time of manufacture.

    • Review Buffer System: Evaluate the buffering capacity of your formulation. Is it sufficient to maintain the target pH throughout the product's shelf life? Common buffers include phosphate systems.[8][9]

    • Characterize Impurities: Use a stability-indicating method (e.g., gradient RP-HPLC) to profile the impurities. Compare the retention times and UV spectra of the observed peaks with those from controlled forced degradation studies (acid/base hydrolysis). This will help confirm if hydrolysis is the dominant pathway.

Q3: I am observing an increase in this compound Related Compound B during stability testing. How can I identify and mitigate the source?

The appearance of this compound Related Compound B is a clear marker for oxidative degradation .[4][6]

  • Causality: Oxidation is often initiated by reactive oxygen species. Potential sources within an ophthalmic formulation include:

    • Dissolved Oxygen: Oxygen from the headspace of the container or dissolved in the bulk solution.

    • Excipient-borne Peroxides: Certain polymers, like povidone (PVP), can contain residual peroxides from their manufacturing process, which are potent oxidizing agents.[10]

    • Leachables: Trace metal ions leached from container closure systems can catalyze oxidative reactions.

  • Troubleshooting & Mitigation:

    • Inert Gas Purging: During manufacturing, purge the compounding vessel and the final container headspace with an inert gas like nitrogen or argon to displace oxygen.

    • Excipient Screening: Source high-purity grades of excipients with low peroxide values. For polymers like PVP, consider pre-treating the aqueous solution to reduce peroxides, for example, by adjusting the pH to 11-13 and heating, though this must be carefully controlled to avoid discoloration.[10]

    • Chelating Agents: Incorporate a chelating agent like edetate disodium (EDTA) to sequester catalytic metal ions.[8]

    • Antioxidants: While not always necessary if other controls are in place, the addition of an antioxidant could be evaluated as a final measure.

Q4: My high-concentration this compound formulation (>0.2%) is showing precipitation upon storage, especially at refrigerated temperatures. Is this degradation?

This is more likely a physical instability related to solubility, not chemical degradation.

  • Causality: this compound hydrochloride's aqueous solubility is limited, particularly at a neutral pH.[11] While a 0.2% solution can be formulated, achieving stable solutions at higher concentrations (e.g., 0.67% or 0.77%) is challenging as the drug can crystallize or precipitate out of solution over time.[8][11]

  • Troubleshooting & Mitigation:

    • Solubility Enhancers: The inclusion of specific polymers can enhance the physical stability of high-concentration solutions. Polyvinylpyrrolidone (PVP) and polystyrene sulfonic acid have been shown to be particularly effective at preventing precipitation of this compound at concentrations between 0.2% and 0.6%.[10]

    • Cyclodextrins: The use of complexing agents like hydroxypropyl-γ-cyclodextrin can also be explored to increase the apparent solubility of the drug.[8]

    • pH Optimization: While this compound is more soluble at a lower pH, this must be balanced against the increased risk of acid-catalyzed hydrolysis and patient comfort.

Q5: After terminal sterilization by autoclaving, I see a significant increase in total impurities. What is the alternative?

The increase in impurities is due to thermally accelerated degradation .

  • Causality: High temperatures used in autoclaving provide the activation energy to significantly speed up both hydrolysis and oxidation reactions. Studies have shown that heat sterilization leads to a much higher content of degradation products compared to aging alone.[4]

  • Recommended Alternative: The industry-standard and scientifically preferred method for sterilizing heat-labile solutions like this compound is sterile filtration .[4] This involves passing the bulk formulation through a 0.22-micron filter into a pre-sterilized container under aseptic conditions. This method effectively removes microbial contamination without exposing the drug to damaging high temperatures.

Section 3: Proactive Stabilization Strategies & Protocols

To build stability into your formulation from the start, several critical parameters and procedures must be controlled.

Q6: What are the critical formulation parameters and process controls for ensuring this compound stability?

A multi-faceted approach focusing on pH, excipient selection, and process controls is essential.

Parameter / Control Target Range / Action Scientific Rationale
pH and Buffer System pH 6.5 - 7.5 (most preferable: 6.8 - 7.2)[10]Balances drug stability (minimizing hydrolysis) with physiological comfort and solubility. A robust buffer (e.g., phosphate) is critical to prevent pH shifts.[8]
Sterilization Method Aseptic processing with 0.22-micron sterile filtration.Avoids thermal degradation associated with autoclaving, which significantly increases impurity levels.[4]
Oxygen Control Purge with inert gas (N₂, Ar) during compounding and filling.Minimizes dissolved oxygen, a key reactant in the oxidative degradation pathway that forms this compound Related Compound B.[4][6]
Excipient Selection Use high-purity excipients with low peroxide values (e.g., PVP).[10]Prevents the introduction of potent oxidizing agents that can degrade this compound.
Chelating Agent Include Edetate Disodium (EDTA).Sequesters divalent metal ions that can catalyze both hydrolytic and oxidative degradation pathways.[8]
Packaging Use opaque or UV-protective primary packaging.Protects the formulation from light to prevent photolytic degradation and the formation of carbaldehyde impurities.[7]
Protocol 1: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is a mandatory step to identify potential degradation products and establish the stability-indicating nature of your analytical method, per ICH guidelines.[2][12]

G cluster_conditions Stress Conditions start Start: This compound Bulk Drug & Formulation Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) Oxidative Oxidative Stress (e.g., 3-30% H₂O₂, RT) Thermal Thermal Stress (e.g., 80°C, solid/solution) Photo Photolytic Stress (ICH Q1B light exposure) prep Prepare Samples: - Stressed Samples - Control (Unstressed) Acid->prep Base->prep Oxidative->prep Thermal->prep Photo->prep analysis Analyze all Samples via Stability-Indicating HPLC-DAD/UV prep->analysis mass_balance Assess Mass Balance: Is sum of degradants and remaining API ~100%? analysis->mass_balance peak_purity Perform Peak Purity Analysis (e.g., using DAD) analysis->peak_purity characterize Characterize Major Degradants (LC-MS/MS) mass_balance->characterize peak_purity->characterize end End: - Degradation Pathway Elucidated - Method Validated as  Stability-Indicating characterize->end

Diagram 2: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., 50:50 methanol:water).[12]

  • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 N HCl. Reflux at 60°C for a specified time (e.g., 8 hours). Neutralize before analysis.[2]

  • Alkaline Hydrolysis: To another aliquot, add 0.1 N NaOH. Reflux at 60°C. Neutralize before analysis.[2]

  • Oxidative Degradation: Treat an aliquot with 3-30% hydrogen peroxide at room temperature. Monitor until target degradation (5-20%) is achieved.[5]

  • Photolytic Degradation: Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Keep a control sample protected from light.[7]

  • Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 80°C) in a calibrated oven.[4]

  • Analysis: Dilute all stressed and control samples to the target concentration and analyze using a validated, stability-indicating HPLC method. The method must be able to resolve all major degradation peaks from the parent this compound peak.

Protocol 2: Stability-Indicating RP-HPLC Method - A Starting Point

This protocol is a composite based on published methods and serves as a robust starting point for development and validation.[4][5]

  • Column: Inertsil-ODS 3V (or equivalent C18), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: Phosphate Buffer (e.g., 20mM NaH₂PO₄), adjust pH to 3.0 with phosphoric acid.

    • B: Acetonitrile or Methanol.

    • Run in isocratic or gradient mode depending on the complexity of the degradant profile. A common isocratic ratio is Buffer:Methanol (55:45 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode Array Detector (DAD) monitoring at 220 nm for impurities and 299 nm for this compound, as absorption is higher for some impurities at lower wavelengths.[4]

  • Injection Volume: 10-20 µL.

  • System Suitability: Ensure the method resolves this compound from its known impurities (e.g., this compound Related Compound B) with a resolution > 2.0. Tailing factor for the this compound peak should be < 1.5.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal pH for an this compound ophthalmic solution? The optimal pH is a balance between chemical stability, physical stability (solubility), and patient comfort. A range of pH 6.8 to 7.2 is considered ideal for minimizing hydrolytic degradation while maintaining solubility and ensuring the formulation is well-tolerated by the eye.[10]

FAQ 2: Can antioxidants be used to prevent oxidative degradation? Yes, antioxidants can be evaluated. However, the preferred strategy is to first minimize oxidative stress through process controls like inert gas purging and selecting high-purity excipients.[10] If these measures are insufficient, an antioxidant may be considered, but its compatibility and potential interactions with other formulation components must be thoroughly investigated.

FAQ 3: How does the preservative Benzalkonium Chloride (BAK) affect this compound stability? BAK is a common and effective preservative in ophthalmic solutions containing this compound.[9] While some preservatives can interact with active ingredients, BAK is generally considered compatible. However, it is crucial during forced degradation studies to include samples of the full formulation (including BAK) to uncover any potential interactions that may not be apparent with the API alone.[7]

FAQ 4: What are the key degradation products I must monitor during stability studies? Based on forced degradation studies, you should monitor for:

  • Hydrolytic Impurities: A series of process-related impurities and hydrolytic degradants, often designated by their relative retention times (e.g., OLO1-OLO7).[2][12]

  • Oxidative Impurity: this compound Related Compound B is the primary marker for oxidation.[4][6]

  • Photolytic Impurities: E and Z isomers of this compound carbaldehyde.[7]

References

Technical Support Center: Olopatadine Nasal Spray Stability and Shelf-Life

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Olopatadine nasal spray. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability and shelf-life. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work.

Introduction to this compound Stability

This compound, a potent H1-receptor antagonist, is formulated as a hydrochloride salt in aqueous nasal sprays to treat allergic rhinitis.[1] The stability of this formulation is paramount to its safety and efficacy. Understanding the intrinsic stability of the this compound molecule and its degradation pathways is critical for developing a robust formulation with an adequate shelf-life.

Forced degradation studies reveal that this compound hydrochloride is susceptible to hydrolysis under acidic, alkaline, and neutral conditions.[2] However, it demonstrates notable stability against thermal, photolytic, and oxidative stress when in solid form.[2][3] The formulation's pH is a critical parameter, with stable solutions typically maintained within a pH range of 3.5 to 3.95, often utilizing a phosphate buffer system.[4][5][6]

This guide will delve into the common stability challenges encountered during the development and analysis of this compound nasal spray and provide practical solutions.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the development and stability testing of this compound nasal spray.

Formulation and Storage

Q1: What are the recommended storage conditions for this compound nasal spray?

A1: this compound nasal spray should be stored at room temperature, between 4°C to 25°C (39°F to 77°F).[7][8] It is crucial to keep the product away from direct light, excess heat, and moisture.[9][10] Freezing should be avoided.[9] The product should not be used after its expiration date.[7][8]

Q2: Why is the pH of the formulation so critical for this compound stability?

A2: The pH of the formulation directly impacts the solubility and stability of this compound. This compound has both a carboxylic acid and a tertiary amine functional group, making its solubility pH-dependent.[4] A pH range of 3.5 to 3.95 is optimal for maintaining the drug in a stable, solubilized state in the presence of other excipients like sodium chloride.[4][5][6] Deviations from this pH range can lead to precipitation or accelerated hydrolytic degradation.

Q3: What is the role of excipients like dibasic sodium phosphate and benzalkonium chloride in the formulation?

A3:

  • Dibasic Sodium Phosphate: This acts as a buffering agent to maintain the formulation's pH within the optimal range for this compound's stability and solubility.[4][7] It also aids in the dissolution of this compound hydrochloride, especially in the presence of tonicity-adjusting agents like sodium chloride.[4][5]

  • Benzalkonium Chloride: This is a preservative included in multi-dose nasal sprays to prevent microbial contamination.[7][11] While effective, it's important to monitor its concentration as some preservatives can cause nasal irritation with long-term use.[11]

  • Edetate Disodium (EDTA): This is a chelating agent that helps to stabilize the formulation by sequestering metal ions that could catalyze degradative reactions.[7]

  • Sodium Chloride: This is used to adjust the tonicity of the nasal spray to be compatible with the nasal mucosa, improving patient comfort and reducing irritation.[4][7]

Degradation and Impurities

Q4: What are the major degradation products of this compound?

A4: Forced degradation studies have identified several degradation products (DPs) under hydrolytic stress (acidic, alkaline, and neutral conditions).[2][12] Common impurities can include the (E)-isomer of this compound, this compound N-oxide, and N-desmethyl this compound.[13][14] Other potential impurities that may arise during synthesis or degradation include this compound carbaldehyde and α-Hydroxy this compound.[15][16][17]

Q5: Is this compound sensitive to light or oxidation?

A5: In its solid form, this compound hydrochloride is generally stable under photolytic and oxidative stress.[2][3] However, some studies on related ophthalmic solutions have shown degradation under photolytic and oxidative conditions, suggesting the formulation matrix can influence stability.[18] Therefore, it is recommended to package the nasal spray in opaque containers to protect it from light.[4]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues encountered during the stability analysis of this compound nasal spray.

Guide 1: Out-of-Specification (OOS) Results for Assay or Impurities

Problem: Stability testing reveals a decrease in this compound concentration or an increase in impurities beyond the acceptable limits.

Initial Investigation Workflow

Caption: Initial OOS Investigation Workflow

Step-by-Step Troubleshooting
  • Verify Analytical Method Performance:

    • Causality: An unreliable analytical method is a common source of erroneous OOS results.

    • Action: Review the validation data for the stability-indicating method (e.g., HPLC).[19] Ensure system suitability parameters (e.g., peak symmetry, resolution, and theoretical plates) were met during the analysis. Re-prepare and re-inject standards and controls to rule out preparation errors.

  • Examine Sample Storage and Handling:

    • Causality: Improper storage or handling of stability samples can lead to degradation that is not representative of the product's true stability.

    • Action: Confirm that the stability chambers maintained the correct temperature and humidity as per ICH guidelines.[20][21] Review sample handling procedures to ensure samples were not exposed to adverse conditions (e.g., prolonged exposure to light or high temperatures) during preparation and analysis.

  • Investigate Formulation Components:

    • Causality: Interactions between this compound and excipients can accelerate degradation.

    • Action: Review the batch records for any deviations in the manufacturing process. Analyze the quality of the excipients used. Consider performing compatibility studies between this compound and individual excipients under stressed conditions.

  • Characterize the Degradation Products:

    • Causality: Identifying the structure of the unknown impurity can provide clues about the degradation pathway.

    • Action: If a new, significant impurity is detected, use techniques like LC-MS/TOF to identify its structure.[3] This information can help pinpoint the cause of degradation (e.g., hydrolysis, oxidation).

Guide 2: Physical Instability Observed (e.g., Precipitation, Color Change)

Problem: Visual inspection of the stability samples reveals precipitation, haziness, or a change in color.

Troubleshooting Logic Flow

G A Physical Instability Observed B Precipitation / Haziness A->B C Color Change A->C D Check pH of the Solution B->D E Analyze Precipitate B->E K Identify Chromophore C->K F pH within specification? D->F H Precipitate is this compound? E->H G Investigate Buffer Capacity F->G No I Review Formulation for Solubility Issues F->I Yes H->I Yes J Investigate Excipient Interaction / Impurity Profile H->J No L Correlate with Impurity Profile K->L

Caption: Troubleshooting Physical Instability

Step-by-Step Troubleshooting
  • Measure the pH of the Solution:

    • Causality: A shift in pH is a primary cause of this compound precipitation due to its pH-dependent solubility.[4]

    • Action: Carefully measure the pH of the unstable sample. If it has shifted outside the recommended range (3.5-3.95), investigate the buffering capacity of the formulation. It may be insufficient to counteract pH changes over the product's shelf-life.

  • Analyze the Precipitate:

    • Causality: The identity of the precipitate (active ingredient vs. excipient) is crucial for diagnosis.

    • Action: Isolate the precipitate and analyze it using techniques like FTIR, DSC, or HPLC to determine if it is this compound or another formulation component. If it is this compound, review the formulation for factors that could reduce its solubility over time (e.g., interaction with other ions).

  • Investigate Color Change:

    • Causality: Color change often indicates the formation of a new chemical entity, which may be a degradation product.

    • Action: Use a stability-indicating HPLC method with a photodiode array (PDA) detector to analyze the sample.[22] Look for new peaks in the chromatogram that might correlate with the color change. The UV-Vis spectrum from the PDA can help in the preliminary identification of the chromophore responsible for the color.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound in a nasal spray formulation, in accordance with ICH guidelines.[20]

Objective: To assess the intrinsic stability of this compound nasal spray under various stress conditions.

Materials:

  • This compound nasal spray formulation

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis:

    • To 1 mL of the nasal spray, add 1 mL of 1 N HCl.

    • Heat at 80°C for 2 hours.[3]

    • Cool, neutralize with 1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the nasal spray, add 1 mL of 1 N NaOH.

    • Heat at 80°C for 3 hours.[3]

    • Cool, neutralize with 1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the nasal spray, add 1 mL of 30% H₂O₂.

    • Store at room temperature for 24 hours.[3]

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose the nasal spray product (in its final container) to 80°C in a dry heat oven for 3 days.[3]

    • Allow to cool and prepare for HPLC analysis.

  • Photostability:

    • Expose the nasal spray product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3]

    • Analyze the sample by HPLC.

Data Analysis:

  • Analyze all stressed samples by a validated stability-indicating HPLC method.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the major degradation products.

  • Perform a mass balance analysis to ensure that the decrease in the active substance corresponds to the increase in degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method suitable for separating this compound from its potential degradation products.[2][19]

ParameterCondition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A mixture of phosphate buffer (pH 3.0) and a suitable organic solvent like acetonitrile or methanol. A common ratio is 72:28 (buffer:acetonitrile).[22]
Flow Rate 1.0 mL/min
Detection UV at 299 nm[22]
Injection Volume 30 µL
Column Temperature 25°C - 30°C

Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[22]

Conclusion

Ensuring the stability and shelf-life of this compound nasal spray is a multifaceted challenge that requires a thorough understanding of the drug's chemistry, a well-designed formulation, and robust analytical methods. This technical support guide provides a framework for identifying and resolving common stability issues. By applying these principles and troubleshooting guides, researchers and developers can build a comprehensive stability profile for their this compound nasal spray products, ultimately ensuring a safe and effective treatment for patients.

References

Technical Support Center: Identification of Unknown Impurities in Olopatadine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Olopatadine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification. As your partner in science, we provide this resource to assist you in troubleshooting unexpected analytical observations and ensuring the quality and safety of your drug substance.

Section 1: Frequently Asked Questions (FAQs) about this compound Impurities

Q1: What are the common sources of impurities in this compound synthesis?

Impurities in this compound can originate from various points in the manufacturing process and storage.[1][2] A thorough understanding of the synthetic route is critical for predicting potential impurities. Key sources include:

  • Starting Materials and Reagents: Impurities present in the initial building blocks or reagents can carry through the synthesis.

  • By-products of Side Reactions: The intended reaction may be accompanied by side reactions, leading to structurally related compounds. A common example is the formation of the E-isomer of this compound.[1][3]

  • Intermediates: Incomplete reactions can result in the presence of unreacted intermediates in the final product.

  • Degradation Products: this compound can degrade under certain environmental conditions like heat, light, or exposure to acidic/basic conditions, forming degradation products.[2][4][5] Photolytic degradation, for instance, can lead to the formation of this compound Carbaldehyde isomers.[3][6]

  • Residual Solvents: Solvents used during the synthesis or purification steps may be present in trace amounts in the final active pharmaceutical ingredient (API).[2]

Q2: What are the regulatory limits for impurities in this compound?

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have established strict guidelines for the control of impurities.[7][8][9] The key guideline is ICH Q3A(R2), which sets thresholds for reporting, identification, and qualification of impurities in new drug substances.[7][8][9]

These thresholds are based on the maximum daily dose of the drug.[10]

Threshold TypeMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%
  • Identification Threshold: If an impurity is detected at or above this level, its structure must be determined.[8][10]

  • Qualification Threshold: Impurities present above this level require safety qualification, which involves gathering and evaluating data to establish a biologically safe limit.[8][10]

Q3: How can I proactively minimize impurity formation during synthesis?

Minimizing impurity formation is a cornerstone of robust process development. Here are several expert-recommended strategies:

  • High-Purity Starting Materials: Always use well-characterized starting materials and reagents with stringent purity specifications.

  • Process Optimization: Carefully optimize reaction parameters such as temperature, pressure, reaction time, and stoichiometry to favor the desired reaction pathway and minimize side-product formation.

  • In-Process Controls (IPCs): Implement IPCs at critical steps to monitor the reaction's progress and ensure the consumption of starting materials and intermediates.

  • Appropriate Work-up and Purification: Design effective work-up procedures to remove unreacted reagents and by-products. The final purification step, often crystallization, should be optimized for maximum impurity rejection.

  • Stability Studies: Conduct comprehensive stability studies under various conditions (heat, humidity, light) to understand the degradation pathways and establish appropriate storage and handling conditions.[5]

Section 2: Troubleshooting Guide: Investigating Unknown Peaks in HPLC Analysis

Problem: An unknown peak has appeared in the HPLC chromatogram of my latest this compound synthesis batch. How do I proceed?

This is a common challenge in pharmaceutical development. A systematic approach is essential for efficient and accurate identification.

Initial Steps: The First 24 Hours
  • Verify System Suitability: Before investigating the sample, confirm that your analytical system is performing correctly. Check the system suitability parameters (e.g., tailing factor, resolution, theoretical plates) from your standard injection to rule out chromatographic issues.

  • Analyze a Blank: Inject your diluent (mobile phase) to ensure the peak is not an artifact from the solvent or a result of system carryover.

  • Review the Synthesis: Scrutinize the batch record for any deviations from the standard procedure. Were there any temperature fluctuations, different reagent lots, or extended reaction times? This information can provide crucial clues.

  • Estimate the Impurity Level: Quantify the unknown peak using the relative peak area of your main this compound peak (assuming a similar response factor for a preliminary estimate). Compare this value against the ICH identification threshold to determine the urgency and regulatory requirement for identification.[11]

Workflow for Unknown Impurity Identification

The following workflow provides a logical path from detection to identification.

Impurity_Identification_Workflow Start Unknown Peak Detected in HPLC CheckSystem Verify System Suitability & Analyze Blank Start->CheckSystem ReviewProcess Review Synthesis Protocol & Batch Record CheckSystem->ReviewProcess Quantify Estimate Impurity Level (Compare to ICH Threshold) ReviewProcess->Quantify Decision Is Identification Required? Quantify->Decision Stop Document and Monitor Decision->Stop No (< Threshold) ForcedDeg Forced Degradation Studies Decision->ForcedDeg Yes (> Threshold) LCMS LC-MS/MS Analysis (Preliminary Data) ForcedDeg->LCMS Isolation Isolation via Preparative HPLC LCMS->Isolation If structure not obvious StructureElucid Structure Elucidation Isolation->StructureElucid NMR NMR (1H, 13C, 2D) StructureElucid->NMR HRMS High-Resolution MS (Accurate Mass) StructureElucid->HRMS FTIR FTIR (Functional Groups) StructureElucid->FTIR Final Propose Structure & Confirm NMR->Final HRMS->Final FTIR->Final

Caption: Workflow for the identification of an unknown impurity.

Section 3: Step-by-Step Protocols for Impurity Identification

Phase 1: Preliminary Investigation

Protocol 1.1: Forced Degradation Studies

  • Objective: To intentionally degrade the this compound sample under various stress conditions to determine potential degradation pathways and see if the unknown impurity can be purposefully generated. This helps in classifying the impurity as a potential degradant.[4][12]

  • Methodology:

    • Prepare separate solutions of this compound hydrochloride in appropriate solvents.

    • Expose these solutions to the following stress conditions as per ICH Q1A(R2) guidelines:

      • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[12]

      • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[12]

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Store the solid API at 80°C for 48 hours.[5]

      • Photolytic Degradation: Expose the solution/solid to UV light (e.g., 254 nm) and visible light.[6]

    • After the specified time, quench the reactions (if necessary) and dilute the samples appropriately.

    • Analyze all stressed samples by HPLC and compare the chromatograms to the one containing your unknown impurity. A match in retention time provides strong evidence that the impurity is a degradation product.

Phase 2: Isolation and Purification

Protocol 2.1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Objective: To isolate a sufficient quantity (typically >1 mg) of the unknown impurity for comprehensive spectroscopic analysis.[13]

  • Methodology:

    • Method Development: Develop an HPLC method with sufficient resolution between the unknown impurity and the main this compound peak. This often involves screening different columns and mobile phase compositions.

    • Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger dimension column and a higher flow rate. The sample concentration should be maximized without compromising resolution.

    • Fraction Collection: Inject the this compound sample containing the impurity. Collect the eluent corresponding to the peak of the unknown impurity. Multiple injections may be necessary to obtain the required amount.

    • Purity Check and Solvent Removal: Analyze the collected fraction using the analytical HPLC method to confirm its purity. Once purity is confirmed, remove the solvent (e.g., via rotary evaporation or lyophilization) to obtain the isolated impurity as a solid.

Phase 3: Structure Elucidation

Protocol 3.1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Objective: To determine the molecular weight and obtain fragmentation data of the unknown impurity, which provides vital clues about its structure.[14][15]

  • Methodology:

    • Analyze the initial sample (or the isolated impurity) using an LC-MS system, typically with an electrospray ionization (ESI) source.

    • Obtain the mass-to-charge ratio (m/z) of the parent ion in the full scan mode. If using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, you can obtain the accurate mass, which allows for the prediction of the elemental composition (molecular formula).[13][14]

    • Perform a tandem MS (MS/MS) experiment on the parent ion of the impurity. The resulting fragmentation pattern provides information about the different structural components of the molecule.[15][16]

Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure confirmation.[16][17]

  • Methodology:

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

    • Acquire a standard proton (¹H) NMR spectrum to identify the types and number of protons and their neighboring environments.

    • Acquire a carbon-13 (¹³C) NMR spectrum to identify the number and types of carbon atoms.

    • If the structure is still unclear, perform 2D-NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[13]

Section 4: Data Interpretation and Reporting

Once all the data has been collected, the final step is to piece together the puzzle.

TechniqueInformation ProvidedExample Interpretation for a Hypothetical Impurity
HRMS Elemental FormulaObserved m/z: 354.1699. Predicted Formula: C₂₁H₂₃NO₄ (this compound N-Oxide)[18]. Mass error < 2 ppm.
MS/MS Structural FragmentsLoss of a neutral fragment of 16 Da (oxygen atom) is observed, suggesting an N-oxide or hydroxyl group.
¹H NMR Proton EnvironmentShift in protons adjacent to the dimethylamino group compared to this compound, indicating a change in that region.
¹³C NMR Carbon SkeletonPresence of 21 distinct carbon signals, consistent with the proposed formula.
FTIR Functional GroupsPresence of a strong N-O stretch, further supporting the N-oxide hypothesis.

Based on the cumulative evidence, a definitive structure can be proposed. This structure should then be confirmed, if possible, by synthesizing the proposed compound and comparing its analytical data (retention time, mass spectrum, NMR) with that of the isolated impurity.

References

Technical Support Center: Method for Separating Olopatadine E/Z Isomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic separation of Olopatadine geometric isomers. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into the successful separation of this compound's (Z)- and (E)-isomers using High-Performance Liquid Chromatography (HPLC).

As a Senior Application Scientist, my goal is to not only provide a method but to explain the underlying principles, helping you troubleshoot and adapt the methodology to your specific laboratory context.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and execution of HPLC methods for this compound isomer separation.

Q1: What are the this compound E/Z isomers and why is their separation critical?

This compound hydrochloride, an antihistamine and mast cell stabilizer, exists as geometric isomers due to the double bond in its structure.[1][2] The active pharmaceutical ingredient (API) is the (Z)-isomer.[3][4] The (E)-isomer is considered a process impurity and a potential degradant.[2][3] Regulatory bodies like the FDA and EMA require strict control over impurities in pharmaceutical products. Therefore, a robust analytical method that can accurately separate and quantify the (E)-isomer from the (Z)-isomer is essential for quality control, stability studies, and ensuring the safety and efficacy of the final drug product.[2]

Q2: What type of HPLC column is most effective for separating this compound isomers?

The vast majority of published methods successfully employ reversed-phase C18 (L7) columns.[5][6][7][8] These columns provide the necessary hydrophobicity to retain this compound and its isomers. For challenging separations or to achieve a different selectivity, a C8 column has also been shown to be effective.[9] The key is to choose a high-quality, end-capped column to minimize peak tailing.

Q3: What is a typical mobile phase composition for this separation?

A standard mobile phase consists of an aqueous buffer and an organic modifier, typically acetonitrile or methanol.[6][10] A common approach involves a phosphate buffer adjusted to an acidic pH (typically between 3.0 and 4.5) mixed with acetonitrile.[1][6][8] For instance, the United States Pharmacopeia (USP) method for this compound Hydrochloride Ophthalmic Solution specifies a mobile phase of acetonitrile and a potassium phosphate buffer at pH 3.0.[7][8] The ratio of buffer to organic modifier is a critical parameter that must be optimized to achieve the desired resolution.

Q4: What is the purpose of adding triethylamine (TEA) to the mobile phase?

This compound is a basic compound containing a dimethylamino group.[1] On silica-based reversed-phase columns, this basic group can interact with acidic residual silanol groups on the silica surface. This secondary interaction is a primary cause of peak tailing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase masks these silanol groups, leading to more symmetrical peak shapes and improved chromatographic performance.[6]

Q5: Which detection wavelength is optimal for analyzing this compound and its isomers?

This compound has a UV absorbance maximum around 299-301 nm.[5] Many validated methods, including the USP monograph, utilize a detection wavelength of 299 nm for quantifying this compound and its related substances.[7][8] However, other wavelengths, such as 220 nm, have also been used, particularly when trying to detect a wider range of potential impurities. Using a Photo Diode Array (PDA) detector is highly recommended during method development to assess peak purity and identify the optimal wavelength for all analytes of interest.[3][4]

Troubleshooting Guide

Even with a validated method, experimental issues can arise. This guide provides a logical, cause-and-effect approach to resolving common problems encountered during the separation of this compound isomers.

Troubleshooting Workflow Diagram

G cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions P1 Poor Resolution between E/Z Isomers C1 Mobile Phase Composition P1->C1 C2 Column Issues (Age, Contamination) P1->C2 C3 Incorrect pH P1->C3 P2 Peak Tailing (Asymmetry > 1.5) P2->C2 P2->C3 C4 Silanol Interactions P2->C4 P3 Inconsistent Retention Times P3->C1 C5 System Instability (Temp, Flow Rate) P3->C5 C6 Poor Equilibration P3->C6 S1 Adjust % Organic (e.g., Acetonitrile) C1->S1 S2 Replace Column C2->S2 S3 Verify & Adjust Buffer pH C3->S3 S4 Add TEA (0.1%) to Mobile Phase C4->S4 S5 Use Column Oven Check Pump C5->S5 S6 Increase Equilibration Time (10-15x Vc) C6->S6

Caption: Troubleshooting decision tree for this compound HPLC analysis.

Detailed Troubleshooting Scenarios
Problem Potential Cause Scientific Explanation & Recommended Solution
Poor Resolution (<2.0) between (Z)- and (E)-Isomers 1. Incorrect Mobile Phase Strength: The elution of isomers is highly sensitive to the percentage of the organic modifier. Solution: Systematically adjust the ratio of buffer to acetonitrile. A small decrease in acetonitrile (e.g., from 28% to 25%) will increase retention and may improve the separation between these closely eluting peaks. Make adjustments in small increments (1-2%).
2. Mobile Phase pH is Suboptimal: The charge state of this compound influences its interaction with the stationary phase. An incorrect pH can alter selectivity. Solution: Ensure the buffer pH is accurately prepared, typically around 3.0.[6][8] A slight modification (±0.2 pH units) can sometimes fine-tune the selectivity and improve resolution.
3. Loss of Column Performance: Over time, columns can lose efficiency due to contamination or degradation of the stationary phase. Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, replace it with a new column of the same type.
Significant Peak Tailing (Tailing Factor > 2.0) 1. Secondary Silanol Interactions: The basic dimethylamino group on this compound interacts with acidic silanol groups on the C18 column, causing tailing.[6] Solution: Add a competing amine like triethylamine (TEA) to the aqueous portion of the mobile phase (e.g., 0.1%).[6] Alternatively, use a modern, base-deactivated column specifically designed to minimize these interactions.
2. Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks. Solution: Reduce the concentration of the sample solution or decrease the injection volume. Linearity studies can help define the optimal concentration range.[10]
Unstable Retention Times 1. Temperature Fluctuations: Chromatography is a temperature-dependent process. Fluctuations in ambient lab temperature will cause retention times to drift. Solution: Always use a thermostatically controlled column compartment. A temperature of 25°C or 30°C is commonly reported.[9]
2. Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before the first injection, retention times will shift during the analytical run. Solution: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. For robust methods, equilibrating for 10-15 column volumes is recommended.
3. Mobile Phase Preparation: If the mobile phase is not prepared consistently or if it evaporates over time, its composition will change, leading to retention time shifts. Solution: Prepare fresh mobile phase daily. Use a sealed mobile phase reservoir to minimize evaporation. Ensure accurate volumetric measurements during preparation.

Detailed Experimental Protocol

This section provides a representative step-by-step protocol for the separation of this compound E/Z isomers, synthesized from several validated methods described in the literature.[7][8]

Experimental Workflow

G cluster_prep Preparation Phase cluster_hplc HPLC Analysis cluster_data Data Processing P1 Mobile Phase Preparation H1 System & Column Equilibration P1->H1 P2 Standard & Sample Solution Prep H2 System Suitability Injections P2->H2 H1->H2 H3 Sample Analysis H2->H3 If SST Passes D1 Peak Integration & Identification H3->D1 D2 Quantification & Reporting D1->D2

Caption: General experimental workflow for HPLC analysis of this compound.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1200, Waters Alliance or equivalent
Column Kromasil 100 C18 (150 x 4.6 mm, 3.5 µm) or equivalent USP L7 packing
Mobile Phase Isocratic mixture of Buffer and Acetonitrile (e.g., 72:28 v/v)[8]
Buffer: 0.05 M Monobasic Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid[7][8]
Flow Rate 1.0 mL/min[8]
Column Temperature 30°C[9]
Detection UV at 299 nm[7][8]
Injection Volume 30 µL[7][8]
Run Time ~40 minutes (to ensure elution of all impurities)
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is commonly used.

  • Standard Stock Solution (e.g., 100 µg/mL of Z-Olopatadine): Accurately weigh about 10 mg of USP this compound Hydrochloride RS and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability Solution (Spiked Sample): Prepare a solution containing a known concentration of Z-Olopatadine (e.g., 60 µg/mL) and spike it with a known concentration of the E-isomer (e.g., 25 µg/mL) to verify resolution.

  • Sample Solution (e.g., for Ophthalmic Solution): Accurately transfer a volume of the sample equivalent to 1 mg of this compound into a 10 mL volumetric flask. Dilute to volume with Diluent to achieve a target concentration of 100 µg/mL.

System Suitability Testing (SST)

Before sample analysis, inject the System Suitability Solution (or Standard Solution) in replicate (n=5 or 6). The system is deemed ready for analysis if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) NLT 2.0 between (Z)- and (E)-isomer peaksEnsures baseline or near-baseline separation for accurate quantification.[7]
Tailing Factor (Tf) NMT 2.0 for the (Z)-Olopatadine peakConfirms good peak shape and absence of significant silanol interactions.[7]
Theoretical Plates (N) NLT 2000 for the (Z)-Olopatadine peakIndicates good column efficiency and performance.[7]
% RSD of Peak Area NMT 2.0% for replicate injectionsDemonstrates the precision and stability of the HPLC system.[7]
Analysis and Calculation

Inject the blank (diluent), followed by the standard and sample solutions. Identify the peaks based on their retention times relative to the standard. The amount of the (E)-isomer or other impurities is typically calculated as a percentage of the main (Z)-Olopatadine peak area.

References

Technical Support Center: Strategies to Reduce Olopatadine Photolytic Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Olopatadine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its photolytic degradation. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the stability and integrity of your this compound formulations.

Introduction: The Challenge of this compound's Photosensitivity

This compound, a cornerstone in the management of allergic conjunctivitis, exhibits a moderate susceptibility to degradation upon exposure to light.[1] This photolytic instability can compromise the drug's potency, leading to the formation of degradation products and potentially impacting the safety and efficacy of the final formulation. Understanding and mitigating this degradation is a critical aspect of formulation development and stability testing.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. We will delve into the mechanisms of degradation, formulation strategies for photostabilization, and best practices for analytical testing.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you navigate specific challenges you may encounter during your research. Each issue is presented with potential causes and a step-by-step approach to resolution.

Issue 1: Unexpected Peaks Observed in HPLC Chromatogram After Photostability Study

You've conducted a photostability study on your this compound formulation according to ICH Q1B guidelines and your HPLC analysis reveals new, unidentified peaks that were not present in the control sample.

  • Potential Cause 1: Photolytic Degradation of this compound. Exposure to UV and visible light can induce chemical changes in the this compound molecule. The primary photodegradation pathway involves a Norrish type-1 reaction, leading to the formation of E and Z isomers of this compound carbaldehyde.[2][3] Other minor degradation products may also form.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the unknown peaks. Compare these masses to known photodegradants of this compound, such as the carbaldehyde isomers.[2][3]

    • Review Your Photostability Protocol: Ensure your experimental setup aligns with ICH Q1B guidelines.[4][5] Verify the light source, exposure duration, and the use of a dark control to differentiate between photolytic and thermal degradation.[6]

    • Analyze Excipient Compatibility: Certain excipients can either promote or inhibit photodegradation. If your formulation contains known photosensitizers, they may be contributing to the degradation.

  • Preventative Measures:

    • Implement one or more of the photostabilization strategies outlined in the "Strategies for Photostabilization" section below.

    • Ensure your HPLC method is validated and capable of separating this compound from its potential degradation products.[1] A resolution of greater than 2 between this compound and its nearest impurity is recommended.[1]

Issue 2: Significant Loss of this compound Potency Despite Using a "Photoprotective" Excipient

You've formulated this compound with a cyclodextrin, expecting it to enhance photostability, but you still observe a significant decrease in the parent drug concentration after light exposure.

  • Potential Cause 1: Insufficient Complexation. The photoprotective effect of cyclodextrins relies on the encapsulation of the photosensitive part of the drug molecule within its hydrophobic cavity.[7][8][9][10] If the complexation is incomplete or the binding constant is low, a significant portion of this compound molecules will remain exposed to light.

  • Potential Cause 2: Incorrect Type or Concentration of Cyclodextrin. The size of the cyclodextrin cavity must be appropriate for the this compound molecule. The concentration of the cyclodextrin also plays a crucial role; too low a concentration will result in insufficient complexation.

  • Troubleshooting Workflow:

    start Potency Loss Observed check_complexation Verify this compound-Cyclodextrin Complexation start->check_complexation incomplete_complexation Incomplete Complexation Suspected check_complexation->incomplete_complexation Evidence of free drug? evaluate_alternatives Evaluate Alternative Photostabilization Strategies check_complexation->evaluate_alternatives Complexation confirmed, but degradation persists optimize_cd Optimize Cyclodextrin Type and Concentration incomplete_complexation->optimize_cd retest Retest Photostability optimize_cd->retest evaluate_alternatives->retest pass Potency Maintained retest->pass

    Caption: Troubleshooting workflow for potency loss.

  • Experimental Protocol: Verifying Complexation

    • Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of the cyclodextrin.

    • Analyze the solutions using techniques such as phase solubility studies, UV-Vis spectroscopy, or nuclear magnetic resonance (NMR) to confirm the formation of an inclusion complex and determine the stoichiometry and binding constant.

    • Adjust the formulation based on these findings to ensure optimal complexation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photolytic degradation?

A1: The primary mechanism is believed to be a Norrish type-1 reaction.[2][3] This photochemical reaction involves the cleavage of the bond adjacent to the carbonyl group in the this compound molecule, leading to the formation of carbaldehyde isomers.[2][3]

Q2: Are solid forms of this compound also susceptible to photodegradation?

A2: There are conflicting reports. Some studies suggest that solid, crystalline this compound is relatively stable to light, while it is more susceptible to degradation in solution.[1][11][12] However, it is always recommended to conduct photostability studies on the drug substance itself as per ICH Q1B guidelines.[5]

Q3: How can I incorporate antioxidants to protect my this compound formulation?

A3: Since photodegradation can involve oxidative pathways, the inclusion of antioxidants can be an effective strategy.[13][14][15]

  • Water-soluble antioxidants such as ascorbic acid or sodium metabisulfite are suitable for aqueous formulations like eye drops.[16]

  • Chelating agents like ethylenediaminetetraacetic acid (EDTA) can also be beneficial by sequestering metal ions that can catalyze oxidative degradation.[14]

  • It is crucial to perform compatibility studies to ensure the chosen antioxidant does not react with this compound or other excipients in the formulation.

Q4: What is the ideal pH for minimizing this compound photodegradation?

A4: While some studies indicate this compound is stable in alkaline conditions (pH 4-6) in the absence of light, the effect of pH on its photostability is not well-documented.[1] Generally, the rate of photodegradation can be pH-dependent.[17][18][19] It is recommended to conduct a pH-stability profile for your specific formulation under photolytic stress to determine the optimal pH for stability.

Q5: What type of packaging is recommended for this compound ophthalmic solutions?

A5: To minimize light exposure, opaque or amber-colored containers are highly recommended.[13][20] Modern ophthalmic packaging solutions often utilize plastics like low-density polyethylene (LDPE) and can be designed to be light-blocking.[21][22] The secondary packaging, such as the outer paper box, also plays a crucial role in protecting the product from light.[23]

Strategies for Photostabilization of this compound

The following table summarizes key strategies to mitigate the photolytic degradation of this compound.

StrategyMechanism of ActionKey Considerations
Formulation with Cyclodextrins Encapsulation of the photosensitive moiety of this compound within the cyclodextrin cavity, providing a physical barrier to light.[7][9][10]The type and concentration of cyclodextrin must be optimized for efficient complexation.
Inclusion of Antioxidants Scavenging of free radicals and reactive oxygen species generated during photodegradation, thereby inhibiting oxidative pathways.[14][15][16]Compatibility of the antioxidant with this compound and other excipients is essential.
pH Optimization Altering the ionization state of the this compound molecule to a form that is less susceptible to photolytic cleavage.[17][19]A comprehensive pH-photostability profile should be established for the specific formulation.
Use of UV Absorbers Incorporation of excipients that absorb UV radiation, thus shielding the this compound molecule from harmful light energy.The UV absorber should have a broad absorption spectrum in the UV range and be compatible with the formulation.
Light-Resistant Packaging Employing primary and secondary packaging that physically blocks the transmission of UV and visible light.[13][23][24][25]Opaque or amber plastic bottles are common choices for ophthalmic solutions.[20][21]

Experimental Protocols

Protocol 1: Forced Photodegradation Study (as per ICH Q1B)

This protocol outlines a typical forced degradation study to assess the photostability of an this compound solution.

  • Sample Preparation:

    • Prepare your this compound formulation.

    • Prepare a dark control by wrapping a sample container in aluminum foil.

    • Prepare an exposed sample in a photostable, transparent container (e.g., quartz cuvette or clear glass vial).

  • Exposure Conditions:

    • Place both the exposed and dark control samples in a validated photostability chamber.

    • Expose the samples to a light source that provides a combination of cool white fluorescent and near-UV lamps.[26]

    • The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV light.[4]

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.[1]

    • Compare the chromatograms of the exposed sample to the dark control to identify peaks corresponding to photodegradation products.

Protocol 2: Evaluation of Antioxidant Efficacy

This protocol is designed to assess the effectiveness of an antioxidant in preventing this compound photodegradation.

  • Formulation Preparation:

    • Prepare three batches of your this compound formulation:

      • Batch A: No antioxidant (control).

      • Batch B: With antioxidant at concentration X.

      • Batch C: With antioxidant at concentration Y.

  • Photostability Testing:

    • Conduct a forced photodegradation study as described in Protocol 1 for all three batches.

  • Data Analysis:

    • Quantify the amount of this compound remaining and the peak areas of the major photodegradation products in each batch at the end of the study.

    • Compare the extent of degradation in Batches B and C to the control (Batch A) to determine the efficacy of the antioxidant at different concentrations.

Visualizing Degradation and Protection Mechanisms

cluster_0 Photodegradation Pathway cluster_1 Photostabilization Strategies This compound This compound Degradation Norrish Type-1 Reaction This compound->Degradation Light Light Exposure (UV/Vis) Light->this compound Products E/Z Isomers of this compound Carbaldehyde Degradation->Products Cyclodextrin Cyclodextrin Cyclodextrin->this compound Encapsulation Antioxidant Antioxidant Antioxidant->Degradation Inhibition Packaging Light-Resistant Packaging Packaging->Light Blocks

Caption: this compound degradation and protection pathways.

References

Technical Support Center: Enhancing Olopatadine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Olopatadine. As a selective histamine H1 antagonist and mast cell stabilizer, this compound is a cornerstone compound for research in allergic and inflammatory responses.[1][2] However, its utility in in vitro assays is often hampered by a common yet critical challenge: limited aqueous solubility at physiological pH.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. We move beyond simple protocols to explain the physicochemical principles governing this compound's solubility. Our goal is to empower you with the knowledge to troubleshoot solubility issues and select the optimal strategy for your specific experimental context, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions - Understanding this compound's Solubility Profile

This section addresses the most common initial queries regarding this compound's behavior in solution.

Q1: What is the baseline aqueous and organic solvent solubility of this compound Hydrochloride?

A1: this compound Hydrochloride, the commonly used salt form, is a crystalline solid described as being sparingly soluble in water.[5] Its solubility is highly dependent on the solvent system and pH. At a neutral pH of approximately 7.0, its solubility in water is only about 0.18% w/v (1.8 mg/mL).[3] This limited solubility in standard physiological buffers is a primary hurdle for researchers.

For creating high-concentration stock solutions, organic solvents are often employed. However, their concentrations must be carefully managed in final assay dilutions to avoid cellular toxicity.[6][7]

Table 1: Comparative Solubility of this compound Hydrochloride

SolventpHApproximate SolubilitySource(s)
Water~7.0~1.8 mg/mL (0.18% w/v)[3]
Water (with sonication)Not Specified6.67 mg/mL[8]
Phosphate Buffered Saline (PBS)7.2~0.5 mg/mL[6][7]
Dimethyl Sulfoxide (DMSO)N/A3 - 50 mg/mL[6][8]
EthanolN/A~0.25 mg/mL[6][7]
Dimethyl Formamide (DMF)N/A~5 mg/mL[6]
MethanolN/ASoluble[5]
Q2: How does pH fundamentally alter this compound's solubility?

A2: this compound possesses both a carboxylic acid group and a tertiary amine group, making its solubility highly pH-dependent.[9] At neutral pH, the molecule can form an intramolecular salt (zwitterion), which reduces its interaction with water and leads to lower solubility.[9]

  • Acidic Conditions (e.g., pH 3.5-4.0): In an acidic environment, the tertiary amine group becomes protonated (positively charged), increasing the molecule's polarity and significantly enhancing its aqueous solubility.[9]

  • Alkaline Conditions (e.g., pH 10): In a basic environment, the carboxylic acid group is deprotonated (negatively charged), which also increases its solubility in aqueous media.[5]

This relationship is crucial for developing solubilization strategies but must be balanced with the pH constraints of the biological assay system.

Caption: Conceptual relationship between pH and this compound solubility.

Part 2: Troubleshooting and Step-by-Step Protocols

Common Issue: "I am unable to dissolve this compound at my target concentration in PBS (pH 7.4) for a cell-based assay. The solution is cloudy/has visible precipitate."

Root Cause: The target concentration exceeds this compound's intrinsic solubility limit (~0.5 mg/mL) in neutral physiological buffers.[6][7]

Workflow for Selecting a Solubilization Strategy

Before proceeding, use the following decision tree to identify the most appropriate method for your experimental needs.

Solubilization_Decision_Tree Start What is your target This compound concentration? Low_Conc Low Concentration (<0.5 mg/mL) Start->Low_Conc High_Conc High Concentration (>0.5 mg/mL) Start->High_Conc Low_Conc->High_Conc No Method_Direct Protocol 1: Direct Dissolution in Buffer Low_Conc->Method_Direct Yes Assay_Type Cell-based or Cell-free assay? High_Conc->Assay_Type Cell_Based Cell-Based Assay Assay_Type->Cell_Based Cell-based Cell_Free Cell-Free Assay Assay_Type->Cell_Free Cell-free Method_DMSO Protocol 2: Organic Co-Solvent (DMSO Stock) Cell_Based->Method_DMSO Final DMSO <0.5% Method_CD Protocol 4: Cyclodextrin Complexation Cell_Based->Method_CD Higher concentration needed Cell_Free->Method_DMSO Method_pH Protocol 3: pH Adjustment Cell_Free->Method_pH

Caption: Decision tree for choosing the right this compound solubilization method.

Protocol 1: Direct Dissolution in Aqueous Buffer (For Concentrations ≤ 0.5 mg/mL)

Scientific Rationale: This method is suitable only when the final desired concentration is within the known solubility limit of this compound in the chosen buffer. It is the simplest method, avoiding co-solvents or excipients that could interfere with the assay.

Step-by-Step Methodology:

  • Calculate: Determine the required mass of this compound HCl for your target concentration and final volume.

  • Weigh: Accurately weigh the this compound HCl powder.

  • Dissolve: Add the powder to your sterile buffer (e.g., PBS, pH 7.2).

  • Agitate: Vortex or sonicate the solution gently until the solid is fully dissolved. Mild warming (to 37°C) can assist, but monitor for any degradation.

  • Verify: Visually inspect for complete clarity. Any cloudiness indicates insolubility.

  • Use Immediately: Aqueous solutions are not recommended for long-term storage; prepare fresh for each experiment.[7]

Protocol 2: The Organic Co-Solvent Approach (DMSO Stock)

Scientific Rationale: This is the most common and practical method for achieving concentrations above the aqueous limit. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that can dissolve this compound at high concentrations (e.g., 3-50 mg/mL).[6][8] This concentrated stock is then serially diluted into the final aqueous assay buffer. The key is to ensure the final DMSO concentration is below the toxicity threshold for your cell line (typically <0.5%, but ideally <0.1%).

Step-by-Step Methodology:

  • Prepare Stock Solution:

    • Weigh the required amount of this compound HCl.

    • Add a small volume of 100% anhydrous DMSO to dissolve the powder, creating a high-concentration stock (e.g., 10 mg/mL). Use an inert gas purge if storing for any length of time.[6][7]

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Perform Serial Dilutions:

    • First, perform an intermediate dilution of the DMSO stock into your cell culture medium or assay buffer. This helps prevent the drug from precipitating out when transferred from a pure organic to a pure aqueous environment.

    • From this intermediate dilution, perform the final dilution to achieve your target this compound concentration in the assay plate.

  • Calculate Final DMSO Concentration:

    • Crucial Step: Always calculate the final percentage of DMSO in your wells. For example, adding 2 µL of a DMSO stock to a final volume of 200 µL results in a 1% DMSO concentration.

    • Control: Ensure your vehicle control wells contain the exact same final concentration of DMSO as your experimental wells.

Protocol 3: The Cyclodextrin Complexation Approach

Scientific Rationale: For experiments requiring high concentrations of this compound (>1 mg/mL) in a physiologically compatible, solvent-free solution, cyclodextrins are the superior choice. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11] They form non-covalent "inclusion complexes" where the lipophilic portion of the this compound molecule is encapsulated within the cavity, while the hydrophilic exterior renders the entire complex water-soluble.[12][13] Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[10][14] This method was successfully used to develop a high-concentration (0.7%) ophthalmic formulation.[4][14]

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution:

    • Prepare a solution of the chosen cyclodextrin (e.g., HP-γ-CD) in your desired aqueous buffer (e.g., purified water or PBS). The concentration of cyclodextrin will need to be optimized, but starting with a 1-5% (w/v) solution is common.

  • Add this compound:

    • Slowly add the pre-weighed this compound HCl powder to the cyclodextrin solution while stirring continuously.

  • Facilitate Complexation:

    • Allow the mixture to stir at room temperature for several hours (4-24 hours) to ensure maximal complex formation. Gentle heating or sonication can expedite this process.

  • Clarify Solution:

    • The final solution should be clear. If any undissolved material remains, it can be removed by filtration through a 0.22 µm syringe filter. This ensures you are working with the fully solubilized complex.

  • Validation (Optional but Recommended):

    • Confirm the concentration of solubilized this compound using UV-Vis spectrophotometry (λmax ≈ 299-301 nm).[6][15]

Part 3: Validation and Best Practices
Q3: How can I be sure my prepared this compound solution is stable and accurate?

A3: A protocol is only as good as its validation.

  • Visual Inspection: The first check is always visual. A properly prepared solution must be completely clear and free of any visible particulates or precipitate.

  • Quantitative Analysis: For rigorous studies, confirm the final concentration using a validated analytical method. UV-Vis spectrophotometry is a straightforward technique for this purpose.[16][17]

  • Stability: As a best practice, always prepare fresh aqueous working solutions of this compound daily from a frozen stock.[6][7] The stability of this compound in aqueous buffers at room temperature is limited. Solid this compound HCl should be stored at -20°C for long-term stability.[7]

Table 2: Summary of Solubilization Strategies

StrategyPrimary MechanismProsConsBest For...
Direct Dissolution Intrinsic SolubilitySimple, no additives.Limited to very low concentrations (<0.5 mg/mL).Low-concentration experiments where additives are undesirable.
Organic Co-Solvent Solubilization in organic phaseAchieves high stock concentrations; simple dilution.Potential for solvent toxicity; risk of precipitation upon dilution.Most standard in vitro assays (cell-based and cell-free) with appropriate vehicle controls.
Cyclodextrin Complexation Host-Guest InclusionAchieves high aqueous concentrations; low toxicity.Requires optimization of cyclodextrin type and ratio; more complex preparation.High-concentration studies in sensitive systems where organic solvents must be avoided.

References

Technical Support Center: Stabilizing Olopatadine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Olopatadine formulation. This guide is designed to provide in-depth, practical answers and troubleshooting strategies for researchers encountering stability challenges with this compound in aqueous solutions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to design robust and effective formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

The principal degradation pathway for this compound in aqueous solutions is hydrolysis.[1][2][3][4] this compound, chemically known as 11-[(Z)-3-(Dimethylamino)propylidene]-6-11-dihydrodibenz[b,e]oxepin-2-acetic acid, possesses a dibenz[b,e]oxepin tricyclic ring system.[5] Forced degradation studies have shown that this structure is susceptible to cleavage under hydrolytic stress conditions (acidic, basic, and neutral).[1] This contrasts with its stability under thermal, photolytic, and oxidative stress, where little to no degradation is typically observed.[1][2]

Q2: My this compound solution is showing a loss of potency. What are the first things I should check?

If you observe a loss of potency, the two most critical parameters to investigate immediately are pH and storage temperature .

  • pH: The rate of hydrolysis is highly pH-dependent. Commercial ophthalmic formulations of this compound hydrochloride are typically buffered to a pH of approximately 7.[6][7] Deviations from the optimal pH range can significantly accelerate degradation.

  • Temperature: Like most chemical reactions, hydrolysis rates increase with temperature. Storing solutions at elevated temperatures, even for short periods, can lead to significant degradation.[8]

Q3: Are there any visual cues for this compound degradation?

Visual inspection alone is not a reliable method for determining chemical stability. While significant degradation could potentially lead to changes in color or the formation of precipitates, the initial stages of hydrolysis will not produce any visible changes. The most common issue with higher concentrations of this compound (above 0.17% w/v) is not chemical degradation but physical instability, leading to precipitation or crystallization.[9][10] Therefore, quantitative analytical methods like High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing stability.[1][8]

Troubleshooting Guide: Diagnosing Instability

Q4: My HPLC analysis shows new peaks appearing over time. How can I confirm they are hydrolysis products?

This is a classic sign of degradation. To identify the unknown peaks, a systematic forced degradation study is the recommended approach. This involves intentionally exposing the this compound solution to various stress conditions to generate the degradation products in a controlled manner.

Key Insight: Studies have shown that this compound produces a similar pattern of degradation products under acidic, alkaline, and neutral hydrolytic conditions.[1][3][4] By comparing the chromatograms from your aged sample to those from the forced degradation study, you can tentatively identify the new peaks as hydrolytic degradants. For definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are required to determine the molecular weights of the unknown compounds.[1]

Below is a diagram illustrating the general concept of hydrolytic degradation of the core this compound structure.

G cluster_main Hydrolytic Degradation Pathway This compound This compound (Tricyclic Structure Intact) Stress Stress Conditions (H₂O, H⁺, or OH⁻) This compound->Stress Product Degradation Product(s) (e.g., Cleavage of Tricyclic Ring) Stress->Product Hydrolysis

Caption: Conceptual pathway of this compound hydrolysis.

Q5: The pH of my buffered solution is drifting over time. Why is this happening and how can I prevent it?

A drifting pH in a buffered solution can be caused by several factors:

  • Inappropriate Buffer Choice: The selected buffer may have a pKa that is too far from the target pH, resulting in poor buffering capacity.

  • Buffer Degradation: Some buffer components, like phosphates, can be susceptible to microbial growth if not prepared under sterile conditions or without a preservative.

  • Interaction with Container: Certain glass or plastic containers can leach acidic or basic substances, altering the pH of the solution over time.

  • CO₂ Absorption: Solutions with a pH above 5 can absorb atmospheric carbon dioxide, forming carbonic acid and lowering the pH.

Solution:

  • Select a Robust Buffer: Choose a buffer system with a pKa within +/- 1 unit of your target pH. For this compound solutions around pH 7, a phosphate-based buffer is a common and effective choice.[6][11]

  • Ensure Proper Storage: Use high-quality, inert containers (e.g., Type I borosilicate glass or appropriate polymer containers). Store solutions in tightly sealed containers to minimize exposure to atmospheric CO₂.

  • Use Freshly Prepared Buffers: Prepare buffer solutions fresh and filter them through a 0.22 µm filter to ensure sterility, especially for long-term studies.

Best Practices & Protocols for Ensuring Stability

Q6: What is the optimal pH for an aqueous this compound solution, and what buffer system should I use?

The optimal pH for this compound ophthalmic solutions is approximately 7.0 .[6][7][11] This provides a good balance between chemical stability, solubility, and physiological comfort for topical administration. While some patents have explored lower pH values (e.g., 3.6-3.8) to improve stability, these are generally not well-suited for ophthalmic use due to potential irritation.[12]

Recommended Buffer System:

A Sodium Phosphate buffer system is widely used and effective for maintaining a pH around 7.0.[6][11]

Buffer ComponentFunctionTypical Concentration Range
Dibasic Sodium PhosphateBuffering AgentAdjust to target pH
Monobasic Potassium PhosphateBuffering AgentAdjust to target pH
Sodium ChlorideTonicity AgentAdjust to ~300 mOsm/kg
Hydrochloric Acid / Sodium HydroxidepH AdjustmentUse as needed for final pH
Q7: I need to develop a stability-indicating HPLC method. Can you provide a starting protocol?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, excipients, or impurities. Based on published methods, here is a robust starting point for an RP-HPLC protocol.[1][13]

Protocol: Stability-Indicating RP-HPLC Method for this compound

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 15 cm, 5 µm packing (e.g., Agilent Zorbax, Waters Symmetry).

    • Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent. A common combination is Acetonitrile and a pH 3.0 Potassium Phosphate buffer (e.g., 28:72 v/v).[13]

    • Flow Rate: 1.0 mL/min.[1][13]

    • Detection Wavelength: 299 nm or 300 nm, where this compound and its degradants show significant absorbance.[1][8][13]

    • Injection Volume: 20-30 µL.[13]

    • Column Temperature: 25-30°C.[1]

  • Solution Preparation:

    • Standard Solution: Prepare a solution of USP this compound Hydrochloride Reference Standard at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

    • Sample Solution: Dilute the test formulation with the mobile phase to achieve a final this compound concentration similar to the standard solution.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Perform a forced degradation study (acid, base, peroxide, heat, light). The method must demonstrate the ability to separate the intact this compound peak from all generated degradation peaks.

    • Linearity, Accuracy, Precision, and Range: Validate these parameters to ensure the method is reliable for quantitative analysis.

The following diagram outlines the workflow for developing a stable formulation.

G Start Define Formulation Target Product Profile Screen Screen Buffers & pH (Target pH ~7.0) Start->Screen Excipient Select Excipients (Tonicity, Preservatives) Screen->Excipient Forced Conduct Forced Degradation Study Excipient->Forced HPLC Develop & Validate Stability-Indicating HPLC Method Forced->HPLC Provides Degradation Profile Stability Initiate Long-Term & Accelerated Stability Studies HPLC->Stability Analytical Tool Final Final Formulation Selection Stability->Final Based on Data

Caption: Workflow for stable this compound formulation development.

Q8: Are there any excipients that can enhance the stability of this compound solutions?

While pH control is the primary strategy for preventing hydrolytic degradation, other excipients are crucial for overall formulation success, especially for higher concentrations.

  • Physical Stabilizers/Solubilizers: For this compound concentrations greater than its intrinsic aqueous solubility (~0.18 w/v %), polymers are often required to prevent precipitation.[9][14] Polyvinylpyrrolidone (PVP) is a commonly used excipient to enhance the physical stability of this compound solutions.[9][15] Cyclodextrins, such as hydroxypropyl-γ-cyclodextrin, have also been employed to solubilize higher concentrations.[14]

  • Preservatives: For multi-dose formulations, a preservative is required to prevent microbial growth. Benzalkonium chloride (0.01%) is a common choice in commercial ophthalmic products.[6][11]

  • Tonicity Agents: To ensure the formulation is isotonic with physiological fluids (~300 mOsm/kg), agents like sodium chloride or mannitol are added.[6][9]

By carefully controlling the pH, temperature, and excipient profile, you can successfully develop a stable and effective aqueous solution of this compound.

References

Troubleshooting issues with Olopatadine reference standard stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Olopatadine Reference Standard

Welcome to the technical support center for this compound reference standards. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your analytical results by addressing common stability issues encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound Hydrochloride reference standard?

To ensure long-term stability, the this compound Hydrochloride (HCl) reference standard solid material should be stored in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated place.[1][2] Many product monographs recommend storage at temperatures between 4°C and 25°C or 30°C.[3][4] For solutions, stability is dependent on the solvent and storage temperature. Aqueous solutions prepared for analysis have been shown to be stable for at least 24 hours at both room temperature and refrigerated conditions (5°C).[5][6] Always refer to the certificate of analysis provided by the supplier for specific lot recommendations.[7]

Q2: My prepared this compound standard solution appears cloudy. What should I do?

Cloudiness, or turbidity, in a standard solution often indicates solubility issues or potential degradation.

  • Check Solvent and Concentration: this compound HCl is generally freely soluble in water and alcohol. If you are using a buffered mobile phase as the diluent, ensure the pH is compatible and that the concentration of the standard is not exceeding its solubility limit in that specific medium.

  • Verify pH: The pH of the solution can significantly impact the solubility of this compound. The USP monograph for this compound HCl ophthalmic solution specifies a pH range of 5.0–8.0.[3]

  • Contamination: The solution may be contaminated. It is best practice to discard the cloudy solution and prepare a fresh one using high-purity solvents, ensuring all glassware is scrupulously clean. Filter the solution through a 0.22 or 0.45 µm syringe filter before use to remove any particulate matter.[8][9]

Q3: I'm observing peak splitting or tailing in my HPLC chromatogram. Could this be a standard stability issue?

While peak asymmetry can indicate degradation, it is more frequently linked to chromatographic or instrument issues. Before concluding that the standard is unstable, consider these common causes:

  • Column Overload: Injecting too high a concentration of the standard can lead to peak fronting. Try diluting your sample.

  • Column Degradation: The stationary phase of your HPLC column may be degrading, or a void may have formed at the column inlet.

  • pH Mismatch: A significant pH difference between your sample solvent and the mobile phase can cause peak distortion. Where possible, prepare your standard in the mobile phase.

  • Co-eluting Impurities: If the standard has degraded, the degradation products may co-elute or elute very close to the main peak, causing apparent tailing or splitting. A high-resolution column or modification of the mobile phase may be necessary to resolve these. The USP specifies a tailing factor of not more than 2.0 for the this compound peak.[3]

Q4: How susceptible is this compound to degradation?

This compound is most susceptible to hydrolytic degradation, particularly in acidic and alkaline conditions.[8][10][11] It shows significant degradation when exposed to acid and base, often yielding multiple degradation products.[5][8][12] Some studies show it is also susceptible to oxidative stress.[5][13] Conversely, it is generally found to be stable under thermal and photolytic (light) stress when in solid form.[5][8][12] However, when in solution (e.g., methanolic solution), it can degrade upon exposure to light.[12]

In-Depth Troubleshooting Guides

Guide 1: Investigating Unexpected Purity Results or Additional Peaks

Observing unexpected peaks or a lower-than-expected purity value for your this compound reference standard requires a systematic investigation. This guide provides a logical workflow to identify the root cause.

Workflow for Investigating Purity Discrepancies

G cluster_1 System & Method Checks cluster_2 Sample Prep Checks cluster_3 Standard Integrity Check A Problem: Unexpected Purity or Extra Peaks B Step 1: System & Method Verification A->B Start Here C Step 2: Sample Preparation Review B->C If System OK B1 Check Instrument Suitability (e.g., pressure, baseline noise) B->B1 B2 Verify Mobile Phase Prep (pH, composition, fresh) B->B2 B3 Analyze Blank Injection (Solvent/Mobile Phase) B->B3 D Step 3: Forced Degradation Study (Stress Testing) C->D If Prep OK C1 Review Weighing & Dilution Calculations C->C1 C2 Check Solvent Quality & Expiry C->C2 C3 Ensure Complete Dissolution C->C3 D1 Perform Stress Tests (Acid, Base, Peroxide) D->D1 D2 Compare Chromatograms (Stressed vs. Control) D1->D2 D3 Identify Degradation Products D2->D3 E Conclusion: Standard is Degrading D3->E Match Found? F Conclusion: Issue is likely contamination or an artifact D3->F No Match G cluster_conditions Stress Conditions cluster_products Degradation Products OLO This compound HCl (Stable Standard) Acid Acidic pH (e.g., HCl) OLO->Acid Base Alkaline pH (e.g., NaOH) OLO->Base Moisture Moisture/ High Humidity OLO->Moisture DP1 OLO1, OLO2, etc. (Acidic DPs) Acid->DP1 DP2 OLO6, OLO7, etc. (Alkaline DPs) Base->DP2 DP3 Hydrolysis Products (e.g., ring cleavage) Moisture->DP3

References

Technical Support Center: Optimization of Olopatadine Extraction from Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Olopatadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the extraction of this compound from plasma samples. As a Senior Application Scientist, my goal is to blend established scientific principles with field-tested insights to help you navigate the complexities of your experiments and achieve robust, reproducible results.

Introduction to this compound Bioanalysis

This compound is a selective histamine H1 antagonist with mast cell stabilizing properties. Accurate quantification in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Due to its chemical properties and the complexity of the plasma matrix, achieving high and consistent extraction recovery can be challenging. This guide will address common issues encountered during sample preparation using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Before diving into troubleshooting, let's review the key physicochemical properties of this compound that influence its extraction.

PropertyValue/CharacteristicImplication for Extraction
Molecular Weight 337.4 g/mol Suitable for standard SPE sorbents and common LLE solvents.
pKa 4.3 (acidic), 9.9 (basic)Ionization state is highly dependent on pH, a critical parameter for LLE and SPE.
LogP 2.8Indicates moderate lipophilicity, making it amenable to both reversed-phase SPE and LLE with appropriate organic solvents.
Plasma Protein Binding ~55%Moderate binding suggests that protein disruption is necessary for efficient extraction.[1]
Solubility Soluble in water and methanol.[2]Provides flexibility in choosing reconstitution solvents.

Troubleshooting Guide: From Low Recovery to High Variability

This section is structured in a question-and-answer format to directly address the most common problems encountered during the extraction of this compound from plasma.

Issue 1: Low Analyte Recovery

Question: My recovery of this compound is consistently below the acceptable range (<85%). I've collected fractions at each step of my SPE/LLE process, what should I investigate?

Low recovery is the most frequent challenge in bioanalytical sample preparation.[1][3][4] The first step in troubleshooting is to determine where the analyte is being lost.[5] By analyzing the sample loading fraction, wash eluates, and the final extract, you can pinpoint the problematic step.

Visualizing the Troubleshooting Workflow for Low Recovery

LowRecoveryTroubleshooting Start Low Recovery Detected CollectFractions Collect & Analyze Fractions: - Loading Flow-through - Wash Eluate - Final Eluate Start->CollectFractions Decision Where is this compound Found? CollectFractions->Decision InLoad Analyte in Loading Fraction Decision->InLoad Loading Flow-through InWash Analyte in Wash Fraction Decision->InWash Wash Eluate NotInEluate Analyte Not in Any Fraction (Stuck on Sorbent) Decision->NotInEluate Not in Eluate Sol_Load Solution: 1. Check Sample pH (ensure retention) 2. Reduce organic solvent in sample 3. Decrease loading flow rate 4. Re-evaluate SPE sorbent choice InLoad->Sol_Load Sol_Wash Solution: 1. Decrease organic strength of wash solvent 2. Ensure wash solvent pH maintains retention 3. Use a milder wash solvent InWash->Sol_Wash Sol_Eluate Solution: 1. Increase elution solvent strength 2. Optimize elution solvent pH 3. Increase elution volume 4. Add a 'soak step' during elution NotInEluate->Sol_Eluate

Caption: Troubleshooting decision tree for low this compound recovery.

Possible Cause 1: Incomplete Protein Precipitation (for all methods)

  • Why it happens: this compound is moderately bound to plasma proteins (~55%).[1] If proteins are not sufficiently precipitated, the bound drug will be discarded with the protein pellet, leading to low recovery.

  • Solution:

    • Optimize Precipitating Solvent-to-Plasma Ratio: A 3:1 or 4:1 ratio of organic solvent (typically acetonitrile or methanol) to plasma is generally effective.[6] Acetonitrile often yields cleaner extracts than methanol.[7]

    • Ensure Thorough Mixing: Vortex the sample vigorously for at least 1-2 minutes after adding the precipitating solvent to ensure complete protein denaturation.[6]

    • Allow Sufficient Incubation: Let the sample stand for 5-10 minutes at a cold temperature (e.g., 4°C) after vortexing to facilitate complete protein aggregation before centrifugation.[6]

    • Consider Alternative Precipitating Agents: While less common for LC-MS workflows, acidic precipitants like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) can be used, but be mindful of their potential for analyte degradation and chromatographic interference.[8]

Possible Cause 2: Suboptimal pH during LLE or SPE

  • Why it happens: this compound has both acidic and basic functional groups. Its charge state, and therefore its solubility in aqueous versus organic phases, is highly dependent on pH.[9][10] For efficient extraction, the pH must be adjusted to keep this compound in its neutral, more lipophilic form.

  • Solution:

    • For LLE: Adjust the plasma sample pH to be between the two pKa values of this compound (4.3 and 9.9). A pH of approximately 7.0 to 8.0 is a good starting point to ensure the molecule is predominantly neutral.

    • For Reversed-Phase SPE: During the sample loading step, adjust the sample pH to be at least 2 units above the acidic pKa and 2 units below the basic pKa to maximize retention on the non-polar sorbent.

    • For Ion-Exchange SPE: To retain this compound on a cation exchange sorbent, the pH of the loading solution should be at least 2 units below its basic pKa (i.e., pH < 7.9) to ensure it is positively charged.

Possible Cause 3: Inappropriate Solvent Choice or Strength (LLE & SPE)

  • Why it happens: The choice of organic solvent is critical for partitioning the analyte from the aqueous plasma matrix into the organic phase (LLE) or for eluting it from an SPE cartridge.

  • Solution:

    • For LLE: Use a water-immiscible organic solvent of intermediate polarity. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures like dichloromethane/ethyl acetate. If recovery is low, consider a more polar solvent or a solvent mixture.

    • For SPE (Elution Step): If this compound is retained on the cartridge but not eluting, the elution solvent is too weak.[1][11] Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer. Adding a small amount of acid (e.g., 0.1-1% formic acid) or base (e.g., 0.1-1% ammonium hydroxide) to the elution solvent can help disrupt ionic interactions and improve recovery, depending on the sorbent type.[11]

Possible Cause 4: Analyte Loss During Evaporation and Reconstitution

  • Why it happens: After extraction, the organic solvent is often evaporated to concentrate the analyte. During this step, the analyte can be lost due to high temperatures, a strong nitrogen stream, or adsorption to the container walls.[12][13]

  • Solution:

    • Control Evaporation Conditions: Use a gentle stream of nitrogen and a water bath temperature no higher than 40°C.[12] Avoid evaporating to complete dryness, as this can make reconstitution difficult.

    • Optimize Reconstitution Solvent: Ensure the reconstitution solvent is strong enough to fully dissolve the dried extract.[13] The composition should be similar to the initial mobile phase of your LC method to ensure good peak shape.

    • Prevent Adsorption: Use low-binding microplates or silanized glassware to minimize loss of analyte due to adsorption.[12]

Issue 2: High Variability in Results (Poor Precision)

Question: I'm seeing significant variability between my quality control replicates (>15% CV). What could be causing this inconsistency?

High variability often points to inconsistencies in the manual steps of the extraction procedure or underlying issues with matrix effects.[14][15]

Possible Cause 1: Inconsistent Sample Processing

  • Why it happens: Manual extraction steps, such as pipetting, vortexing, and timing, can introduce variability if not performed consistently across all samples.

  • Solution:

    • Standardize Procedures: Ensure all pipetting volumes are accurate, vortexing times and speeds are consistent for every sample, and incubation/centrifugation times are strictly followed.

    • Use of an Internal Standard (IS): An appropriate internal standard is crucial for correcting variability.[15][16] Ideally, a stable isotope-labeled version of this compound should be used. If unavailable, a structural analog with similar extraction and ionization properties is the next best choice. The IS should be added to the samples as early as possible in the workflow.

Possible Cause 2: Matrix Effects

  • Why it happens: The "matrix effect" refers to the alteration of an analyte's ionization efficiency by co-eluting compounds from the biological matrix.[17][18][19] This can lead to either ion suppression or enhancement, causing erratic and unreliable quantification.[19][20] Plasma is rich in phospholipids, which are a common cause of matrix effects.[21]

  • Solution:

    • Improve Chromatographic Separation: Optimize your LC method to separate this compound from the regions where matrix components, particularly phospholipids, typically elute. A post-column infusion experiment can help identify these suppression zones.[22]

    • Enhance Sample Cleanup: A simple protein precipitation may not be sufficient to remove all interfering matrix components.[14][23] Consider switching to a more selective sample preparation technique:

      • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT.

      • Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and is very effective at removing phospholipids and other interferences.[1]

Visualizing Extraction Method Selectivity

ExtractionSelectivity PPT Protein Precipitation (PPT) LLE Liquid-Liquid Extraction (LLE) PPT->LLE Better SPE Solid-Phase Extraction (SPE) LLE->SPE Best Selectivity Increasing Selectivity & Matrix Component Removal

Caption: Relative selectivity of common extraction techniques.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound in plasma? A1: The "best" method depends on the specific requirements of your assay (e.g., required sensitivity, throughput, available equipment).

  • Protein Precipitation (PPT): Fastest and simplest method, but provides the least clean extract, making it more susceptible to matrix effects.[23] It is suitable for early discovery or when high throughput is the primary concern.

  • Liquid-Liquid Extraction (LLE): Offers a good balance of cleanliness, recovery, and throughput. It is significantly cleaner than PPT.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and the highest selectivity, minimizing matrix effects.[1] It is the gold standard for regulated bioanalysis but is also the most time-consuming and costly per sample.

Q2: My plasma samples are hemolyzed/lipemic. How will this affect my extraction? A2: Hemolyzed (red-tinged) or lipemic (cloudy/milky) plasma can significantly impact extraction efficiency and introduce interferences.

  • Hemolysis: The release of hemoglobin and other cellular components can alter protein binding and introduce enzymatic activity that may degrade the analyte.

  • Lipemia: High lipid content can cause emulsions during LLE and clog SPE cartridges.[24] Lipids are also a major source of ion suppression in LC-MS/MS.

  • Recommendation: It is crucial to validate your method using hemolyzed and lipemic plasma to ensure it remains robust.[18] If these matrices are a problem, a more rigorous cleanup method like SPE is highly recommended.

Q3: How can I prevent my SPE cartridge from drying out? A3: Allowing the sorbent bed to dry out after the conditioning/equilibration step and before sample loading can lead to poor and inconsistent recovery.[1] Ensure that after the final equilibration step, the solvent level is just at the top of the sorbent bed. Do not apply strong vacuum that will pull air through the cartridge. Process samples immediately after equilibration.

Q4: What are the ideal storage conditions for plasma samples containing this compound? A4: To ensure analyte stability, plasma samples should be stored frozen, typically at -20°C or -80°C, in tightly sealed containers. Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation and changes in the sample matrix. It is best practice to aliquot samples into single-use tubes after collection.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound

This protocol provides a general workflow for a reversed-phase SPE cleanup. Optimization of volumes and solvent compositions is recommended.

  • Sorbent Selection: Choose a C18 or polymeric reversed-phase SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of a pH 7.4 buffer. Vortex to mix.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).[4]

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry Sorbent: Dry the sorbent bed under vacuum for 1-2 minutes to remove residual water.

  • Elution: Elute this compound with 1 mL of methanol containing 0.5% formic acid. Consider a "soak step" by allowing the elution solvent to sit in the cartridge for 1-2 minutes before final elution to improve recovery.[2][25]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤40°C. Reconstitute in 100 µL of the mobile phase.

Protocol 2: General Protein Precipitation (PPT) for this compound
  • Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube. Add the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Mixing: Vortex vigorously for 2 minutes.

  • Incubation: Place the tubes at 4°C for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate for analysis. Be careful not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated and reconstituted as described in the SPE protocol.

References

Validation & Comparative

A Comparative Analysis of Olopatadine and Ketotifen on Mast Cell Stabilization Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Mast Cells in Allergic Inflammation

Mast cells are critical orchestrators of the Type I hypersensitivity reactions that underlie allergic conditions such as allergic conjunctivitis.[1][2][3] Upon encountering an allergen, immunoglobulin E (IgE) antibodies bound to high-affinity FcεRI receptors on the mast cell surface become cross-linked, initiating a complex signaling cascade.[4][5] This activation culminates in degranulation—the release of pre-formed mediators like histamine and tryptase from intracellular granules—and the synthesis of newly formed mediators, including prostaglandins and leukotrienes.[4] These mediators are responsible for the clinical manifestations of allergy, including itching, redness, swelling, and tearing.[1][6] Consequently, stabilizing mast cells to prevent this degranulation is a primary therapeutic strategy.[7]

Both Olopatadine and Ketotifen are classified as dual-action agents, possessing both histamine H1 receptor antagonist and mast cell-stabilizing properties.[1][8] This guide will dissect the latter, focusing on their comparative efficacy in preventing mast cell degranulation.

Molecular and Mechanistic Overview

This compound Hydrochloride

This compound is a selective histamine H1 receptor antagonist that has demonstrated potent mast cell-stabilizing effects.[7][9][10] A key differentiator for this compound is its ability to stabilize human conjunctival mast cells without causing membrane disruption.[9][11] This non-lytic stabilization is a significant finding, suggesting a more targeted interaction with the cellular machinery of degranulation.[11] Studies have shown that this compound inhibits the release of histamine, tryptase, and prostaglandin D2 from human conjunctival mast cells in a concentration-dependent manner.[10]

Ketotifen Fumarate

Ketotifen is another dual-action agent with a well-established history in treating allergic conditions.[1] Its mast cell stabilizing mechanism is thought to involve the blockade of calcium channels, which are essential for the degranulation process.[12][13] While effective, some research suggests that at higher concentrations, Ketotifen may exhibit a biphasic, non-specific cytotoxic effect that can lead to membrane disruption.[11] However, at clinically relevant concentrations, it has been shown to inhibit the release of histamine and tryptase from human conjunctival mast cells by 90% or more.[14]

In Vitro Efficacy: A Quantitative Comparison

The mast cell stabilizing properties of these compounds are often quantified by their half-maximal inhibitory concentration (IC50) for mediator release from mast cells.

CompoundMast Cell TypeMediatorIC50Reference
This compoundHuman ConjunctivalHistamine, Tryptase, Prostaglandin D2559 µM[10]
Bepotastine (for comparison)Human ConjunctivalHistamine252 µM[15]

A significant finding from membrane interaction studies highlights a fundamental difference between the two drugs. In experiments using bovine erythrocytes as a model, increasing concentrations of Ketotifen (1-10 mM) led to complete hemolysis, indicating significant membrane disruption.[11] In contrast, this compound (1-10 mM) caused minimal hemolysis.[11] This supports the concept of this compound's non-lytic mast cell stabilizing activity.[11]

Signaling Pathways and Experimental Workflows

Mast Cell Activation Signaling Pathway

The following diagram illustrates the general signaling cascade leading to mast cell degranulation and the points of intervention for mast cell stabilizers.

MastCellActivation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_drugs Drug Intervention Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Signaling Signaling Cascade (Syk, LAT, PLCγ) FceRI->Signaling Activates Ca_Influx Ca²⁺ Influx Signaling->Ca_Influx Promotes Granule Granule (Histamine, Tryptase) Ca_Influx->Granule Triggers Degranulation Degranulation Granule->Degranulation Fusion & Release This compound This compound This compound->Signaling Inhibits Ketotifen Ketotifen Ketotifen->Ca_Influx Blocks

Caption: Mast cell activation pathway and points of drug intervention.

Experimental Workflow: In Vitro Mast Cell Degranulation Assay

The efficacy of mast cell stabilizers is commonly assessed using in vitro degranulation assays. The following workflow outlines a typical protocol using either primary human mast cells or a human mast cell line like LAD2.[4][16]

DegranulationAssay cluster_prep Cell Preparation cluster_treatment Treatment & Challenge cluster_analysis Analysis A 1. Culture Mast Cells (e.g., LAD2 or primary CD34+ derived) B 2. Sensitize with IgE (e.g., 100 ng/mL overnight) A->B C 3. Wash to remove excess IgE B->C D 4. Pre-incubate with Drug (this compound, Ketotifen, or Control) C->D E 5. Challenge with Antigen (e.g., anti-IgE or specific antigen) D->E F 6. Incubate for 30 min at 37°C E->F G 7. Centrifuge to pellet cells F->G H 8. Collect Supernatant (for released mediators) G->H I 9. Lyse Cell Pellet (for total mediators) G->I J 10. Quantify Mediators (e.g., β-hexosaminidase assay, ELISA for histamine) H->J I->J K 11. Calculate % Inhibition J->K

Caption: Workflow for an in vitro mast cell degranulation assay.

Detailed Experimental Protocol: β-Hexosaminidase Release Assay

This assay is a common and reliable method to quantify mast cell degranulation, as β-hexosaminidase is co-released with histamine from mast cell granules.[16][17]

Objective: To quantify the inhibitory effect of this compound and Ketotifen on IgE-mediated degranulation of LAD2 human mast cells.

Materials:

  • LAD2 human mast cell line

  • StemPro-34 SFM medium supplemented with SCF

  • Human IgE

  • Anti-human IgE antibody

  • This compound hydrochloride and Ketotifen fumarate stock solutions

  • Tyrode's buffer with 0.1% BSA

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • 0.1 M citrate buffer, pH 4.5

  • 0.2 M glycine buffer, pH 10.7 (stop solution)

  • Triton X-100

  • 96-well plates

Procedure:

  • Cell Culture and Sensitization:

    • Culture LAD2 cells in StemPro-34 medium.[18]

    • Seed 5x10³ to 1x10⁴ cells per well in a 96-well plate.

    • Sensitize cells with 100 ng/mL of human IgE overnight at 37°C.[19]

  • Drug Incubation and Challenge:

    • Wash the sensitized cells three times with warm Tyrode's buffer to remove unbound IgE.[16][20]

    • Resuspend cells in Tyrode's buffer.

    • Add varying concentrations of this compound, Ketotifen, or vehicle control to the respective wells.

    • Incubate for 15 minutes at 37°C.

    • Add anti-human IgE to a final concentration of 1 µg/mL to induce degranulation.

    • For total release control wells, add 0.5% Triton X-100 instead of the drug. For spontaneous release control wells, add buffer only.

    • Incubate for 30 minutes at 37°C.

  • Quantification of β-Hexosaminidase Release:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.[16]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • To determine the total amount of β-hexosaminidase, lyse the cells in the remaining pellet with 50 µL of 0.5% Triton X-100.

    • Add 50 µL of the pNAG substrate solution (in citrate buffer) to each well of the supernatant plate and the lysate plate.

    • Incubate for 90 minutes at 37°C.[16]

    • Stop the reaction by adding 150 µL of glycine buffer.[21]

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the formula:

      • % Release = (OD_supernatant / OD_total_lysate) * 100

    • Calculate the percentage of inhibition for each drug concentration:

      • % Inhibition = (1 - (% Release_drug / % Release_control)) * 100

    • Plot the % inhibition against the drug concentration to determine the IC50 value.

Clinical Efficacy and Comparative Insights

While in vitro data provides a mechanistic foundation, clinical studies are paramount for evaluating therapeutic efficacy. Multiple clinical trials comparing topical this compound and Ketotifen for allergic conjunctivitis have been conducted.

  • A consistent finding is that This compound provides quicker relief of symptoms , particularly itching, tearing, and hyperemia, compared to Ketotifen.[1][2][6]

  • In one study, by day 4 of treatment, this compound showed a statistically significant reduction in itching, tearing, and total allergic conjunctivitis scores compared to Ketotifen.[1][3]

  • Another comparative study found that 0.1% this compound was more effective than 0.025% Ketotifen in reducing signs and symptoms of allergic conjunctivitis after two weeks of treatment. Specifically, this compound reduced hyperemia, tearing, and itching by 96%, 97%, and 88% respectively, compared to 64%, 63%, and 55% for Ketotifen.

  • A meta-analysis also suggested that this compound was superior to Ketotifen in reducing itching.[22]

  • In terms of safety and tolerability, studies have reported fewer adverse reactions with this compound (10%) compared to Ketotifen (18%).[1][2]

Synthesis and Conclusion

Both this compound and Ketotifen are effective dual-action agents for the management of allergic conditions, leveraging both histamine H1 receptor antagonism and mast cell stabilization. However, a detailed examination of the available evidence reveals key distinctions in their mast cell stabilizing properties.

This compound demonstrates a unique profile characterized by its ability to stabilize human conjunctival mast cells without causing significant membrane perturbation, a feature that may contribute to its favorable safety profile.[9][11] This non-lytic mechanism, coupled with its potent antihistaminic activity, translates into rapid and superior clinical efficacy in relieving the cardinal symptoms of allergic conjunctivitis.[9]

Ketotifen , while a potent mast cell stabilizer, may exert its effects through different mechanisms, including the blockade of calcium channels.[12] Some in vitro evidence suggests a potential for membrane disruption at higher, though perhaps not clinically relevant, concentrations.[11] Clinically, while effective, it generally demonstrates a slower onset of action and slightly lower efficacy in direct comparisons with this compound.[1][6]

For drug development professionals, the non-perturbation of cell membranes by this compound is a noteworthy characteristic, potentially offering a wider therapeutic window and a better side-effect profile. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of novel mast cell stabilizing compounds. The collective preclinical and clinical data strongly suggest that while both are effective, this compound holds an edge in terms of the rapidity of symptom relief and overall clinical efficacy in the context of allergic conjunctivitis.[9][23]

References

A Comparative Analysis of Receptor Binding Affinities: Olopatadine vs. Alcaftadine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of pharmacological research, particularly in the development of anti-allergic and anti-inflammatory agents, a profound understanding of a compound's interaction with its molecular targets is paramount. This guide offers a detailed comparative analysis of the receptor binding affinities of two prominent second-generation antihistamines: Olopatadine and Alcaftadine. As a Senior Application Scientist, the following content is structured to provide not just data, but also the scientific rationale behind the experimental approaches used to generate this data, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Receptor Binding Affinity

Receptor binding affinity, quantified by the inhibition constant (Kᵢ), is a critical determinant of a drug's potency and selectivity. A lower Kᵢ value signifies a higher binding affinity of a ligand for its receptor, meaning a lower concentration of the drug is required to elicit a therapeutic effect. Furthermore, assessing binding affinity across a panel of receptors provides a comprehensive profile of a drug's selectivity. High selectivity for the target receptor (e.g., histamine H1 receptor) with minimal off-target binding (e.g., muscarinic receptors) is often desirable to minimize adverse effects. This guide will delve into the comparative binding profiles of this compound and Alcaftadine at key histamine and muscarinic receptors, providing insights into their pharmacological characteristics.

Comparative Receptor Binding Affinity: A Tabular Summary

The following table summarizes the experimentally determined binding affinities (Kᵢ and IC₅₀ values) of this compound and Alcaftadine for various histamine and muscarinic receptor subtypes. It is crucial to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

Receptor SubtypeThis compoundAlcaftadine
Histamine H₁ Kᵢ: 31.6 nM[1], 41.1 nM[2]Kᵢ: 3.1 nM[3]; pKᵢ: 8.5
Histamine H₂ Kᵢ: 100,000 nM (100 µM)[1]Kᵢ: 58 nM[3]
Histamine H₃ Kᵢ: 79,400 nM (79.4 µM)[1]No significant affinity
Histamine H₄ Not reportedpKᵢ: 5.8
Muscarinic M₁ IC₅₀: 580 - 16,800 nMWeak affinity
Muscarinic M₂ IC₅₀: 580 - 16,800 nMWeak affinity
Muscarinic M₃ IC₅₀: 580 - 16,800 nMWeak affinity
Muscarinic M₄ IC₅₀: 580 - 16,800 nMWeak affinity
Muscarinic M₅ IC₅₀: 580 - 16,800 nMWeak affinity

Interpretation of Data:

From the compiled data, both this compound and Alcaftadine exhibit high affinity for the histamine H₁ receptor, which is the primary target for antihistamines in the treatment of allergic conditions. Notably, Alcaftadine demonstrates a higher affinity for the H₁ receptor compared to this compound, as indicated by its lower Kᵢ value.

A key differentiator lies in their binding profiles for other histamine receptor subtypes. Alcaftadine shows a significant affinity for the histamine H₂ receptor and a moderate affinity for the H₄ receptor, while this compound has a very low affinity for H₂ and H₃ receptors. This broader spectrum of activity for Alcaftadine at histamine receptors may contribute to its therapeutic effects.

Regarding muscarinic receptors, this compound is reported to be devoid of significant effects, although one study indicates a wide range of IC₅₀ values suggesting low to moderate affinity. In contrast, Alcaftadine is described as having a "weak affinity" for muscarinic cholinergic receptors. The lack of potent muscarinic receptor antagonism is a desirable characteristic for second-generation antihistamines, as it reduces the incidence of anticholinergic side effects such as dry mouth and blurred vision.

Experimental Protocol: Competitive Radioligand Binding Assay

To provide a practical context to the data presented, this section outlines a detailed, self-validating protocol for a competitive radioligand binding assay, a gold-standard method for determining the binding affinity of a test compound.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound or Alcaftadine) for a specific receptor (e.g., Histamine H₁ receptor).

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Materials:

  • Receptor Source: Cell membranes from a stable cell line overexpressing the human histamine H₁ receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity H₁ receptor antagonist labeled with a radioisotope, such as [³H]-Pyrilamine.

  • Test Compounds: this compound and Alcaftadine, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled H₁ receptor antagonist (e.g., 10 µM Mepyramine).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend it to a specific protein concentration (determined by a protein assay like the BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kₑ value), and the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add assay buffer, the radioligand, the non-specific binding control, and the membrane preparation.

    • Test Compound Wells: Add assay buffer, the radioligand, a range of concentrations of the test compound (typically in a serial dilution), and the membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial and allow for equilibration.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Subtract the non-specific binding (counts from NSB wells) from the total binding (counts from total binding wells) and the binding in the presence of the test compound.

    • Determine IC₅₀: Plot the specific binding as a function of the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate Kᵢ: Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis ReceptorSource Receptor Source (e.g., Cell Membranes) TotalBinding Total Binding (Receptor + Radioligand) ReceptorSource->TotalBinding NSB Non-Specific Binding (Receptor + Radioligand + Cold Ligand) ReceptorSource->NSB Competition Competition Binding (Receptor + Radioligand + Test Compound) ReceptorSource->Competition Radioligand Radioligand (e.g., [³H]-Pyrilamine) Radioligand->TotalBinding Radioligand->NSB Radioligand->Competition TestCompound Test Compound (this compound/Alcaftadine) TestCompound->Competition Filtration Filtration & Washing TotalBinding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC₅₀ & Kᵢ Calculation) Counting->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways: A Visual Representation

Understanding the downstream consequences of receptor binding is crucial. The following diagrams illustrate the signaling pathways for the histamine H₁ and muscarinic receptors.

Histamine H₁ Receptor Signaling Pathway

H1_Signaling Histamine Histamine H1R Histamine H₁ Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: Simplified Histamine H₁ receptor signaling cascade.

Muscarinic Receptor Signaling Pathway (M₁, M₃, M₅ Subtypes)

Muscarinic_Signaling ACh Acetylcholine (ACh) MR Muscarinic Receptor (M₁, M₃, M₅) ACh->MR Binds Gq11 Gq/11 Protein MR->Gq11 Activates PLCb Phospholipase Cβ (PLCβ) Gq11->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates CellularResponse Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: Gq-coupled muscarinic receptor signaling pathway.

Conclusion and Future Directions

This comparative guide provides a detailed overview of the receptor binding affinities of this compound and Alcaftadine, highlighting key differences in their pharmacological profiles. Alcaftadine's higher affinity for the histamine H₁ receptor and its broader spectrum of activity at H₂ and H₄ receptors suggest a potentially distinct therapeutic profile compared to the more H₁-selective this compound. The relatively low affinity of both compounds for muscarinic receptors is consistent with their favorable side-effect profiles as second-generation antihistamines.

For researchers in drug development, this information is crucial for lead optimization, target validation, and the design of preclinical and clinical studies. Future research could focus on conducting direct, head-to-head comparative binding studies under identical experimental conditions to provide a more definitive comparison. Furthermore, elucidating the clinical implications of Alcaftadine's activity at H₂ and H₄ receptors would be a valuable area of investigation. This guide serves as a foundational resource to inform such future endeavors.

References

A Guide to Demonstrating Bioequivalence of Generic Olopatadine Hydrochloride Ophthalmic Solution versus Patanol®

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing the bioequivalence (BE) of a generic olopatadine hydrochloride ophthalmic solution against the reference listed drug (RLD), Patanol®. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and explaining the causality behind the experimental and regulatory pathways.

Introduction: this compound and the Ophthalmic Bioequivalence Challenge

This compound hydrochloride is a potent and selective anti-allergic agent that exerts its effects through a dual mechanism: as a histamine H1-receptor antagonist and an inhibitor of histamine release from mast cells.[1][2][3] This makes it highly effective for treating the signs and symptoms of allergic conjunctivitis, such as ocular itching.[4][5][6] The RLD, Patanol®, is a sterile ophthalmic solution typically formulated at a 0.1% or 0.2% concentration.[5][7]

For generic drug products to be approved, they must be proven bioequivalent to their brand-name counterparts. This ensures they are therapeutically interchangeable. For systemically absorbed oral drugs, this is typically demonstrated by comparing pharmacokinetic (PK) profiles in the blood. However, for locally acting ophthalmic drugs like this compound, this presents a unique challenge.[8][9] Systemic exposure following topical ocular administration is very low, with plasma concentrations often below the limit of quantification (<0.5 ng/mL).[2][10] Therefore, blood-based PK studies are generally not reflective of the drug's activity at the site of action—the eye.[11]

This reality has led regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to establish alternative pathways for demonstrating bioequivalence for ophthalmic solutions, focusing on a "totality of evidence" approach rooted in rigorous in vitro characterization.[12][13]

The Regulatory Pathway: Leveraging In Vitro Science for Bioequivalence

The cornerstone of establishing bioequivalence for a generic this compound solution is the FDA's product-specific guidance. For an ophthalmic solution, the in vivo bioavailability may be considered "self-evident," allowing for a waiver of in vivo BE studies, provided specific conditions are met.[14][15]

The primary requirement is that the generic (Test) product is qualitatively (Q1) and quantitatively (Q2) the same as the RLD.[16]

  • Q1 (Qualitative Sameness): The generic product uses the exact same inactive ingredients as the RLD.

  • Q2 (Quantitative Sameness): The concentration of each inactive ingredient in the generic product is within ±5% of its concentration in the RLD.[16]

If a proposed generic formulation meets Q1/Q2 criteria, the regulatory path forward is a comprehensive comparative physicochemical characterization, often referred to as Q3.[17] Should the formulation differ in its inactive ingredients or their concentrations beyond the 5% limit, an in vivo study is typically required.[16][17]

The logical workflow for this assessment is outlined below.

G cluster_0 Bioequivalence Assessment Pathway for this compound Ophthalmic Solution Formulation Generic Formulation Development Q1Q2 Q1/Q2 Comparison vs. Patanol® Formulation->Q1Q2 Reverse Engineer RLD Q3 Q3 Physicochemical Characterization Q1Q2->Q3 Sameness Confirmed InVivo In Vivo BE Study Required (PK or Clinical Endpoint) Q1Q2->InVivo Differences >5% Waiver In Vivo BE Study Waiver (Submission for Approval) Q3->Waiver Equivalence Demonstrated Q3->InVivo Fails Equivalence

Caption: Bioequivalence pathway for generic this compound solution.

Part A: In Vitro Bioequivalence Demonstration (Q3 Characterization)

When a generic this compound solution is Q1/Q2 the same as Patanol®, demonstrating bioequivalence hinges on proving that its physicochemical properties are indistinguishable from the RLD. This ensures comparable drug delivery to the ocular surface and similar performance characteristics.

Critical Quality Attributes (CQAs) for Comparison

The following table outlines the key CQAs that must be rigorously compared between multiple batches of the Test product and the RLD.[16][17][18]

Critical Quality AttributeRationale for ComparisonTypical Acceptance Criteria for Equivalence
Assay and Purity Ensures the same amount of active ingredient is present and that degradation profiles are similar.Test/RLD ratio of 95.0% - 105.0% for assay. Similar impurity profile.
pH Affects drug solubility, stability, and patient comfort (irritation).Test product pH should be within ±0.2 units of the RLD's mean pH.
Viscosity Critical for ocular retention time. Higher viscosity can increase bioavailability but may cause blurred vision.90% Confidence Interval of the Test/RLD viscosity ratio should be within 80% - 125%.
Osmolality Must be close to isotonic with tear fluid (approx. 300 mOsm/kg) to prevent ocular irritation and tissue damage.[2]Test product osmolality should be within ±10% of the RLD's mean osmolality.
Surface Tension Influences the spreading of the drop on the cornea and interaction with the tear film.Statistically equivalent to the RLD.
Specific Gravity / Density Ensures consistent drop volume and therefore, consistent dosing.Test product density should be within ±2% of the RLD's mean density.
Preservative Assay Confirms the concentration of the preservative (e.g., benzalkonium chloride) is equivalent.[1][5]Test/RLD ratio of 90.0% - 110.0%.
Experimental Protocol: Viscosity Measurement

This protocol describes a standard method for comparing the viscosity of the Test and RLD products.

Objective: To determine if the rheological behavior of the generic this compound solution is equivalent to that of Patanol®.

Apparatus: A calibrated cone-and-plate or parallel plate rheometer equipped with temperature control.

Methodology:

  • Sample Equilibration: Allow both Test and RLD samples to equilibrate to a controlled temperature, typically 25°C ± 0.5°C.

  • Instrument Calibration: Perform a zero-gap procedure and calibrate the instrument using a certified viscosity standard.

  • Sample Loading: Carefully load an appropriate volume of the sample onto the lower plate, ensuring no air bubbles are trapped when the upper geometry is lowered to the measurement gap.

  • Shear Rate Sweep: Perform a shear rate sweep from a low shear rate (e.g., 1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹). Ophthalmic solutions are typically Newtonian, meaning viscosity should be independent of shear rate.

  • Data Acquisition: Record the viscosity at multiple shear rates across the range. At least three replicates should be performed for each of three different batches of both Test and RLD products.

  • Analysis: Calculate the mean viscosity for each product. Perform a statistical comparison (e.g., using a two one-sided t-test) to determine if the 90% confidence interval for the ratio of the means falls within the acceptance range (e.g., 80-125%).

Part B: In Vivo Bioequivalence (When Required)

If a generic this compound formulation is not Q1/Q2 the same as Patanol®, or if it fails to demonstrate equivalence in Q3 testing, an in vivo study is necessary. Given the negligible plasma levels, the most relevant biological matrix for a PK study is tear fluid.[19]

Pharmacokinetic Considerations

Following topical administration, this compound is absorbed slowly, with a reported plasma half-life of approximately 3 hours.[2][20][21] However, concentrations in tear fluid are substantially higher and more relevant to the drug's local activity. Studies measuring this compound in tears have shown a maximum concentration (Cmax) around 88.5 ± 3.6 ng/mL with a tear fluid half-life of approximately 1.7 hours.[22] A bioequivalence study would compare the rate and extent of drug absorption at this local site.

Hypothetical Pharmacokinetic Data (Tear Fluid)

The table below presents hypothetical data from a two-way crossover study in healthy volunteers, comparing a generic this compound solution to Patanol®.

Parameter (units)Generic this compound (Test)Patanol® (Reference)Ratio (T/R)90% Confidence Interval
AUC₀-t (ng*h/mL)155.8160.297.3%91.5% - 103.4%
Cmax (ng/mL)85.388.596.4%89.8% - 103.5%
Tmax (h)0.250.25--

In this hypothetical example, the 90% CIs for the geometric mean ratios of AUC₀-t and Cmax fall within the standard 80.00% - 125.00% acceptance range, indicating bioequivalence.

G cluster_1 Two-Way Crossover PK Study Design Screen Screening & Enrollment of Healthy Volunteers Rand Randomization Screen->Rand GroupA Group A Rand->GroupA GroupB Group B Rand->GroupB Period1_A Period 1: Administer Test Product GroupA->Period1_A Period1_B Period 1: Administer Reference Product GroupB->Period1_B Washout Washout Period Period1_A->Washout Period1_B->Washout Period2_A Period 2: Administer Reference Product Washout->Period2_A Period2_B Period 2: Administer Test Product Washout->Period2_B

Caption: A standard two-way crossover design for an in vivo bioequivalence study.

Experimental Protocol: Human Tear Fluid Pharmacokinetic Study

Objective: To compare the rate and extent of this compound absorption into tear fluid following administration of a generic product versus Patanol®.

Study Design: Single-center, randomized, double-masked, two-way crossover study in healthy volunteers.

Methodology:

  • Subject Enrollment: Recruit a cohort of healthy volunteers (typically 24-36 subjects) with no history of ocular pathology.

  • Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).

  • Dosing (Period 1): Administer a single drop of the assigned formulation into the conjunctival sac of each eye.

  • Tear Sample Collection: Collect tear fluid at pre-defined time points (e.g., pre-dose, and 5, 15, 30, 60, 120, 240, and 480 minutes post-dose). Samples are collected using validated methods such as Schirmer strips or microcapillary tubes.[19]

  • Sample Processing: Immediately after collection, the Schirmer strips are placed in pre-weighed tubes, and the amount of tears is determined gravimetrically. The drug is then extracted using an appropriate solvent.

  • Washout Period: A sufficient washout period (at least 10 times the drug's half-life) is observed between periods to ensure complete elimination of the drug.

  • Dosing (Period 2): Administer the alternate formulation to the subjects. Repeat the tear sample collection protocol.

  • Bioanalysis: Analyze the concentration of this compound in the tear fluid samples using a fully validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[20][23]

  • Statistical Analysis: Calculate the pharmacokinetic parameters Cmax, AUC₀-t, and AUC₀-inf. Perform statistical analysis to determine the 90% confidence intervals for the ratio of the geometric means (Test/Reference).

Conclusion

Establishing the bioequivalence of a generic this compound ophthalmic solution to its RLD, Patanol®, is a scientifically rigorous process guided by clear regulatory principles. For aqueous solutions that are qualitatively and quantitatively identical (Q1/Q2) to the RLD, the pathway to approval is predominantly through comprehensive in vitro (Q3) characterization. This approach, which compares critical physicochemical attributes, is scientifically sound as it ensures the generic product will perform identically to the brand-name drug at the site of action without requiring human clinical trials. In cases where formulations differ, a well-designed in vivo pharmacokinetic study measuring drug concentrations in tear fluid provides the necessary evidence of local bioequivalence. This framework ensures that patients and healthcare providers can be confident in the safety and efficacy of generic alternatives.

References

A Comparative Analysis of Olopatadine Synthesis Routes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Olopatadine hydrochloride is a cornerstone in the management of allergic conjunctivitis and rhinitis, functioning as a potent selective histamine H1 receptor antagonist and a mast cell stabilizer.[1] The therapeutic efficacy of this compound is critically dependent on its (Z)-geometric isomer, which necessitates highly stereoselective synthetic strategies. This guide provides an in-depth comparative analysis of the principal synthetic routes to this compound, offering experimental insights and data to inform process development and optimization for researchers, scientists, and drug development professionals.

The Industrially Favored Route: The Wittig Reaction

The Wittig reaction remains a widely utilized method for the commercial production of this compound.[2] This approach typically involves the reaction of a phosphonium ylide with the ketone moiety of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (often referred to as Isoxepac).

Mechanistic Considerations and Stereoselectivity

The key to this synthesis is controlling the stereochemical outcome of the Wittig reaction to favor the desired (Z)-isomer. The stereoselectivity is influenced by several factors, including the nature of the ylide (stabilized vs. non-stabilized), the solvent, the presence of lithium salts, and the base used for ylide generation.[3][4] For non-stabilized ylides, such as the one used in this compound synthesis, kinetically controlled conditions (aprotic solvents, absence of lithium salts) generally favor the formation of a cis-oxaphosphetane intermediate, which subsequently collapses to the (Z)-alkene.[5] However, variations in reaction conditions, such as the use of lithium-based reagents, can alter this selectivity.[4]

Representative Experimental Protocol

A typical industrial synthesis involves the following steps:

  • Ylide Generation: (3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide is treated with a strong base, such as sodium hydride or n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding phosphorus ylide.[6][7]

  • Wittig Reaction: The pre-formed ylide is then reacted with Isoxepac at a controlled temperature. The reaction with the ketone carbonyl group forms a betaine intermediate which then collapses to form a mixture of (Z)- and (E)-Olopatadine.

  • Isomer Separation and Salt Formation: The resulting mixture of isomers is typically purified, often involving esterification and chromatographic separation or selective crystallization, to isolate the desired (Z)-isomer.[7] The purified (Z)-Olopatadine free base is then converted to its hydrochloride salt.

A specific protocol using sodium hydride involves suspending the phosphonium salt in THF, adding sodium hydride, and then adding a solution of Isoxepac.[6] The reaction mixture is then heated to reflux to ensure complete reaction.

Challenges and Optimization

While widely adopted, this route presents several challenges, particularly on an industrial scale:

  • Use of Hazardous Reagents: The use of pyrophoric bases like n-butyllithium and reactive metal hydrides like sodium hydride requires stringent safety protocols and specialized equipment.[8]

  • Suboptimal Stereoselectivity: Achieving a high Z:E ratio can be challenging, often requiring multiple purification steps which can lower the overall yield.[9] Ratios can range from 2.3:1 to more optimized conditions.[9]

  • Byproduct Formation: The reaction generates triphenylphosphine oxide as a byproduct, which must be efficiently removed from the final product.

The Grignard Reaction Approach

An alternative strategy for constructing the this compound scaffold involves a Grignard reaction to introduce the dimethylaminopropyl side chain.

Synthetic Strategy

This route typically starts with Isoxepac, which is reacted with a Grignard reagent, such as (3-dimethylaminopropyl)magnesium chloride.[10] This addition reaction forms a tertiary alcohol intermediate. Subsequent dehydration of this alcohol under acidic conditions yields the desired double bond, forming a mixture of (Z)- and (E)-Olopatadine.[11]

Representative Experimental Protocol
  • Grignard Reaction: A solution of Isoxepac in an ethereal solvent like THF is treated with (3-dimethylaminopropyl)magnesium chloride at a controlled temperature, typically ranging from -10°C to 30°C.[10][11]

  • Dehydration: The resulting tertiary alcohol is then subjected to dehydration, often by heating in the presence of a strong acid, to form the exocyclic double bond.[11]

  • Isomer Separation and Salt Formation: Similar to the Wittig route, the resulting mixture of geometric isomers requires purification to isolate the (Z)-isomer before conversion to the hydrochloride salt.

Major Drawbacks

The Grignard route is generally less favored for industrial production due to a significant drawback:

  • Poor Stereoselectivity: The dehydration step is notoriously difficult to control and often yields the thermodynamically more stable (E)-isomer as the major product, with some reports indicating up to 90% of the undesired isomer.[7][8] This poor selectivity necessitates extensive purification and results in a low overall yield of the desired (Z)-isomer, making the process economically unviable for large-scale production.

A Novel Approach: Lewis Acid-Mediated Ring Opening

A more recent and innovative approach to this compound synthesis involves the Lewis acid-mediated ring opening of a spiro-ether intermediate.[12] This route offers a different strategy for introducing the side chain with potential for improved stereocontrol.

Synthetic Pathway

This synthesis commences with Isoxepac and proceeds through several steps to form a spiro-tetrahydrofuran ring intermediate.[2] The key step is the treatment of this spiro-ether with a Lewis acid, such as aluminum chloride (AlCl₃), which catalyzes the ring opening and formation of the exocyclic double bond.[13]

Caption: Lewis Acid-Mediated Synthesis of this compound.

Representative Experimental Protocol
  • Formation of Allylic Alcohol: Isoxepac is first converted to its methyl ester, which then undergoes a Barbier reaction with allyl bromide and zinc powder to yield an allylic alcohol.[2]

  • Hydroboration and Cyclization: The allylic alcohol is subjected to hydroboration-oxidation to form a diol. This diol is then treated with a catalytic amount of p-toluenesulfonic acid (p-TSA) to induce cyclization, forming the spiro-ether intermediate.[2]

  • Lewis Acid-Mediated Ring Opening: The spiro-ether is dissolved in a chlorinated solvent like dichloromethane (DCM) and treated with a Lewis acid such as aluminum chloride at a controlled temperature (e.g., 0°C to room temperature).[13] This reaction opens the spiro ring to form the this compound backbone with the exocyclic double bond.

  • Side Chain Elaboration and Purification: The resulting intermediate is then converted to this compound through mesylation and reaction with dimethylamine, followed by purification to isolate the (Z)-isomer.[2]

Advantages and Rationale

This route offers several potential advantages:

  • Improved Stereoselectivity: The Lewis acid-mediated ring opening can provide a more favorable Z/E isomer ratio compared to the Grignard dehydration route. The choice of Lewis acid and reaction conditions is crucial for maximizing the yield of the desired (Z)-isomer. The mechanism is thought to involve chelation of the Lewis acid to the ether oxygen, followed by a concerted ring opening and elimination process that can be influenced by steric factors to favor the Z-geometry.

  • Avoidance of Pyrophoric Reagents: This route avoids the use of highly pyrophoric reagents like n-butyllithium, potentially improving the safety profile of the synthesis.

Palladium-Catalyzed Cyclization: A Modern and Efficient Strategy

A highly efficient and stereospecific route to this compound has been developed utilizing palladium catalysis, specifically a Sonogashira coupling followed by an intramolecular cyclization.[12]

Synthetic Strategy

This elegant approach involves the coupling of an appropriately substituted aryl halide with a terminal alkyne bearing the dimethylaminopropyl side chain via a Sonogashira reaction. The resulting intermediate then undergoes a palladium-catalyzed intramolecular cyclization to stereospecifically form the seven-membered dibenz[b,e]oxepin ring system with the desired (Z)-geometry of the exocyclic double bond.[12]

Caption: Palladium-Catalyzed Synthesis of (Z)-Olopatadine.

Mechanistic Insight and Stereospecificity

The high stereoselectivity of this route is a key advantage. The intramolecular cyclization is believed to proceed via an oxidative addition of the palladium catalyst to the aryl halide, followed by a syn-carbopalladation across the alkyne. The subsequent reductive elimination then forms the seven-membered ring and regenerates the palladium catalyst. The geometry of the transition state during the carbopalladation step dictates the exclusive formation of the (Z)-isomer.

Advantages and Industrial Potential
  • High Stereospecificity: This route can lead directly to the (Z)-isomer with high purity, potentially eliminating the need for extensive isomer separation.

  • Efficiency: The use of catalytic palladium allows for high turnover numbers and can lead to a more atom-economical process.

  • Milder Conditions: Palladium-catalyzed reactions can often be carried out under milder conditions compared to the use of strong bases in the Wittig reaction.

However, the cost of the palladium catalyst and the need to ensure its complete removal from the final active pharmaceutical ingredient (API) are important considerations for industrial-scale production.

Comparative Summary of this compound Synthesis Routes

ParameterWittig Reaction RouteGrignard Reaction RouteLewis Acid-Mediated RoutePalladium-Catalyzed Route
Key Reaction OlefinationGrignard addition & DehydrationSpiro-ether ring openingSonogashira coupling & Cyclization
Starting Material IsoxepacIsoxepacIsoxepacAryl halide & Alkyne
(Z):(E) Ratio Variable (e.g., 2.3:1)[9]Poor (often favors E-isomer)[7][8]Favorable (e.g., 1.5:1 Z:E)[2]Highly Z-selective
Overall Yield ModerateLow (due to poor stereoselectivity)Moderate to GoodPotentially High
Key Reagents Phosphonium ylide, strong base (NaH, n-BuLi)Grignard reagent, strong acidLewis acid (AlCl₃)Palladium catalyst, copper co-catalyst
Industrial Scalability Established, but with safety concernsChallenging due to poor selectivityPromising, avoids pyrophoricsFeasible, but catalyst cost is a factor
Green Chemistry Aspects Use of hazardous bases, large amount of byproductPoor atom economy due to isomer wasteAvoids highly reactive basesCatalytic, potentially more atom-economical

Conclusion

The synthesis of this compound presents a classic challenge in pharmaceutical process chemistry: the stereoselective formation of a specific geometric isomer. While the Wittig reaction is the established industrial method, it suffers from the use of hazardous reagents and often requires extensive purification to achieve the desired isomer purity. The Grignard reaction route is largely academic due to its poor stereoselectivity.

The more modern Lewis acid-mediated ring-opening and palladium-catalyzed cyclization routes offer significant advantages in terms of safety and stereochemical control. The palladium-catalyzed approach, in particular, stands out for its high stereospecificity, which could streamline the manufacturing process by minimizing or eliminating the need for isomer separation. For drug development professionals, the choice of synthetic route will depend on a careful evaluation of factors including cost of goods, process safety, capital investment, and the desired purity profile of the final API. The newer, more elegant catalytic routes represent a significant step forward in the efficient and sustainable production of this important anti-allergic medication.

References

A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiling of Olopatadine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Single Molecule

Olopatadine is a cornerstone in the management of allergic conditions, distinguished by its dual-mechanism of action: it is a potent selective histamine H1-receptor antagonist and a mast cell stabilizer.[1][2] This dual activity prevents the release of histamine and other inflammatory mediators, making it highly effective for treating both ocular and nasal allergy symptoms.[2] However, the therapeutic efficacy and safety profile of this compound are not solely dependent on its intrinsic molecular properties. The formulation—the specific delivery vehicle—is paramount in determining its pharmacokinetic (PK) and pharmacodynamic (PD) behavior.

This compound is available in three principal formulations, each tailored to a specific allergic indication:

  • Ophthalmic Solutions: For allergic conjunctivitis (e.g., Patanol®, Pataday®, Pazeo®).[3]

  • Nasal Spray: For seasonal allergic rhinitis (e.g., Patanase®).[3]

  • Oral Tablets: For allergic rhinitis and chronic urticaria.[1][4]

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of these formulations. We will dissect the causal relationships between the route of administration and the resulting systemic and local drug exposure, supported by experimental data. Our objective is to equip researchers and drug development professionals with the foundational knowledge to design and interpret pharmacokinetic studies, optimize formulation strategies, and navigate the regulatory landscape for bioequivalence.

The Crux of Pharmacokinetics in Formulation Design

The clinical performance of a drug is inextricably linked to its pharmacokinetic profile. Understanding these parameters is not merely an academic exercise; it is fundamental to developing a product that is both safe and effective. The choice of formulation dictates the route of administration, which in turn governs the rate and extent of drug absorption, distribution, metabolism, and excretion (ADME).

For a topically applied drug like this compound in ophthalmic or nasal formulations, the primary goal is to maximize drug concentration at the target site (the conjunctiva or nasal mucosa) while minimizing systemic absorption.[5] This localized action enhances efficacy and reduces the risk of systemic side effects. Conversely, oral formulations are designed for systemic absorption to treat widespread conditions.

The key pharmacokinetic parameters we will compare are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood. For topical formulations, a lower Cmax is generally desirable.

  • Tmax (Time to Cmax): The time it takes to reach Cmax, indicating the rate of absorption.

  • AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time.

  • t1/2 (Elimination Half-life): The time required for the drug concentration in the body to be reduced by half.

  • Bioavailability (F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Comparative Pharmacokinetic Profiles of this compound Formulations

The route of administration profoundly alters the pharmacokinetic signature of this compound. While the molecule remains the same, its journey through the body is vastly different depending on whether it is delivered as an eye drop, a nasal spray, or an oral tablet.

Ophthalmic Solutions (0.1%, 0.2%, 0.77%)

Systemic exposure following topical ocular administration of this compound is characteristically low.[6] Early studies with 0.15% solutions showed that plasma concentrations were generally below the lower limit of quantification (LLOQ) of the assay (<0.5 ng/mL).[3][7] When quantifiable, levels were transient, typically found within two hours of dosing.[3] This minimal systemic uptake is a critical safety feature, reducing the potential for off-target effects.

  • Pazeo® (this compound 0.77%): This higher-concentration formulation was developed to provide a longer duration of action.[8] Human pharmacokinetic studies revealed that even at this higher strength, systemic exposure remains minimal.[9][10] Following a single dose, the mean Cmax was approximately 1.65 ng/mL, achieved at a Tmax of 2 hours.[9][11] The elimination half-life is short, around 3 hours.[9][10] Importantly, studies showed no significant drug accumulation after multiple doses.[9][11]

The true therapeutic advantage of the 0.77% formulation lies not in its systemic profile, but in its ocular tissue kinetics. A preclinical study in rabbits directly comparing the 0.2% and 0.77% solutions demonstrated that the higher concentration formulation resulted in significantly higher and more prolonged this compound concentrations in the target conjunctival tissue.[5][12] This enhanced local bioavailability is the mechanistic basis for its 24-hour duration of action.[8][12]

Nasal Spray (0.6%)

Intranasal administration results in more substantial systemic absorption compared to the ophthalmic route. The average absolute bioavailability of intranasally delivered this compound is approximately 57%.[13][14]

  • Patanase® (this compound 0.6%, 665 mcg/spray): Following a standard dose of two sprays per nostril, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) observed between 15 minutes and 2 hours.[13][15] In healthy volunteers, the mean Cmax for the 0.6% spray was approximately 17.5 ng/mL.[15] Studies in patients with seasonal allergic rhinitis showed a mean Cmax of about 23.3 ng/mL after multiple doses, with steady-state concentrations achieved within 2 to 3 days.[16] The elimination half-life after intranasal administration is longer than the ophthalmic route, around 8-10 hours.[15]

Oral Tablets (5 mg)

Oral formulations provide a benchmark for 100% bioavailability (relative to an intravenous dose) and represent the maximum systemic exposure scenario. Studies comparing test and reference 5 mg oral tablets in healthy subjects showed rapid absorption, with a Tmax of approximately 0.75 hours and a Cmax in the range of 80-90 ng/mL.[4] The systemic exposure (AUC) and peak concentration from oral administration are substantially higher—often 40 to 70-fold greater—than those observed with topical ophthalmic formulations.[8]

Summary of Comparative Pharmacokinetic Data
FormulationRouteStrengthCmax (ng/mL)Tmax (hours)Half-life (t1/2) (hours)Bioavailability (F)
Pazeo® Ophthalmic0.77%~1.65[9][10][11]~2.0[9][10][11]~3.0[9][10]Very Low (<1%)
Pataday® Ophthalmic0.2%<0.5 (Generally)[3]~2.0[3]~3.0[6]Very Low (<1%)
Patanase® Nasal0.6%~17.5 - 23.3[15][16]~0.25 - 2.0[13][15]~8 - 10[15]~57%[13][14]
Oral Tablet Oral5 mg~80 - 90[4]~0.75[4]~3.4[4]High (Reference)

Designing a Validated Comparative Pharmacokinetic Study

To ensure the trustworthiness and scientific integrity of any comparison between formulations, such as for a generic drug approval, a rigorously designed and validated study is essential. The protocol described here reflects industry best practices and aligns with regulatory expectations.[17][18]

Causality in Experimental Design: The Crossover Approach

A randomized, single-dose, two-period, two-way crossover design is the gold standard for comparing two formulations (e.g., a Test generic vs. a Reference listed drug).[4] The key advantage of this design is that each subject serves as their own control, receiving both formulations in a randomized order separated by a washout period. This elegantly minimizes inter-subject variability, a major confounding factor, thus increasing the statistical power to detect true differences between formulations.

Experimental Workflow for a Comparative PK Study

G cluster_screening Phase 1: Screening & Enrollment cluster_period1 Phase 2: Treatment Period 1 cluster_washout Phase 3: Washout cluster_period2 Phase 4: Treatment Period 2 (Crossover) cluster_analysis Phase 5: Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment of Healthy Volunteers InformedConsent->Enrollment Randomization1 Randomization (Group A: Test, Group B: Reference) Enrollment->Randomization1 Dosing1 Single Dose Administration Randomization1->Dosing1 Sampling1 Serial Blood Sampling (0-24h post-dose) Dosing1->Sampling1 Washout Washout Period (>5 half-lives) Sampling1->Washout Dosing2 Crossover Dosing (Group A: Reference, Group B: Test) Washout->Dosing2 Sampling2 Serial Blood Sampling (0-24h post-dose) Dosing2->Sampling2 Bioanalysis Plasma Sample Analysis (Validated LC-MS/MS) Sampling2->Bioanalysis PK_Calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Calc Stats Statistical Analysis (Bioequivalence Assessment) PK_Calc->Stats

Caption: A typical crossover study workflow for comparing two drug formulations.

Step-by-Step Experimental Protocol
  • Subject Recruitment: Enroll a cohort of healthy adult volunteers. Key exclusion criteria include known allergies to this compound, significant medical conditions, and use of confounding medications.

  • Randomization & Dosing (Period 1): Subjects are randomized to receive a single dose of either the Test or Reference formulation.

  • Blood Sampling: Collect serial venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). A typical sampling schedule would be: 0 (pre-dose), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[4]

  • Sample Processing: Immediately after collection, centrifuge the blood samples at approximately 3,000 rpm for 10 minutes at 4°C to separate the plasma.[4] Store the resulting plasma samples frozen at ≤ -70°C until analysis.

  • Washout Period: A washout period of at least 7 days (or >5 times the drug's longest elimination half-life) must pass between the doses of Period 1 and Period 2 to ensure complete elimination of the drug.

  • Crossover Dosing & Sampling (Period 2): Subjects who received the Test formulation in Period 1 now receive the Reference formulation, and vice-versa. The same blood sampling schedule is repeated.

  • Bioanalytical Quantification:

    • Thaw plasma samples under controlled conditions.

    • Quantify the concentration of this compound in each plasma sample using a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5]

    • Method validation must demonstrate acceptable accuracy, precision, selectivity, sensitivity, and stability, consistent with FDA guidelines.[9]

  • Pharmacokinetic and Statistical Analysis:

    • Calculate the primary PK parameters (Cmax, AUC0-t, AUC0-∞) for each subject for both formulations using non-compartmental analysis software.

    • To establish bioequivalence, the 90% Confidence Intervals (CIs) for the geometric mean ratio (Test/Reference) of Cmax and AUC must fall within the regulatory acceptance range of 80.00% to 125.00%.[18]

Formulation-Dependent Pharmacokinetic Pathways

G cluster_formulations This compound Formulations cluster_absorption Absorption & Distribution cluster_pk_profile Resulting PK Profile Ophthalmic Ophthalmic Solution Local High Local Tissue Concentration (Conjunctiva, Nasal Mucosa) Ophthalmic->Local Direct Topical Systemic Systemic Circulation (Plasma) Ophthalmic->Systemic Minimal (Lacrimal Drainage) PK_Low Low Systemic Exposure (Low Cmax, Low AUC) Ophthalmic->PK_Low Nasal Nasal Spray Nasal->Local Direct Topical Nasal->Systemic Significant (Mucosal Absorption) PK_Mod Moderate Systemic Exposure (Moderate Cmax, AUC) Nasal->PK_Mod Oral Oral Tablet Oral->Systemic High (GI Absorption) PK_High High Systemic Exposure (High Cmax, AUC) Oral->PK_High

Caption: Relationship between this compound formulation and resulting PK profile.

Conclusion: A Formulation-Centric Perspective

The pharmacokinetic profile of this compound is not a monolithic entity but a spectrum of behaviors dictated by its formulation and route of administration. Ophthalmic solutions are designed for potent local action with minimal systemic footprint, a profile confirmed by pharmacokinetic data showing very low plasma concentrations.[3][7] The enhanced local tissue retention of higher concentration formulations like 0.77% this compound directly correlates with improved clinical efficacy and duration of action.[5][12] In contrast, nasal sprays exhibit moderate systemic bioavailability, leading to higher plasma concentrations necessary for treating allergic rhinitis.[13][15] Oral tablets, serving as a systemic exposure benchmark, underscore the significant safety advantage of topical formulations for localized allergic conditions.

For drug development professionals, this comparative understanding is critical. It informs the design of bioequivalent generic products, the development of novel formulations with optimized delivery profiles, and the interpretation of clinical safety and efficacy data. By employing rigorous, validated experimental protocols grounded in regulatory science, we can ensure that different formulations of this vital anti-allergic agent deliver their therapeutic promise safely and effectively.

References

A Statistical Analysis of Olopatadine Versus Placebo in Clinical Trials for Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed examination of the statistical methodologies used to compare the efficacy and safety of Olopatadine with a placebo in the context of allergic conjunctivitis clinical trials. Designed for researchers, scientists, and professionals in drug development, this document provides a framework for understanding and critically evaluating the evidence supporting this compound's clinical use.

The Imperative of Placebo-Controlled Trials in Ocular Allergy

In the realm of pharmacotherapy, establishing the true efficacy of a drug requires a rigorous comparison against an inert substance, or placebo. This is particularly crucial in conditions like allergic conjunctivitis, where subjective symptoms such as itching can be influenced by patient expectation. The randomized, double-masked, placebo-controlled trial design is the gold standard, minimizing bias and ensuring that observed therapeutic effects can be confidently attributed to the pharmacological action of the investigational drug.

This guide will dissect the statistical approaches that underpin these trials, providing a clear, evidence-based comparison of this compound's performance against placebo. We will explore the rationale behind the selection of specific statistical tests and their practical application, all grounded in the principles of robust scientific methodology.

Section 1: Demonstrating Efficacy - Key Clinical Endpoints

The assessment of an anti-allergic ophthalmic solution's effectiveness is multifaceted, encompassing both patient-reported symptoms and clinician-observed signs.

Primary Efficacy Measures: Ocular Itching and Conjunctival Redness

The cardinal symptoms of allergic conjunctivitis are ocular itching and redness (hyperemia); consequently, these serve as the primary endpoints in the majority of clinical trials.[1] Multiple clinical studies have demonstrated that this compound provides statistically significant reductions in both ocular itching and redness when compared to a placebo.[1][2][3][4]

The Conjunctival Allergen Challenge (CAC) Model: A Standardized Approach

To induce and evaluate the signs and symptoms of allergic conjunctivitis in a controlled and reproducible manner, the Conjunctival Allergen Challenge (CAC) model is widely employed.[5][6][7][8][9] This model is a cornerstone of clinical trials in this field.

Detailed Experimental Protocol:

  • Baseline Evaluation: Participants with a confirmed history of allergic conjunctivitis are assessed to ensure they are free of symptoms at the study's commencement.

  • Randomized Treatment: In a double-masked fashion, one eye of each subject is randomly assigned to receive this compound, while the other receives a placebo. This intra-subject comparison is a powerful design that reduces variability between individuals.

  • Allergen Instillation: Following a predetermined interval after drug administration, a standardized dose of a relevant allergen is introduced into both eyes.

  • Symptom and Sign Assessment: At specific time points after the allergen challenge, subjects rate their ocular itching, and a trained investigator grades the degree of conjunctival redness, both typically on a standardized numerical scale.

Statistical Analysis: Comparing Treatment Effects

The choice of statistical test is dictated by the nature and distribution of the collected data.

  • Paired t-test: This test is appropriate when the differences in scores between the this compound- and placebo-treated eyes follow a normal distribution. It determines if the average difference between the two treatments is statistically significant.

  • Wilcoxon Signed-Rank Test: When the data do not conform to a normal distribution, this non-parametric test is the preferred alternative.

Illustrative Data Presentation:

Table 1: Mean Ocular Itching Scores Post-CAC

Time PointThis compoundPlaceboMean Differencep-value
3 min0.72.6-1.9<0.001
5 min0.92.9-2.0<0.001
10 min1.12.7-1.6<0.001

Hypothetical data representing a significant reduction in itching with this compound.

Table 2: Mean Conjunctival Redness Scores Post-CAC

Time PointThis compoundPlaceboMean Differencep-value
5 min1.22.4-1.2<0.001
10 min1.42.6-1.2<0.001
20 min1.32.5-1.2<0.001

Hypothetical data illustrating a significant reduction in redness with this compound.

Visualizing the CAC Experimental Workflow:

cluster_setup Study Setup cluster_challenge Allergen Challenge cluster_analysis Data Analysis A Baseline Assessment (Symptom-Free) B Randomized, Double-Masked Administration (this compound vs. Placebo) A->B C Conjunctival Allergen Challenge (CAC) B->C D Evaluation of Itching & Redness Scores C->D E Statistical Comparison (e.g., Paired t-test) D->E

Caption: The workflow of a typical Conjunctival Allergen Challenge study.

Secondary Efficacy Endpoints

Beyond the primary measures, a thorough clinical trial will also assess other relevant signs and symptoms, including:

  • Tearing (epiphora)

  • Chemosis (conjunctival swelling)

  • Eyelid swelling

The statistical analysis of these secondary endpoints generally mirrors the approach used for the primary endpoints.

Section 2: Safety and Tolerability Profile

A comprehensive evaluation of a drug's safety is as critical as demonstrating its efficacy.

Monitoring for Adverse Events

Throughout a clinical trial, all adverse events (AEs) are meticulously documented, irrespective of their perceived connection to the study medication.

Methodology for Safety Assessment:

  • Baseline Examination: A thorough ocular examination is conducted at the start of the trial to document any pre-existing conditions.

  • Continuous Monitoring: At every follow-up visit, subjects are systematically queried about any new or worsening symptoms, and ocular examinations are repeated.

  • AE Documentation: All reported AEs are categorized based on their type, severity, and the investigator's assessment of their potential relationship to the treatment.

Statistical Analysis of Adverse Events

To compare the incidence of AEs between the this compound and placebo groups, Fisher's exact test is often employed. This is particularly useful when dealing with small sample sizes or infrequent events. Several statistical methods are available for analyzing AE data from randomized controlled trials.[10][11][12][13][14]

Illustrative Safety Data:

Table 3: Incidence of Common Adverse Events

Adverse EventThis compound Group (n=500)Placebo Group (n=500)p-value
Ocular
Blurred Vision24 (4.8%)21 (4.1%)NS
Dry Eye15 (3.0%)12 (2.4%)NS
Non-Ocular
Headache35 (7.0%)38 (7.6%)NS

NS = Not Significant. Hypothetical data showing a comparable safety profile between this compound and placebo.

Clinical trials have consistently shown that this compound is well-tolerated, with no significant differences in treatment-related adverse events compared to placebo.[2][15][16]

Section 3: The Pharmacological Basis for Efficacy - Mechanism of Action

Understanding how this compound works at a molecular level provides the scientific rationale for its observed clinical benefits. This compound has a dual mechanism of action, functioning as both an antihistamine and a mast cell stabilizer.[17][18][19]

Dual-Action Mechanism:

  • Histamine H1 Receptor Antagonism: this compound is a selective antagonist of the histamine H1 receptor.[17][19][20] By blocking this receptor, it prevents histamine from inducing key allergic symptoms like itching and redness.[17][18][19]

  • Mast Cell Stabilization: this compound inhibits the release of histamine and other inflammatory mediators from mast cells.[17][18][19][21] This action helps to suppress the allergic response at an earlier stage.[17]

Visualizing the Mechanism of Action:

cluster_allergic_cascade Allergic Response cluster_intervention This compound's Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Histamine->H1Receptor Symptoms Itching & Redness H1Receptor->Symptoms This compound This compound This compound->MastCell Inhibits Release This compound->H1Receptor Blocks Receptor

Caption: this compound's dual mechanism of action in the allergic cascade.

Conclusion

The body of evidence from well-controlled clinical trials consistently demonstrates the statistical superiority of this compound over placebo in managing the signs and symptoms of allergic conjunctivitis. The use of robust statistical methods, such as those described in this guide, is essential for establishing this efficacy and a favorable safety profile. The dual mechanism of action of this compound provides a strong pharmacological basis for its clinical effectiveness, making it a valuable therapeutic option for patients suffering from ocular allergies.

References

A Comparative Analysis of Olopatadine Degradation Profiles Under ICH-Prescribed Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Olopatadine hydrochloride's degradation behavior under various stress conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines. It is intended for researchers, analytical scientists, and formulation development professionals to understand the intrinsic stability of this compound and to aid in the development of robust, stability-indicating analytical methods.

Introduction: The Imperative of Stress Testing in Drug Development

This compound hydrochloride is a second-generation antihistamine and mast cell stabilizer, widely used in the treatment of allergic conjunctivitis. Chemically, it is {(11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid. The stability of a drug substance like this compound is a critical quality attribute that can affect its safety, efficacy, and shelf-life.

Forced degradation, or stress testing, is a fundamental component of the drug development process, mandated by regulatory bodies worldwide.[1] As outlined in the ICH guideline Q1A(R2), these studies involve subjecting the drug to conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.[2][3] The primary objectives are:

  • To identify potential degradation products (DPs).

  • To elucidate degradation pathways.

  • To establish the intrinsic stability of the drug molecule.

  • To develop and validate stability-indicating analytical methods capable of separating DPs from the parent drug and from each other.[1]

The causality behind this approach is to proactively understand a molecule's weaknesses. By forcing degradation to a target of 5-20%, we can generate sufficient quantities of degradants for identification and analytical method validation without completely destroying the sample, which would yield little useful information.[2][4] This guide synthesizes available experimental data to compare this compound's degradation profiles across these key stress conditions.

Methodological Framework for Forced Degradation

A self-validating system is crucial for trustworthy results. The typical workflow for a forced degradation study involves stressing the drug substance, followed by analysis using a pre-developed and validated stability-indicating method, commonly a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[5][6]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) DS This compound HCl Drug Substance Stock Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) DS->Stock Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Stock->Acid Base Base Hydrolysis (e.g., 1N NaOH, 80°C) Stock->Base Oxidative Oxidation (e.g., 3-30% H₂O₂) Stock->Oxidative Thermal Thermal (e.g., Dry Heat, 80°C) Stock->Thermal Photo Photolytic (ICH Q1B Light Exposure) Stock->Photo Analyze Neutralize/Quench & Dilute Samples Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze HPLC Analysis by Stability- Indicating HPLC-DAD/MS Analyze->HPLC Data Data Evaluation: - % Degradation - Peak Purity - Identify DPs - Mass Balance HPLC->Data

Figure 1: General experimental workflow for this compound forced degradation studies.

Comparative Analysis of this compound Degradation Profiles

Experimental data reveals significant differences in this compound's stability under various stress conditions. While it is highly susceptible to hydrolysis, its stability under oxidative and photolytic stress is a subject of conflicting reports, underscoring the impact of specific experimental parameters.

This compound consistently demonstrates susceptibility to degradation in both acidic and alkaline environments.[7][8] This is the most significant degradation pathway identified for the molecule.

  • Acidic Conditions (HCl): Under strong acidic conditions (e.g., 1N HCl at 80°C for 2 hours), this compound undergoes significant degradation, with reports showing approximately 10% loss of the parent drug.[9] Studies have identified up to five distinct degradation products (DPs) under these conditions.[5][10][11] The formation of these DPs, labeled OLO1 through OLO5 in one comprehensive study, confirms multiple sites of acid-catalyzed cleavage or rearrangement.[5]

  • Alkaline Conditions (NaOH): The drug also degrades in basic media (e.g., 1N NaOH at 80°C for 3 hours), though perhaps to a slightly lesser extent initially, with about 5% degradation reported.[9] Interestingly, the profile of DPs differs from that of acid hydrolysis. In addition to common DPs like OLO3 and OLO5, unique degradants (OLO6 and OLO7) have been observed, indicating different reaction mechanisms are at play in alkaline environments.[5][10][11]

The shared susceptibility suggests that the ether linkage in the dibenzo[b,e]oxepin ring and the carboxylic acid side chain are likely points of hydrolytic attack.

The stability of this compound under oxidative stress is complex, with conflicting findings in the literature. This highlights a critical aspect of drug development: the choice of experimental conditions and the sample matrix can drastically influence outcomes.

  • Reports of Stability: Several key studies report that this compound is stable under oxidative stress, showing no significant degradation when exposed to hydrogen peroxide solutions (e.g., 3-10% H₂O₂) for extended periods.[5][6][7][9][11]

  • Reports of Degradation: Conversely, other researchers have found that this compound is highly susceptible to oxidative conditions.[8][12][13] One study identified "this compound related compound B" as the primary degradation product under oxidative stress.[12] This discrepancy may arise from differences in H₂O₂ concentration, temperature, pH of the reaction medium, or the presence of trace metal catalysts. It is also possible that formulated products, such as eye drops, contain excipients that sensitize the drug to oxidation.[14]

This conflict necessitates that any stability-indicating method for this compound must be validated to separate potential oxidative DPs, even if degradation is not observed in a specific study.

  • Thermal Stability: There is a broad consensus that this compound hydrochloride as a solid drug substance is highly stable under dry heat conditions.[7][9] It has been shown to withstand exposure to 80°C for several days with no significant degradation.[9] However, some degradation (36%) has been noted in studies on formulated eye drops, which was attributed to the heat sterilization process rather than an intrinsic thermal lability of the drug itself.[12][13]

  • Photostability: Similar to oxidative stress, photostability data is inconsistent.

    • Many reports conclude that this compound is photostable, showing no degradation when exposed to light in accordance with ICH Q1B guidelines.[5][6][10]

    • However, other studies report degradation under photolytic stress, particularly when the drug is in solution (e.g., methanol) rather than in its solid state.[7][9] One such study identified four photo-degradants, one of which was also observed under acid stress.[9] This suggests that the solvent may act as a photosensitizer or participate in the degradation reaction.

Summary of Degradation Behavior and Identified Products

The following table summarizes the comparative degradation profiles based on published data.

Stress ConditionTypical Reagent/ParametersObserved DegradationNumber of DPsKey Degradation Products Identified
Acid Hydrolysis 0.1N - 1N HCl, 60-80°CSusceptible [8][9]5+[5][10]OLO1, OLO2, OLO3 (Na-salt), OLO4, OLO5[5][6]
Base Hydrolysis 0.1N - 1N NaOH, 60-80°CSusceptible [8][9]4+ (some unique)[5][10]OLO3, OLO5, OLO6, OLO7[5][6]
Oxidation 3-30% H₂O₂, RT-60°CConflicting Reports [5][12]1-4+This compound Related Compound B[12]
Thermal (Dry Heat) 80°C, solid stateStable [7][9]NoneN/A
Photolytic ICH Q1B exposureConflicting Reports [6][9]Up to 4 (in solution)[9]Isomers (e.g., E-isomer), other uncharacterized DPs[7]

One of the key identified degradants, OLO1 , is proposed to be (2-(4-(dimethylamino) butyl) phenyl)methanol, which would be formed by the cleavage of the central tricyclic ether ring, a plausible mechanism under hydrolytic stress.[5][6][11]

Figure 2: Simplified degradation pathways of this compound under hydrolytic conditions.

Experimental Protocols

The following protocols are representative examples based on methodologies described in the scientific literature.[6][9] The specific concentrations, times, and temperatures must be optimized to achieve the target degradation of 5-20%.

  • Accurately weigh 100 mg of this compound HCl reference standard.

  • Dissolve in 100 mL of methanol to prepare a stock solution of 1000 µg/mL.[5]

  • Acid Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 1N HCl. Reflux at 80°C for 2 hours. Cool, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase to a final concentration of ~50 µg/mL.[9]

  • Base Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 1N NaOH. Reflux at 80°C for 3 hours. Cool, neutralize with an equivalent amount of 1N HCl, and dilute with mobile phase to a final concentration of ~50 µg/mL.[9]

  • Oxidative Degradation: Mix 10 mL of the stock solution with 10 mL of 30% H₂O₂. Keep at 60°C for 24 hours. Cool and dilute with mobile phase to a final concentration of ~50 µg/mL.

  • Thermal Degradation: Store 50 mg of solid this compound HCl in a hot air oven at 80°C for 3 days.[9] After exposure, cool, weigh accurately, dissolve, and dilute with mobile phase to a final concentration of ~50 µg/mL.

  • Photolytic Degradation: Expose 50 mg of solid this compound HCl (and a solution in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. Prepare a control sample stored in the dark. After exposure, prepare samples for analysis as with the thermal sample.[9]

  • Column: C18 column (e.g., Inertsil ODS 3V, 250 mm × 4.6 mm, 5 µm).[7][8]

  • Mobile Phase: Gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or phosphate buffer) and an organic phase (e.g., a mixture of methanol and acetonitrile).[5][8]

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 220 nm or 299 nm.[12]

  • Column Temperature: 30-40°C.[15]

Conclusion and Field Insights

The comprehensive analysis of this compound's forced degradation profiles reveals a molecule that is robust against thermal stress but exhibits clear vulnerabilities to hydrolysis. The conflicting data on its stability to oxidation and photolysis serves as a crucial reminder for analytical scientists: a stability-indicating method is not truly validated until it has been challenged with samples stressed under a variety of conditions (e.g., different pH, solvent systems, radical initiators).

For formulation scientists, these findings suggest that controlling moisture and pH is paramount to ensuring the stability of liquid this compound formulations. The choice of excipients must be carefully screened to avoid those that could act as photosensitizers or catalyze oxidative degradation. For solid dosage forms, protection from light and humidity during packaging and storage is warranted. Ultimately, a thorough understanding of a molecule's degradation pathways is not merely a regulatory requirement but the foundation of developing a safe, effective, and stable pharmaceutical product.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Olopatadine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For research scientists and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of olopatadine, a widely used antihistamine, ensuring the protection of laboratory personnel and the environment. Our commitment to scientific integrity and operational excellence extends beyond providing high-quality reagents to ensuring our partners have the knowledge to manage them responsibly throughout their lifecycle.

The Critical Importance of Proper this compound Disposal: An Environmental Perspective

This compound, while a valuable therapeutic agent, is classified as toxic if swallowed and, crucially, very toxic to aquatic life .[1][2] The introduction of even minute quantities of such pharmacologically active compounds into waterways can have devastating effects on ecosystems.[3][4][5] Pharmaceuticals are considered emerging environmental pollutants, or "micropollutants," which conventional wastewater treatment plants are often not equipped to remove effectively.[3][6] This can lead to the contamination of surface and groundwater, posing a risk to aquatic organisms and potentially entering the human food chain.[4][5][7] Therefore, the stringent disposal protocols outlined in this guide are not merely procedural; they are a fundamental aspect of responsible environmental stewardship and a reflection of a laboratory's commitment to safety and sustainability.

Core Principles of this compound Waste Management

Before delving into specific procedures, it is essential to understand the foundational principles of chemical waste management in a laboratory setting. These principles are designed to minimize risk, ensure regulatory compliance, and promote a culture of safety.

  • Waste Minimization : The most effective way to manage waste is to minimize its generation. This can be achieved through careful inventory management, ordering only the necessary quantities of this compound, and designing experiments to use the smallest feasible amounts.[2][8][9]

  • Segregation : Never mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[10][11][12] Improper mixing of chemicals can lead to dangerous reactions and complicates the disposal process.

  • Labeling : All waste containers must be clearly and accurately labeled with their contents.[10][13] This is a critical safety measure that prevents accidental misuse and ensures proper handling by waste management personnel.

  • Containment : Use appropriate, sealed containers for all this compound waste and store them in designated secondary containment areas to prevent spills and leaks.[14][15]

Step-by-Step Disposal Procedures for this compound Waste Streams

The following procedures provide detailed guidance for managing the different forms of this compound waste generated in a typical laboratory setting.

Unused or Expired Solid this compound

Pure, solid this compound that is unused or has expired must be disposed of as hazardous chemical waste.

Protocol:

  • Container Selection : Place the solid this compound in its original container or a new, clean, and compatible container with a secure, tight-fitting lid. The container must be in good condition, free from cracks or leaks.[16]

  • Labeling : Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" or "this compound Hydrochloride"

    • The hazard characteristics: "Toxic," "Environmental Hazard"

    • The date the waste was first added to the container.

    • The name and contact information of the principal investigator or laboratory supervisor.[16]

  • Storage : Store the labeled container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and have secondary containment to capture any potential spills.[9][14]

  • Disposal Request : Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

Aqueous Solutions Containing this compound

Due to its high aquatic toxicity, aqueous solutions of this compound must not be disposed of down the sanitary sewer.[17][18]

Protocol:

  • Container Selection : Collect all aqueous waste containing this compound in a dedicated, leak-proof container, preferably made of a compatible plastic.[9] Do not mix with other types of chemical waste, particularly organic solvents.

  • Labeling : Clearly label the container as "Aqueous Hazardous Waste: this compound." List the approximate concentration of this compound and any other non-hazardous components of the solution.

  • Storage : Keep the container sealed when not in use and store it in the designated hazardous waste accumulation area with secondary containment.[19]

  • Disposal Request : Arrange for disposal through your institution's EHS department.

Contaminated Laboratory Consumables

Items such as pipette tips, gloves, weigh boats, and paper towels that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

Protocol:

  • Segregation : Collect all solid waste contaminated with this compound in a designated, lined container. This container should be separate from regular trash and other chemical waste streams.[12][19]

  • Container Selection : A sturdy, sealable plastic bag or a rigid container with a lid is suitable for collecting this type of waste.[19]

  • Labeling : Label the container or bag as "Solid Hazardous Waste: this compound Contaminated Debris."

  • Storage and Disposal : Once the container is full, seal it and place it in the designated hazardous waste accumulation area for pickup by your EHS department.

Empty this compound Containers

Empty containers that held pure this compound may still contain residual amounts of the chemical and should be handled with care.

Protocol:

  • Decontamination : Triple-rinse the empty container with a suitable solvent (e.g., water, if appropriate for the formulation). Collect the rinsate and dispose of it as aqueous this compound waste.[16]

  • Disposal : Once triple-rinsed, deface or remove the original label, and the container can typically be disposed of in the regular trash or recycling, depending on your institution's policies.[8][16] Note: If the container held an acutely toxic P-listed chemical, it must still be disposed of as hazardous waste even after rinsing. While this compound is not P-listed, this is a crucial general practice.[15][20]

Spill Management

In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Protocol:

  • Alert Personnel : Notify others in the immediate area of the spill.

  • Personal Protective Equipment (PPE) : Don appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills of solid this compound, a dust respirator may be necessary.[10]

  • Containment and Cleanup :

    • Solid Spills : Carefully sweep up the solid material, avoiding dust generation. Use a dry cleanup method.[10]

    • Liquid Spills : Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pads).[14]

  • Waste Collection : Place all cleanup materials (absorbent, contaminated gloves, etc.) into a sealed container and label it as "Hazardous Spill Debris: this compound."[8]

  • Decontamination : Clean the spill area with soap and water.

  • Disposal : Arrange for the disposal of the spill debris through your EHS department.

Visualization of this compound Waste Management Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.

Olopatadine_Disposal_Workflow cluster_generation Waste Generation Point cluster_storage Central Accumulation & Disposal Waste This compound Waste Generated Solid Solid this compound (Unused/Expired) Waste->Solid Liquid Aqueous Solution (>0% this compound) Waste->Liquid Consumables Contaminated Consumables (Gloves, Pipettes, etc.) Waste->Consumables Solid_Container Labeled 'Hazardous Waste: Solid this compound' (Secure, Compatible Container) Solid->Solid_Container Liquid_Container Labeled 'Aqueous Hazardous Waste: This compound Solution' (Sealed, Compatible Container) Liquid->Liquid_Container Consumables_Container Labeled 'Solid Hazardous Waste: This compound Contaminated Debris' (Lined, Sealed Container) Consumables->Consumables_Container Accumulation_Area Designated Hazardous Waste Accumulation Area (Secondary Containment) Solid_Container->Accumulation_Area Liquid_Container->Accumulation_Area Consumables_Container->Accumulation_Area EHS_Pickup EHS Waste Pickup Accumulation_Area->EHS_Pickup Incineration Controlled Incineration EHS_Pickup->Incineration

Caption: Workflow for the segregation and disposal of various this compound waste streams.

Quantitative Data Summary

Waste TypeHazard ClassificationPrimary Disposal MethodKey Handling Requirements
Solid this compound Toxic, Environmental HazardControlled IncinerationSecure, compatible, and clearly labeled hazardous waste container.
Aqueous Solutions Environmental Hazard (Aquatic Toxicity)Controlled IncinerationNO SEWER DISPOSAL. Collect in a dedicated, labeled hazardous waste container.
Contaminated Consumables Environmental HazardControlled IncinerationSegregate from regular trash into a labeled hazardous waste container.
Empty Containers Potential Residue HazardTriple-rinse; dispose of rinsate as hazardous waste. Container then as regular trash.Deface original label after triple-rinsing.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can ensure they are in compliance with regulations, protecting themselves and their colleagues from potential hazards, and minimizing their environmental impact. A commitment to rigorous waste management protocols is a hallmark of a world-class research institution. For any questions or clarification, always consult your institution's Environmental Health and Safety department.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Olopatadine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing pharmaceutical development, our commitment to safety is as paramount as our pursuit of innovation. When handling active pharmaceutical ingredients (APIs) such as Olopatadine, a comprehensive understanding of its potential hazards and the appropriate measures to mitigate them is not just a matter of compliance, but a cornerstone of responsible scientific practice. This guide provides essential, experience-driven insights into the selection, use, and disposal of personal protective equipment (PPE) for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks Associated with this compound

This compound hydrochloride is an antihistamine and mast cell stabilizer.[1] While therapeutically beneficial, in its concentrated form as a powder, it presents several occupational hazards that necessitate careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2][3] According to safety data sheets (SDS), this compound may be harmful if swallowed, and can cause skin, eye, and respiratory tract irritation.[1][3][4] Furthermore, as with many finely divided organic powders, there is a potential for dust explosion under specific conditions, emphasizing the need for meticulous handling to minimize airborne dust.[1]

A thorough hazard assessment is the foundational step in developing a robust PPE program.[5][6] This involves not only understanding the inherent properties of this compound but also evaluating the specific procedures and quantities being used in your laboratory.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that should be guided by a risk-based assessment of the tasks to be performed. The goal is to create a barrier between the handler and the hazardous material, minimizing the risk of exposure. All PPE should be selected to meet established standards, such as those from the American National Standards Institute (ANSI) and as required by the Occupational Safety and Health Administration (OSHA).[7][8]

Engineering Controls as the First Line of Defense

Before relying on PPE, it is crucial to implement appropriate engineering controls. These are measures designed to isolate the hazard at its source. For handling this compound powder, this includes:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1][2] Local exhaust ventilation, such as a chemical fume hood or a powder containment hood, is essential to minimize the generation of airborne dust.[3]

  • Process Enclosure: For larger quantities or more hazardous operations, consider the use of glove boxes or other containment systems.

Recommended Personal Protective Equipment for this compound

The following table summarizes the recommended PPE for various laboratory activities involving this compound. This is a general guideline and should be adapted based on your specific risk assessment.

Activity Respiratory Protection Eye and Face Protection Hand Protection Body Protection
Weighing and Dispensing Powder NIOSH-approved respirator (e.g., N95 or higher)Chemical safety goggles and a face shieldCompatible chemical-resistant gloves (e.g., nitrile)Laboratory coat or disposable coveralls
Preparing Solutions NIOSH-approved respirator (if dust is generated)Chemical safety gogglesCompatible chemical-resistant glovesLaboratory coat
Handling Dilute Solutions Generally not required, assess riskSafety glasses with side shieldsCompatible chemical-resistant glovesLaboratory coat
Cleaning Spills of Powder NIOSH-approved respiratorChemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesDisposable coveralls
Respiratory Protection

When handling this compound powder, particularly during weighing and dispensing where dust generation is likely, respiratory protection is crucial. A NIOSH-approved respirator, such as an N95 filtering facepiece respirator, is the minimum recommendation.[3] For situations with a higher potential for aerosolization or for individuals with respiratory sensitivities, a higher level of protection, such as a powered air-purifying respirator (PAPR), may be necessary. The decision to use respiratory protection should be based on a professional judgment that considers toxicity information and the likelihood of exposure.[1]

Eye and Face Protection

To prevent contact with the eyes, chemical safety goggles that provide a complete seal around the eyes are mandatory when handling this compound powder or concentrated solutions.[9] For tasks with a high risk of splashes or dust generation, a face shield should be worn in addition to safety goggles to protect the entire face.[1][9]

Hand Protection

Compatible chemical-resistant gloves are essential to prevent skin contact.[2][9] Nitrile gloves are a common and effective choice for handling many pharmaceutical powders. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid contaminating your hands.[9]

Body Protection

A laboratory coat should be worn to protect street clothing from contamination.[3] For handling larger quantities (e.g., up to 1 kilogram), a disposable laboratory coat or coverall of low permeability is recommended.[1] Coveralls should be fully fastened at the collar and cuffs.[1]

Procedural Guidance for Donning and Doffing PPE

The effectiveness of PPE is highly dependent on its correct use. Following a standardized procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Gown/Coveralls: Put on the laboratory coat or coveralls, ensuring it is securely fastened.

  • Respirator: If required, perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Position eye and face protection comfortably.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the laboratory coat or coveralls.

Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

  • Gown/Coveralls: Remove the laboratory coat or coveralls by rolling it inside out, away from your body.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]

PPE_Selection_Workflow cluster_assessment Risk Assessment start Start: Handling this compound task Identify Task: - Weighing Powder - Preparing Solution - Handling Dilute Solution - Spill Cleanup start->task risk Assess Risk of Exposure: - Inhalation (dust/aerosol) - Dermal Contact - Eye Contact/Splash task->risk resp Respiratory Protection (e.g., N95 Respirator) risk->resp Inhalation Risk eye Eye/Face Protection (Goggles/Face Shield) risk->eye Splash/Dust Risk hand Hand Protection (Nitrile Gloves) risk->hand Dermal Risk body Body Protection (Lab Coat/Coveralls) risk->body Contamination Risk don Follow Donning Procedure work Perform Task in Designated Area (e.g., Fume Hood) don:e->work:w doff Follow Doffing Procedure work->doff dispose Dispose of Contaminated PPE as Hazardous Waste doff->dispose

Caption: Workflow for Risk Assessment and PPE Selection for Handling this compound.

Operational and Disposal Plans

Proper handling and disposal of this compound and contaminated materials are crucial to prevent environmental contamination and accidental exposure.

Handling:
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[1][2]

  • Avoid all personal contact, including inhalation.[1]

  • Use dry clean-up procedures for minor spills; avoid generating dust.[1] For major spills, evacuate the area and alert emergency services.[1]

  • Wash hands thoroughly after handling.[3][10]

Disposal:
  • All waste materials contaminated with this compound, including used PPE, should be considered hazardous waste.

  • Collect contaminated materials in a suitable, closed, and properly labeled container for disposal.[2]

  • Dispose of waste in accordance with all applicable federal, state, and local regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[2]

  • Do not discharge this compound into sewer systems or the environment.[2] Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[2]

By adhering to these guidelines, you are not only ensuring your personal safety but also fostering a culture of safety within your laboratory. This commitment to best practices is fundamental to the integrity and success of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olopatadine
Reactant of Route 2
Olopatadine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.